Monooctyl succinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-octoxy-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h2-10H2,1H3,(H,13,14)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNYEUXAXWTAPK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21O4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622885 | |
| Record name | 4-(Octyloxy)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74295-86-6 | |
| Record name | 4-(Octyloxy)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Monooctyl Succinate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Monooctyl succinate (B1194679) is a monoester of succinic acid and octanol, holding promise in various scientific and industrial applications, including as a surfactant and a potential fragrance releaser.[1] This technical guide provides a detailed overview of its chemical properties, structure, synthesis, and characterization. It is intended for researchers, scientists, and professionals in drug development who are interested in the applications and fundamental characteristics of this compound. This document outlines detailed experimental protocols, summarizes quantitative data, and provides visualizations of key processes to facilitate a deeper understanding of monooctyl succinate.
Chemical Properties and Structure
This compound, with the CAS number 74295-86-6, is characterized by a molecular formula of C12H22O4 and a molecular weight of 230.30 g/mol .[2] Its structure features a hydrophilic succinic acid head and a hydrophobic octyl tail, rendering it amphiphilic properties that are valuable in surfactant applications.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C12H22O4 | [2] |
| Molecular Weight | 230.30 g/mol | [2] |
| CAS Number | 74295-86-6 | [2] |
| Predicted pKa | 4.45 ± 0.17 | [2] |
| Topological Polar Surface Area | 66.4 Ų | [2] |
| Rotatable Bond Count | 10 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Hydrogen Bond Donor Count | 1 | |
| LogP (Predicted) | 2.8 |
Spectroscopic Data (Predicted)
The following tables outline the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, based on the analysis of similar succinate monoesters.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | -COOH |
| ~4.05 | Triplet | 2H | -O-CH₂- |
| ~2.60 | Triplet | 2H | -C(O)-CH₂- |
| ~2.55 | Triplet | 2H | -CH₂-C(O)O- |
| ~1.60 | Quintet | 2H | -O-CH₂-CH₂- |
| ~1.2-1.4 | Multiplet | 10H | -(CH₂)₅- |
| ~0.88 | Triplet | 3H | -CH₃ |
| Chemical Shift (ppm) | Assignment |
| ~178 | -COOH |
| ~172 | -C(O)O- |
| ~65 | -O-CH₂- |
| ~31 | -CH₂- |
| ~29 | -CH₂- |
| ~28 | -CH₂- |
| ~25 | -CH₂- |
| ~22 | -CH₂- |
| ~14 | -CH₃ |
| m/z | Interpretation |
| 231.15 | [M+H]⁺ |
| 253.13 | [M+Na]⁺ |
| 117.02 | [Succinic acid + H]⁺ |
| 113.16 | [Octene]⁺ |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via the esterification of succinic anhydride (B1165640) with 1-octanol (B28484). This method is often preferred to direct esterification of succinic acid to avoid the formation of the diester byproduct.
-
Succinic anhydride (1.0 eq)
-
1-Octanol (1.1 eq)
-
Amberlyst 15® (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride in toluene.
-
Add 1-octanol to the solution.
-
Add Amberlyst 15® catalyst to the reaction mixture.
-
Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted succinic anhydride and succinic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Characterization Methods
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Ionization: Utilize Electrospray Ionization (ESI) for analysis.
-
Analysis: Perform mass analysis using a Time-of-Flight (TOF) or Quadrupole mass analyzer to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Analysis: Record the infrared spectrum to identify characteristic functional group vibrations, such as the C=O stretch of the carboxylic acid and ester, and the O-H stretch of the carboxylic acid.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Hypothetical Signaling Pathway in Drug Delivery
While no specific signaling pathways involving this compound have been elucidated, its structural similarity to other biologically active succinate esters, such as α-tocopheryl succinate (Vitamin E succinate), suggests potential applications in drug delivery. α-Tocopheryl succinate has been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of signaling cascades. The following diagram illustrates a hypothetical pathway based on the known effects of α-tocopheryl succinate, which could be explored for this compound in future research.
Caption: Hypothetical signaling pathway for this compound in cancer therapy.
Applications in Drug Development
The amphiphilic nature of this compound makes it a candidate for use as an excipient in drug formulations, potentially as a solubilizing agent or as a component of drug delivery systems like micelles or nanoparticles.
Surfactant and Emulsifier
Due to its surfactant properties, this compound can be investigated for its ability to stabilize emulsions and enhance the solubility of poorly water-soluble drugs, thereby improving their bioavailability.
Potential in Drug Delivery
Inspired by the demonstrated anti-cancer activity and drug delivery applications of other succinate esters like α-tocopheryl succinate, this compound could be explored for similar purposes.[3][4] Its ability to self-assemble or be incorporated into nanoparticle formulations could provide a platform for targeted drug delivery. Future research could focus on synthesizing and evaluating this compound-based nanoparticles for the delivery of chemotherapeutic agents.
Conclusion
This compound is a versatile molecule with a range of potential applications stemming from its amphiphilic character. This guide has provided a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and methods for its characterization. While its biological activities and role in drug development are yet to be extensively explored, the established knowledge of similar compounds provides a strong rationale for future investigations in this area. The experimental protocols and data presented herein serve as a valuable resource for researchers and scientists to further explore the potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nanoparticles consisting of tocopheryl succinate are a novel drug-delivery system with multifaceted antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Functions of α-Tocopheryl Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
Monooctyl Succinate in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Monooctyl succinate (B1194679), a monoester of succinic acid, is a versatile organic molecule with emerging applications in various research fields. Its amphiphilic nature, arising from the combination of a hydrophilic succinic acid headgroup and a lipophilic octyl tail, underpins its utility as a surfactant. Furthermore, the presence of a terminal carboxylic acid and an ester linkage provides reactive sites for chemical modification, positioning it as a potentially valuable chemical intermediate. This technical guide provides an in-depth overview of the current and potential uses of monooctyl succinate in research, with a focus on its roles as a surfactant, in fragrance release systems, and as a building block in chemical synthesis and drug delivery.
Core Properties and Applications
This compound is primarily recognized in research contexts for its surfactant properties and as a potential fragrance-releasing agent.[1] Its molecular structure allows for the formation of micelles in aqueous solutions, a key characteristic of surfactants used in a wide range of scientific and industrial processes.
Surfactant and Emulsifier
As a surfactant, this compound can be employed to stabilize emulsions and dispersions, which is critical in various experimental formulations. While specific quantitative data for this compound is not extensively published, the properties of related monoalkyl sulfosuccinates in emulsion polymerization highlight their effectiveness in controlling particle size and ensuring the stability of latexes. These characteristics are valuable in the synthesis of polymeric nanoparticles for research in materials science and drug delivery.
Fragrance Release Systems
The ester linkage in this compound can be designed to undergo hydrolysis under specific conditions (e.g., changes in pH or enzymatic action), leading to the release of octanol, a fragrance molecule. This controlled release mechanism is a significant area of research for applications in consumer products and specialized materials.[2][3] The general principle involves the synthesis of a non-volatile precursor (the monoester) that releases a volatile compound upon cleavage of a chemical bond.[3]
Potential as a Chemical Intermediate
Drawing parallels from the well-documented use of mono-methyl succinate as a versatile building block in modern chemical synthesis, this compound offers similar potential.[4] Its bifunctional nature—possessing both a carboxylic acid and an ester group—makes it a valuable precursor for the synthesis of more complex molecules.[4] Researchers can leverage the differential reactivity of these two functional groups to construct carbon chains and introduce specific functionalities, a crucial aspect of drug discovery and material science.[4]
The general structure of a monoalkyl succinate highlights its bifunctional character, making it a useful building block in organic synthesis.
Caption: Bifunctional nature of this compound.
Applications in Drug Delivery Systems
The succinate moiety is extensively used in the development of advanced drug delivery systems (DDS). While direct research on this compound in this area is limited, the principles demonstrated with other succinate derivatives are highly relevant.
Nanoparticle and Microparticle Formulation
Succinate derivatives of molecules like α-tocopherol (Vitamin E) and guar (B607891) gum have been successfully used to create nanoparticles and microparticles for drug delivery.[5][6][7] For instance, α-tocopheryl succinate can self-assemble into nanoparticles, acting as a carrier with its own anti-tumor activity.[5][6] Similarly, guar gum succinate is used to prepare pH-sensitive microparticles for colon-specific drug delivery.[7] The amphiphilic nature of this compound suggests its potential for similar applications, where it could act as a self-assembling carrier or a component of more complex DDS.
The self-assembly of amphiphilic molecules like this compound into micelles is a fundamental concept in its application as a surfactant and for encapsulating hydrophobic molecules.
Caption: Micelle formation by this compound.
Prodrug and Bioconjugate Development
Succinic esters are a common motif in prodrug design, used to enhance the water solubility of hydrophobic drugs.[8] The ester bond can be cleaved in vivo to release the active pharmaceutical ingredient. Furthermore, the succinate group can act as a linker to conjugate drugs to polymers, such as in succinyl chitosan-colistin conjugates, to reduce toxicity and control release. This strategy can improve the targeted delivery of drugs to inflammation sites.
The use of succinate as a linker is a key strategy in creating drug-polymer conjugates for controlled release and reduced toxicity.
Caption: Succinate as a linker in drug conjugation.
Quantitative Data from Related Compounds
While specific experimental data for this compound is sparse in the literature, data from analogous compounds provide a useful reference for researchers.
| Compound Family | Application | Key Quantitative Data | Reference |
| Monoalkyl Sulfosuccinates | Emulsifiers | Critical Micelle Concentration (CMC) values are generally low, indicating high surface activity. | |
| Monoethyl Succinate | Chemical Synthesis | Yields of 40-60% are reported for synthesis from succinic acid, with higher yields from succinic anhydride (B1165640). | [9] |
| Succinyl Chitosan-Colistin Conjugates | Drug Delivery | Particle sizes of 100-200 nm; ζ-potential of -22 to -28 mV; Drug content of 130-318 µg/mg. |
Experimental Protocols: A Generalized Approach
Generalized Synthesis of this compound
This protocol is adapted from the synthesis of monoethyl succinate and can be optimized for this compound production.[9][10]
Materials:
-
Succinic anhydride
-
Anhydrous octanol
-
Acid catalyst (e.g., Amberlyst 15®, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene, if required)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine succinic anhydride and anhydrous octanol. A molar ratio of 1:1.1 (anhydride:alcohol) is a typical starting point to favor mono-esterification.
-
Catalysis: Add the acid catalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 3-5 hours). Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Work-up: After cooling, dilute the mixture with an organic solvent and carefully neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer. Wash the organic layer with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
The synthesis of this compound typically involves the reaction of succinic anhydride with octanol, a process that can be catalyzed to improve efficiency.
Caption: Synthesis of this compound.
Conclusion
This compound is a molecule with significant, though largely underexplored, potential in research. Its established roles as a surfactant and fragrance releaser are complemented by promising, inferred applications as a chemical intermediate and a component of advanced drug delivery systems. The versatility of the succinate monoester structure, demonstrated by a range of related compounds, provides a strong rationale for further investigation into the specific properties and applications of this compound. This guide serves as a foundational resource for researchers looking to leverage this compound in their work, providing both a summary of current knowledge and a roadmap for future exploration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. Controlled release of volatiles under mild reaction conditions: from nature to everyday products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Nanoparticles consisting of tocopheryl succinate are a novel drug-delivery system with multifaceted antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Preparation of Delivery Systems for the Controlled Release of Scents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Monooctyl Succinate from Succinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of monooctyl succinate (B1194679), a valuable monoester intermediate. The document details the primary synthetic route from succinic anhydride (B1165640) and 1-octanol (B28484), outlines detailed experimental protocols, presents quantitative data for comparative analysis, and includes key visualizations to illustrate the reaction pathways and workflows.
Introduction
Monooctyl succinate is a monoester of succinic acid that finds applications in various fields, including as a surfactant and a potential fragrance releaser.[1] Its synthesis from succinic anhydride is a common undergraduate and industrial laboratory procedure, primarily involving the ring-opening of the anhydride with an alcohol. This guide will focus on the direct esterification method, which is a straightforward and widely used approach.
Synthesis Pathway
The synthesis of this compound from succinic anhydride proceeds through a nucleophilic acyl substitution reaction. The hydroxyl group of 1-octanol acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride molecule. This leads to the opening of the five-membered ring and the formation of the monoester, which contains both an ester and a carboxylic acid functional group.
Experimental Protocols
General Catalyst-Free Method
This method is based on the direct reaction of succinic anhydride with an excess of the alcohol, which also serves as the solvent.
Materials:
-
Succinic anhydride
-
1-Octanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Combine succinic anhydride and 1-octanol in a round-bottom flask. A molar ratio of 1:1.5 to 1:3 (succinic anhydride:1-octanol) is recommended to favor mono-esterification.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to a temperature of 90-120°C with vigorous stirring.[2]
-
Maintain the reaction at this temperature for 1-2 hours.[2] The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The excess 1-octanol can be removed under reduced pressure using a rotary evaporator.
-
The crude this compound can then be purified by recrystallization or column chromatography.
Acid-Catalyzed Method
The use of an acid catalyst can increase the reaction rate. p-Toluenesulfonic acid is a commonly used catalyst for this type of esterification.[3]
Materials:
-
Succinic anhydride
-
1-Octanol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (or another suitable solvent)
-
Round-bottom flask with a Dean-Stark trap
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve succinic anhydride and 1-octanol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound as described in the general method.
Data Presentation
The following table summarizes key quantitative data for this compound and related monoesters synthesized from succinic anhydride.
| Compound | Synthesis Method | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| This compound | - | - | - | - | - | - | 99.89 | [1] |
| Monomethyl Succinate | Static Mixer Reaction | None | Methanol | 90-120 | 1-2 | 82.0 | 99.3 | [2] |
| Monomenthyl Succinate | Stirred Reaction | Immobilized DMAP | Cyclohexane/Acetone | 50 | 20 | 91.55 | - | [4] |
Purification
Purification of the crude this compound is crucial to obtain a high-purity product. The two primary methods are recrystallization and column chromatography.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in solubility.[5]
General Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent. Potential solvents include ethanol, ethyl acetate, or a mixture of hexane (B92381) and ethyl acetate.
-
If there are insoluble impurities, filter the hot solution.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Column Chromatography
For more challenging purifications or to obtain very high purity, column chromatography can be employed.
General Procedure:
-
Prepare a slurry of silica (B1680970) gel in a suitable eluent (e.g., a mixture of hexane and ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimum amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Characterization
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, most notably by Nuclear Magnetic Resonance (NMR) spectroscopy.
1H NMR Spectroscopy
The 1H NMR spectrum of this compound is expected to show characteristic signals for the protons of the octyl chain and the succinate backbone. Based on data for analogous compounds, the following chemical shifts can be anticipated:
-
-COOH: A broad singlet around 10-12 ppm.
-
-O-CH2- (ester): A triplet around 4.1 ppm.
-
-CH2-C=O (succinate): Two triplets around 2.6 ppm.
-
-CH2- (octyl chain): Multiplets between 1.2 and 1.7 ppm.
-
-CH3 (octyl chain): A triplet around 0.9 ppm.
13C NMR Spectroscopy
The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for this compound are:
-
-C=O (acid): Around 177 ppm.
-
-C=O (ester): Around 172 ppm.
-
-O-CH2- (ester): Around 65 ppm.
-
-CH2-C=O (succinate): Two signals around 29 ppm.
-
-CH2- (octyl chain): Signals in the range of 22-32 ppm.
-
-CH3 (octyl chain): Around 14 ppm.
Experimental Workflow and Logic Diagrams
The overall process for the synthesis and purification of this compound can be visualized as a logical workflow.
The decision-making process for purification can be further detailed in a logical diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104557536A - Method for preparing mono-methyl succinate - Google Patents [patents.google.com]
- 3. [PDF] Preparation of Novel Monoesters of Succinic Acid from Succinic Anhydride using p-Toluensulphonic Acid as a Catalyst | Semantic Scholar [semanticscholar.org]
- 4. Effective synthesis of menthol derivative monomenthyl succinate catalyzed by nanoscale silicon dioxide immobilized DMAP derivative in mixed solvent system [comptes-rendus.academie-sciences.fr]
- 5. chem.libretexts.org [chem.libretexts.org]
physical and chemical properties of monooctyl succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monooctyl succinate (B1194679) (MOS) is the monoester of succinic acid and octanol. It belongs to the class of monoalkyl succinates, which are characterized by a dicarboxylic acid backbone with one carboxylic acid group esterified with an alcohol. This structure imparts amphiphilic properties to the molecule, suggesting its potential utility as a surfactant, emulsifier, or formulation excipient in various industrial applications, including pharmaceuticals and cosmetics.[1] This technical guide provides a comprehensive overview of the available physical and chemical properties of monooctyl succinate, detailed experimental protocols for its synthesis and analysis, and logical workflows to aid in its application and study.
Physical and Chemical Properties
A thorough review of the scientific literature reveals a notable scarcity of experimentally determined physical and chemical property data for this compound. The following tables summarize the available information for this compound, alongside data for related short-chain monoalkyl succinates for comparative purposes.
General and Physical Properties
| Property | This compound | Monoethyl Succinate (for comparison) | Monomethyl Succinate (for comparison) |
| IUPAC Name | Octyl hydrogen succinate | Ethyl hydrogen succinate | Methyl hydrogen succinate |
| Synonyms | Butanedioic acid, monooctyl ester; Succinic acid, monooctyl ester | 3-Ethoxycarbonylpropionic acid; Ethyl hydrogen succinate | 3-Carbomethoxypropanoic acid; Methyl hydrogen succinate |
| CAS Number | 74295-86-6[2] | 1070-34-4[3] | 3878-55-5[4] |
| Molecular Formula | C12H22O4[1] | C6H10O4[3] | C5H8O4[4] |
| Molecular Weight | 230.30 g/mol [1] | 146.14 g/mol [3] | 132.11 g/mol [4] |
| Appearance | White to off-white solid | Clear, colorless liquid | White to off-white crystalline solid[4] |
| Melting Point | Data not available | 8 °C[5] | 55-59 °C[4] |
| Boiling Point | Data not available | 248 °C at 760 mmHg[5] | 259.2 °C at 760 mmHg[4] |
| Density | Data not available | 1.141 g/mL at 25 °C[5] | Data not available |
Solubility and Partition Coefficient
| Property | This compound | Monoethyl Succinate (for comparison) | Monomethyl Succinate (for comparison) |
| Solubility in Water | Expected to be low; slower biodegradation suggests lower water solubility compared to shorter-chain analogs.[6] | Soluble[3] | Slightly soluble[4] |
| Solubility in Organic Solvents | Soluble in DMSO.[7] | Soluble in organic solvents.[3] | Soluble in alcohol, ether, and benzene.[4] |
| pKa (predicted) | 4.45 ± 0.17[2] | Data not available | 4.42 ± 0.17 |
| LogP (Octanol-Water Partition Coefficient) | Data not available | Data not available | Data not available |
Chemical Reactivity and Stability
This compound, as a monoester of a dicarboxylic acid, is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield succinic acid and octanol. The rate of hydrolysis is influenced by pH and temperature. One study on the biodegradation of a series of monoalkyl succinates found that this compound was the slowest to biodegrade, which is likely related to its lower water solubility.[6]
Thermal decomposition of succinate esters, such as in poly(alkylene succinate)s, has been shown to proceed primarily through a β-hydrogen bond scission mechanism.[8] This suggests that upon heating, this compound may decompose to form octene and succinic acid.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of other monoalkyl succinates.[9]
4.1.1 Materials and Equipment
-
Succinic anhydride (B1165640)
-
1-Octanol
-
Amberlyst-15® ion-exchange resin (or other suitable acid catalyst)
-
Anhydrous ethanol (B145695) (for catalyst washing)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Vacuum distillation apparatus or column chromatography setup
4.1.2 Procedure
-
Reaction Setup: In a round-bottom flask, combine succinic anhydride and 1-octanol. A molar ratio of 1:1.1 (succinic anhydride:1-octanol) is recommended to favor mono-esterification.
-
Catalyst Addition: Add Amberlyst-15® resin (approximately 5-10% by weight of the succinic anhydride).
-
Reaction: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to a gentle reflux with vigorous stirring. The reaction temperature will depend on the boiling point of 1-octanol. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Catalyst Removal: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Filter the reaction mixture to remove the Amberlyst-15® catalyst. The catalyst can be washed with anhydrous ethanol, dried, and potentially reused.
-
Purification:
-
Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Purification of Product: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Characterization Methods
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the synthesized this compound.
-
Procedure: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the structure of this compound, showing characteristic peaks for the octyl chain protons, the succinate backbone protons, and the ester and carboxylic acid carbonyl carbons.
4.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To assess the purity of the synthesized product and identify any byproducts.
-
Procedure: Dissolve a dilute solution of the sample in a volatile organic solvent. Inject the sample into a GC-MS system. The resulting chromatogram will show the retention time of this compound, and the mass spectrum will provide its molecular weight and fragmentation pattern, confirming its identity.
4.2.3 High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of this compound.
-
Procedure: Develop an appropriate HPLC method, likely using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a small amount of acid, like formic acid). Detection can be achieved using a UV detector (if the molecule has a chromophore) or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer.
Mandatory Visualizations
Synthesis and Purification Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. CAS 1070-34-4: Monoethyl succinate | CymitQuimica [cymitquimica.com]
- 4. mono-Methyl succinate [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. This compound | 74295-86-6 [amp.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Monooctyl Succinate: A Technical Guide for Researchers
This technical guide provides an in-depth overview of monooctyl succinate (B1194679), a monoester of succinic acid, designed for researchers, scientists, and professionals in drug development. This document covers its chemical identity, physicochemical properties, synthesis protocols, and potential applications, with a focus on quantitative data and detailed methodologies.
Chemical Identity and Properties
Monooctyl succinate is an organic compound classified as a monoester, which finds applications as a surfactant and a potential fragrance releaser.[1]
CAS Number : 74295-86-6[2]
Table 1: Synonyms and Identifiers
| Type | Identifier |
| Systematic Name | Butanedioic acid, 1-octyl ester |
| Common Synonyms | Monooctylsuccinat; Succinic acid hydrogen 1-octyl ester; Butanedioic acid, monooctyl ester; Monooctyl-succinat[2] |
| Molecular Formula | C12H22O4[1] |
| InChI | InChI=1S/C12H22O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h2-10H2,1H3,(H,13,14)[2] |
| InChIKey | CKNYEUXAXWTAPK-UHFFFAOYSA-N[2] |
| Canonical SMILES | CCCCCCCCOC(=O)CCC(=O)O[2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 230.30 g/mol | [1] |
| Predicted pKa | 4.45 ± 0.17 | [2] |
| Topological Polar Surface Area | 66.4 Ų | [2] |
| Rotatable Bond Count | 10 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
Spectroscopic Characterization (Reference Data)
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of a succinate monoester is expected to exhibit characteristic absorption bands for the carboxylic acid and ester functional groups. For succinic acid, a broad O-H stretching band is observed in the range of 3300-2500 cm⁻¹.[3] The C=O stretching vibrations of the carboxyl and ester groups are expected in the region of 1740-1700 cm⁻¹. For poly(butylene succinate), C=O stretching modes are observed around 1736, 1720, and 1714 cm⁻¹.[4]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound would show characteristic signals for the protons of the octyl chain and the succinate backbone. Based on the structure, one would expect a triplet corresponding to the terminal methyl group of the octyl chain, multiplets for the methylene (B1212753) groups of the octyl chain, a triplet for the methylene group adjacent to the ester oxygen, and two distinct signals for the methylene groups of the succinate moiety.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of mono-alkyl succinates is the reaction of succinic anhydride (B1165640) with the corresponding alcohol. The following is a generalized protocol that can be adapted for the synthesis of this compound.
Materials:
-
Succinic anhydride
-
(Optional) Catalyst, e.g., Lipase (B570770) from Candida antarctica (for enzymatic synthesis)
-
Solvent (e.g., toluene (B28343) or a solvent-free system)
Procedure (Chemical Synthesis):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine succinic anhydride and 1-octanol. A molar ratio of 1:1 or a slight excess of the alcohol can be used.
-
Heat the mixture under reflux for a specified period (e.g., 1-3 hours). The reaction progress can be monitored by techniques such as thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess 1-octanol by vacuum distillation.
-
The crude product can be purified by crystallization or column chromatography.
Procedure (Enzymatic Synthesis): Lipase-catalyzed synthesis offers a greener alternative under milder reaction conditions.
-
Combine succinic anhydride and 1-octanol in a suitable reaction vessel.
-
Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the mixture.
-
The reaction can be carried out in a solvent like diphenyl ether or under solvent-free conditions.
-
Maintain the reaction at a moderate temperature (e.g., 70-90 °C) with constant stirring for several hours to days.
-
The immobilized enzyme can be recovered by filtration for potential reuse.
-
The product is then purified from the reaction mixture.
Figure 1: General Synthesis Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Development
Succinate esters are explored for various applications in the pharmaceutical industry, including as plasticizers and components of drug delivery systems. For instance, α-Tocopheryl succinate, a related compound, has been shown to form nanoparticles that can act as a drug delivery system with antitumor activity.[5]
Potential Application in Nanoparticle Drug Delivery
This compound, due to its amphiphilic nature, could potentially be used in the formulation of nanoparticles for the delivery of hydrophobic drugs. A general method for preparing such nanoparticles is nanoprecipitation.
Experimental Protocol: Nanoprecipitation for Drug Encapsulation (Conceptual)
-
Organic Phase Preparation: Dissolve this compound and a hydrophobic drug in a water-miscible organic solvent (e.g., acetone (B3395972) or ethanol). A stabilizing polymer may also be included.
-
Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant to prevent particle aggregation.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the drug and this compound as nanoparticles.
-
Solvent Removal: Remove the organic solvent from the nanoparticle suspension, typically by evaporation under reduced pressure.
-
Purification and Concentration: The nanoparticle suspension can be purified (e.g., by dialysis or centrifugation) to remove unencapsulated drug and other reagents, and then concentrated if necessary.
Figure 2: Conceptual Workflow for Nanoparticle Formulation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Structure and Crystallization Behavior of Poly(butylene succinate) by Fourier Transform Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoparticles consisting of tocopheryl succinate are a novel drug-delivery system with multifaceted antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Monooctyl Succinate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of monooctyl succinate (B1194679) in organic solvents. As a lipophilic monoester of succinic acid, understanding its behavior in various solvent systems is critical for its application in pharmaceutical formulations, fragrance release, and as a surfactant. This document outlines the theoretical principles governing its solubility, presents a qualitative assessment in common organic solvents, and details standardized experimental protocols for precise solubility determination.
Core Principles of Solubility
The solubility of a solid solute, such as monooctyl succinate, in a liquid solvent is governed by the principle of "like dissolves like." This adage refers to the compatibility of intermolecular forces between the solute and solvent molecules. This compound possesses a polar carboxylic acid head and a long, nonpolar octyl tail. Consequently, its solubility is dictated by the overall polarity of the molecule and its ability to form favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions, and van der Waals forces) with the solvent.
Qualitative Solubility Profile of this compound
| Solvent Class | Representative Solvents | Expected Qualitative Solubility of this compound |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetone | Likely Soluble to Partially Soluble | |
| Acetonitrile | Likely Soluble to Partially Soluble | |
| Polar Protic | Methanol, Ethanol | Likely Partially Soluble |
| Nonpolar | Hexane, Toluene | Likely Soluble |
| Chlorinated | Dichloromethane | Likely Soluble |
| Ethers | Diethyl Ether | Likely Soluble |
| Esters | Ethyl Acetate | Likely Soluble |
This table is based on theoretical principles and the known solubility in DMSO. Experimental verification is necessary for precise solubility determination.
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.
I. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature incubator shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another suitable analytical instrument (e.g., Gas Chromatography, UV-Vis Spectrophotometer).
II. Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, ensuring that undissolved solid will remain at equilibrium.
-
Add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature incubator shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
To further ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
-
Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or other suitable analytical method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:
Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Initial volume of supernatant
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: A generalized workflow for determining the equilibrium solubility of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While direct quantitative data is sparse, the provided qualitative assessment and detailed experimental protocols empower researchers and drug development professionals to accurately determine its solubility in their specific solvent systems of interest. The application of the described methodologies will enable the generation of reliable data crucial for formulation development, process optimization, and other research applications.
References
Monooctyl Succinate as a Surfactant: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of monooctyl succinate (B1194679) and its mechanism of action as a surfactant. Due to the limited availability of specific quantitative data for monooctyl succinate in publicly accessible literature, this guide presents data for structurally similar surfactants as a proxy and furnishes detailed experimental protocols to enable researchers to determine the precise properties of this compound.
Core Mechanism of Action
This compound is an anionic surfactant, characterized by its amphiphilic nature. Its structure consists of a hydrophilic succinate head group and a hydrophobic octyl tail. This dual characteristic is the foundation of its surface-active properties.
At low concentrations in an aqueous solution, this compound molecules will accumulate at the air-water or oil-water interface. The hydrophobic octyl tails orient themselves away from the water, while the hydrophilic succinate heads remain in contact with the aqueous phase. This arrangement disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension.
As the concentration of this compound increases, the interface becomes saturated. Beyond a certain point, known as the Critical Micelle Concentration (CMC), the surfactant molecules begin to self-assemble in the bulk of the solution, forming spherical structures called micelles. In these micelles, the hydrophobic tails are sequestered in the core, shielded from the water, while the hydrophilic heads form the outer corona, interacting with the surrounding aqueous environment. This process of micellization is a key aspect of the surfactant's action, enabling the solubilization of poorly water-soluble compounds within the hydrophobic micellar core. This property is of particular interest in drug delivery systems for enhancing the solubility and bioavailability of hydrophobic drugs.[1]
The fundamental mechanism of action for succinate-based surfactants involves the reduction of interfacial tension and the formation of micelles, which can encapsulate non-polar molecules.[2]
Quantitative Surfactant Properties
Table 1: Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate (B86663) (SDS) in Water at 25°C [3]
| Property | Value | Unit |
| Critical Micelle Concentration (CMC) | 8.23 | mM |
Table 2: Surface Tension of Aqueous Solutions of Sodium Dodecyl Sulfate (SDS) at 25°C [4]
| Concentration (mM) | Surface Tension (mN/m) |
| 0 | 72.0 |
| 1 | 55.0 |
| 2 | 48.0 |
| 4 | 42.0 |
| 6 | 39.0 |
| 8 | 38.0 |
| 10 | 37.8 |
| 12 | 37.8 |
Table 3: Hydrophilic-Lipophilic Balance (HLB) of Common Surfactants [5]
| Surfactant | HLB Value |
| Sorbitan trioleate | 1.8 |
| Sorbitan tristearate | 2.1 |
| Glyceryl monostearate | 3.8 |
| Sorbitan monooleate | 4.3 |
| Sorbitan monostearate | 4.7 |
| Tween 85 | 11.0 |
| Tween 60 | 14.9 |
| Tween 80 | 15.0 |
| Tween 20 | 16.7 |
| Sodium oleate | 18.0 |
| Sodium lauryl sulfate | 40.0 |
Experimental Protocols
This section provides detailed methodologies for determining the key surfactant properties of this compound.
Synthesis and Purification of this compound
A general procedure for the synthesis of alkyl succinates involves the esterification of succinic anhydride (B1165640) with the corresponding alcohol.[6]
Materials:
-
Succinic anhydride
-
Toluene (or other suitable solvent)
-
p-Toluenesulfonic acid (catalyst)
-
5% (w/v) Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve succinic anhydride and a molar equivalent of 1-octanol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with stirring for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase with a 5% sodium bicarbonate solution to remove unreacted succinic anhydride and the catalyst.
-
Wash with deionized water until the aqueous phase is neutral.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR and FT-IR spectroscopy.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A sharp change in the slope of the plot indicates the CMC.[7][8]
Materials:
-
Tensiometer (with a Wilhelmy plate or Du Noüy ring)[9]
-
High-purity this compound
-
Deionized water
-
A series of volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each solution, starting from the most dilute. Ensure the plate or ring is thoroughly cleaned between measurements.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the surface tension plot shows a distinct break, after which the surface tension remains relatively constant.[10][11]
Materials:
-
Conductivity meter
-
High-purity this compound
-
Deionized water
-
A series of volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a series of dilutions from the stock solution.
-
Calibrate the conductivity meter.
-
Measure the conductivity of each solution.
-
Plot the conductivity as a function of the surfactant concentration.
-
The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
Determination of Hydrophilic-Lipophilic Balance (HLB)
The HLB value is an indicator of the emulsifying properties of a surfactant. It can be calculated or determined experimentally.[5]
For a non-ionic surfactant, the HLB can be calculated using the formula: HLB = 20 * (Mh / M) Where:
-
Mh is the molecular mass of the hydrophilic portion of the molecule.
-
M is the total molecular mass of the molecule.
For an ionic surfactant like this compound, this method is not directly applicable. A more suitable approach is Davies' method or experimental determination.
This method assigns group numbers to different structural components of the surfactant: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
Group Numbers:
-
-COOH: 2.1
-
-OH (free): 1.9
-
Ester (-COO-): 2.4
-
-(CH2)-: -0.475
For this compound (C12H22O4):
-
Hydrophilic part: Succinate head (-OOC-CH2-CH2-COO-)
-
Lipophilic part: Octyl tail (-C8H17)
A precise calculation using Davies' method requires a more detailed breakdown of the group contributions.
Materials:
-
This compound
-
A series of oils with known required HLB values
-
A co-surfactant with a known HLB value (e.g., Span 80 and Tween 80)
-
Homogenizer
-
Test tubes or vials
Procedure:
-
Prepare a series of blends of this compound with a co-surfactant to achieve a range of HLB values.
-
For each blend, prepare an oil-in-water emulsion with a specific oil.
-
Homogenize all emulsions under the same conditions.
-
Observe the stability of the emulsions over time (e.g., by monitoring creaming or separation).
-
The HLB of the surfactant blend that produces the most stable emulsion corresponds to the required HLB of the oil. By using a series of oils with different required HLBs, the HLB of the this compound can be determined.
Visualizations
The following diagrams illustrate key concepts and workflows related to the surfactant action of this compound.
Caption: Mechanism of action for this compound as a surfactant.
Caption: Experimental workflow for CMC determination.
Caption: Schematic of a this compound micelle in aqueous solution.
References
- 1. Preparation and Characterization of Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 6. CN101385954A - Preparation method of high-purity succinate series surfactants for papermaking industry - Google Patents [patents.google.com]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commons.erau.edu [commons.erau.edu]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and History of Succinate Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinate (B1194679) esters, derivatives of the Krebs cycle intermediate succinic acid, have a rich history rooted in early organic chemistry and have evolved into critical molecules in contemporary research and industry. Initially explored for their fundamental chemical properties, their applications have expanded significantly, ranging from polymer precursors to active pharmaceutical ingredients and signaling molecules in cellular metabolism. This guide provides a comprehensive overview of the discovery, synthesis, and evolving applications of succinate esters, with a focus on quantitative data, experimental methodologies, and the elucidation of their roles in biological pathways.
Introduction: From Spirit of Amber to a Key Biomolecule
Historically, succinic acid was first obtained through the distillation of amber, earning it the name "spirit of amber" (Latin: spiritus succini).[1] The journey from this crude extraction to the synthesis and characterization of its esters marks a significant progression in organic chemistry. Succinate esters are carboxylic esters formed from the esterification of one or both of the carboxyl groups of succinic acid.[2] Those with one esterified carboxyl group are also known as hemisuccinates.[2]
The development of synthetic methodologies in the 19th and 20th centuries allowed for the systematic study of succinate esters, revealing their utility as versatile chemical intermediates.[3] More recently, with the advent of biotechnology and a deeper understanding of cellular metabolism, the role of succinate and its derivatives has been revisited. Succinate is now recognized not only as a metabolic intermediate in the tricarboxylic acid (TCA) cycle but also as a signaling molecule that influences a variety of cellular processes, often in response to hypoxic conditions.[1][4] This has opened new avenues for the application of succinate esters in drug development and materials science.
Early Discovery and Synthesis
The first synthesis of a simple succinate ester, diethyl succinate, is attributed to the Fischer esterification of succinic acid with ethanol (B145695).[3] This reaction, catalyzed by an acid, remains a fundamental method for ester production.
Key Milestones in Synthesis
Over the years, various synthetic routes have been developed to improve yield, efficiency, and sustainability.
-
From Maleic Anhydride (B1165640): A common industrial route involves the hydrogenation of maleic anhydride to succinic anhydride, followed by esterification. Alternatively, maleic anhydride can be esterified to a dialkyl maleate, which is then hydrogenated to the corresponding dialkyl succinate.[1][5]
-
Bio-based Production: A significant shift has been the development of fermentation processes to produce succinic acid from renewable resources like glucose, using genetically engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae.[1][6][7] This "bio-succinic acid" can then be esterified to produce bio-based succinate esters.[5][8]
-
Catalytic Innovations: The use of solid acid catalysts, such as Amberlyst-15 and H+-Zeoliteβ, has provided milder and more reusable alternatives to traditional acid catalysts for esterification reactions.[9][10]
Quantitative Data on Succinate Esters
The physical and chemical properties of succinate esters are crucial for their application. Below is a summary of key data for some common succinate esters.
| Ester Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| Dimethyl Succinate | C6H10O4 | 146.14 | 19 | 196 | 1.117 |
| Diethyl Succinate | C8H14O4 | 174.20 | -20 | 218 | 1.047[3] |
| Dibutyl Succinate | C12H22O4 | 230.30 | -29 | 275 | 0.977 |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research.
Synthesis of Diethyl Succinate via Fischer Esterification
Objective: To synthesize diethyl succinate from succinic acid and ethanol.
Materials:
-
Succinic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine succinic acid and an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After cooling, pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with 5% sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the resulting crude diethyl succinate by fractional distillation.
Synthesis of Monoethyl Succinate from Succinic Anhydride
Objective: To prepare a hemisuccinate by reacting succinic anhydride with ethanol.
Materials:
-
Succinic anhydride
-
Ethanol
-
Amberlyst-15® catalyst
-
Glass reactor with reflux condenser
-
Stirrer
Procedure:
-
A mixture of ethanol and succinic anhydride in a 3:1 molar ratio is placed in a stirred glass reactor.[9]
-
Add Amberlyst-15® as the catalyst.[9]
-
The mixture is heated at total reflux for 3 hours.[9]
-
After the reaction, the catalyst is filtered off.
-
The excess ethanol is removed under reduced pressure to yield monoethyl succinate.[9]
Signaling Pathways and Biological Roles
Succinate has emerged as a significant signaling molecule, particularly in the context of cellular stress and disease. Its esters, being cell-permeable, serve as valuable tools to study these pathways.
Succinate and Hypoxia-Inducible Factor (HIF)-1α Stabilization
Under hypoxic conditions, succinate accumulates and inhibits prolyl hydroxylases, enzymes that target the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation. This leads to the stabilization of HIF-1α, which then translocates to the nucleus and activates genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen.[4]
Caption: Succinate-mediated stabilization of HIF-1α under hypoxic conditions.
Succinate Receptor 1 (SUCNR1/GPR91) Signaling
Extracellular succinate can act as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91).[4] Activation of this receptor has been implicated in a range of physiological and pathological processes, including inflammation, blood pressure regulation, and retinal neovascularization.[1][11]
References
- 1. Succinic acid - Wikipedia [en.wikipedia.org]
- 2. CHEBI:36181 [ebi.ac.uk]
- 3. Diethyl succinate - Wikipedia [en.wikipedia.org]
- 4. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 5. US9776948B2 - Process for the preparation of succinic acid ester - Google Patents [patents.google.com]
- 6. Biosynthesis of succinic acid - Will & Co BV [will-co.eu]
- 7. mdpi.com [mdpi.com]
- 8. WO2015085185A1 - A process for preparing succinate ester - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Succinate metabolism and its regulation of host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
Monooctyl Succinate Biodegradation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monooctyl succinate (B1194679), a monoester of succinic acid and octanol, is a compound with potential applications in various industries, including pharmaceuticals and as a specialty chemical. Understanding its environmental fate and biodegradability is crucial for assessing its ecological impact and for the development of sustainable chemical processes. This technical guide provides an in-depth overview of the putative biodegradation pathways of monooctyl succinate, detailing the enzymatic processes and metabolic routes involved in its breakdown by microorganisms. Both aerobic and anaerobic degradation pathways are discussed, supported by data from analogous compounds. Furthermore, this guide outlines detailed experimental protocols for studying the biodegradation of this compound and presents quantitative data on the enzymatic hydrolysis of related ester compounds to provide a reference for expected catalytic efficiencies.
Introduction
This compound is a carboxylic acid ester that possesses both a hydrophilic succinate head and a lipophilic octyl tail. This amphipathic nature suggests that it may be susceptible to microbial degradation through enzymatic action. The biodegradation of such esters is a critical aspect of their environmental risk assessment and can also be harnessed for bioremediation purposes. The primary mechanism for the initiation of biodegradation is the enzymatic hydrolysis of the ester bond, a reaction catalyzed by a wide range of microbial lipases and esterases. Following this initial cleavage, the resulting products, 1-octanol (B28484) and succinic acid, are channeled into central metabolic pathways.
Proposed Biodegradation Pathways
The biodegradation of this compound is expected to proceed via distinct pathways under aerobic and anaerobic conditions.
Aerobic Biodegradation Pathway
Under aerobic conditions, the biodegradation of this compound is most likely initiated by the hydrolytic cleavage of the ester bond, followed by the complete oxidation of the resulting alcohol and carboxylic acid.
-
Ester Hydrolysis: The primary step is the hydrolysis of this compound by extracellular or intracellular esterases or lipases, yielding 1-octanol and succinic acid.
-
Degradation of 1-Octanol: The 1-octanol is subsequently oxidized to octanoic acid. This process is typically initiated by an alkane monooxygenase system, which converts the terminal methyl group of the octane (B31449) moiety (in this case, already an alcohol) to a carboxylic acid. This involves the sequential action of alcohol dehydrogenase and aldehyde dehydrogenase.
-
Beta-Oxidation of Octanoic Acid: The resulting octanoic acid is then activated to octanoyl-CoA and enters the beta-oxidation pathway. Through successive rounds of beta-oxidation, the fatty acid chain is shortened by two carbons in each cycle, producing acetyl-CoA.
-
Metabolism of Succinic Acid and Acetyl-CoA: Succinic acid, being an intermediate of the Krebs cycle (Citric Acid Cycle or TCA cycle), directly enters this central metabolic pathway. The acetyl-CoA generated from beta-oxidation also feeds into the Krebs cycle, leading to the complete oxidation of the original molecule to carbon dioxide and water, with the concomitant generation of ATP.
Anaerobic Biodegradation Pathway
In the absence of oxygen, the degradation of the alkyl chain of this compound is proposed to occur via a different mechanism, likely involving the addition of fumarate.
-
Initial Activation: The anaerobic degradation of alkanes is often initiated by the addition of the alkane to fumarate, a reaction catalyzed by alkylsuccinate synthase (ass) or benzylsuccinate synthase (bss) for aromatic compounds. In the case of this compound, the octyl chain could be activated by a similar mechanism to form an alkylsuccinate derivative.
-
Carbon Skeleton Rearrangement and Thioesterification: The resulting alkylsuccinate undergoes a carbon-skeleton rearrangement and is converted to a thioester with CoA.
-
Beta-Oxidation: The molecule then proceeds through a modified beta-oxidation pathway to yield acetyl-CoA and other intermediates that can enter central anaerobic metabolism.
-
Metabolism of the Succinate Moiety: The original succinate moiety, once cleaved, would likely be fermented or used as an electron acceptor, depending on the microbial consortium present.
Key Enzymes in Biodegradation
Several classes of enzymes are pivotal for the biodegradation of this compound.
-
Esterases (EC 3.1.1.1) and Lipases (EC 3.1.1.3): These hydrolases are responsible for the initial cleavage of the ester bond. Lipases typically act at the interface of a lipid-water phase, while esterases act on soluble esters. The substrate specificity of these enzymes can vary widely.
-
Alkane Monooxygenases (e.g., EC 1.14.15.3): These enzymes, often part of a multi-component system including a reductase and an electron carrier protein like rubredoxin, catalyze the initial oxidation of alkanes to alcohols in aerobic bacteria.
-
Alcohol Dehydrogenases (EC 1.1.1.1): These enzymes catalyze the oxidation of alcohols to aldehydes.
-
Aldehyde Dehydrogenases (EC 1.2.1.3): These enzymes further oxidize aldehydes to carboxylic acids.
-
Acyl-CoA Synthetases (EC 6.2.1.3): These enzymes activate fatty acids by converting them to their corresponding CoA thioesters, a prerequisite for beta-oxidation.
-
Enzymes of the Beta-Oxidation Pathway: This includes acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase.
-
Alkylsuccinate Synthase: This glycyl radical enzyme is key to the anaerobic activation of alkanes.
Quantitative Data on Related Compound Biodegradation
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Specific Activity (U/mg) | Reference |
| Candida rugosa lipase | Olive oil | 717 | 67.1 (kcat, min-1) | - | (Chang et al., 1991) |
| Rhizomucor miehei lipase | Ethyl isovalerate | 256 (in hexane) | - | - | (Chowdary et al., 2002) |
| Porcine Pancreatic Lipase | p-Nitrophenyl butyrate | - | - | ~15 | (Borgström & Brockman, 1984) |
| Pseudomonas cepacia lipase | p-Nitrophenyl palmitate | - | - | ~20 | (Pencreac'h & Baratti, 1996) |
Note: The presented data are for analogous substrates and serve as an estimation. The actual kinetic parameters for this compound will depend on the specific enzyme and reaction conditions.
Experimental Protocols
The following section outlines a general experimental framework for investigating the biodegradation of this compound.
Screening for this compound Degrading Microorganisms
-
Enrichment Culture:
-
Prepare a minimal salts medium with this compound as the sole carbon source (e.g., 0.1% w/v).
-
Inoculate with an environmental sample (e.g., soil, water, activated sludge).
-
Incubate under appropriate conditions (e.g., 30°C, aerobic with shaking, or anaerobic in a sealed container).
-
Perform serial transfers to a fresh medium to enrich for microorganisms capable of utilizing this compound.
-
-
Isolation of Pure Cultures:
-
Plate the enriched culture onto solid minimal medium containing this compound.
-
Isolate individual colonies and purify by re-streaking.
-
Confirm the ability of the isolates to grow on this compound in a liquid culture.
-
Biodegradation Assay
-
Culture Preparation: Grow the isolated microorganism in a suitable liquid medium to a desired cell density (e.g., mid-exponential phase).
-
Initiation of Biodegradation:
-
Harvest the cells by centrifugation and wash with a sterile buffer.
-
Resuspend the cells in a minimal medium containing a known concentration of this compound.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw samples from the culture.
-
Separate the cells from the supernatant by centrifugation or filtration.
-
Analyze the supernatant for the disappearance of this compound and the appearance of potential metabolites (1-octanol, succinic acid) using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Controls:
-
An uninoculated control to account for abiotic degradation.
-
A control with a heat-killed inoculum to account for biosorption.
-
Enzyme Assays
-
Reaction Mixture: Prepare a reaction vessel containing a buffered solution (e.g., phosphate (B84403) or Tris-HCl buffer at a specific pH) and an emulsion of this compound.
-
Enzyme Addition: Initiate the reaction by adding a known amount of the enzyme preparation (e.g., cell-free extract or purified enzyme).
-
Titration: Maintain a constant pH by titrating the liberated succinic acid with a standardized solution of NaOH. The rate of NaOH consumption is proportional to the enzyme activity.
-
Calculation: One unit of enzyme activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.
This method uses a chromogenic substrate analog, such as p-nitrophenyl octanoate.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer, the p-nitrophenyl ester substrate, and the enzyme solution.
-
Incubation: Incubate the reaction at a constant temperature.
-
Measurement: The hydrolysis of the p-nitrophenyl ester releases p-nitrophenol, which has a characteristic absorbance at a specific wavelength (e.g., 405 nm) under alkaline conditions. Monitor the increase in absorbance over time.
-
Calculation: Calculate the enzyme activity based on the rate of p-nitrophenol formation, using a standard curve.
Conclusion
The biodegradation of this compound is a plausible process mediated by a variety of microorganisms. The proposed pathways, initiated by enzymatic hydrolysis, lead to the complete mineralization of the compound under aerobic conditions. While anaerobic degradation is also possible, it likely proceeds through more complex initial activation steps. The provided experimental protocols offer a robust framework for the detailed investigation of these pathways and for the characterization of the enzymes involved. Further research focusing on the isolation and characterization of specific this compound-degrading microorganisms and the purification of the relevant enzymes will be crucial for a comprehensive understanding of its environmental fate and for its potential biotechnological applications.
An In-depth Technical Guide on the Thermal Stability of Monooctyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monooctyl succinate (B1194679) is a monoester of succinic acid and octanol. Its structure, comprising a polar carboxylic acid head and a nonpolar octyl tail, suggests its potential utility as a surfactant, emulsifier, or a specialty solvent in various industrial applications, including pharmaceuticals. An understanding of its thermal stability is paramount for determining its processing parameters, storage conditions, and suitability for applications where it might be subjected to elevated temperatures. This technical guide aims to provide a detailed perspective on the expected thermal properties of monooctyl succinate, drawing parallels from related chemical structures and outlining standard experimental procedures for its thermal analysis.
Predicted Physicochemical and Thermal Properties
While specific experimental values for this compound are not available, we can infer its properties based on related compounds. For instance, monoethyl succinate, a shorter-chain analogue, has a melting point of 8 °C and a boiling point of 248 °C at atmospheric pressure. It is expected that this compound, with its longer alkyl chain, will exhibit a higher melting point and boiling point due to increased van der Waals forces.
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Predicted/Comparative Value | Basis for Prediction/Comparison |
| Molecular Formula | C₁₂H₂₂O₄ | - |
| Molecular Weight | 230.30 g/mol | - |
| Appearance | White to off-white solid | [1] |
| Melting Point (°C) | Likely higher than 8°C | Comparison with monoethyl succinate (8°C)[2]. Increased chain length generally increases melting point in a homologous series. |
| Boiling Point (°C) | Expected to be > 248°C | Comparison with monoethyl succinate (248°C)[2]. Boiling point increases with molecular weight and chain length. |
| Decomposition Temperature (°C) | Estimated in the range of 200-250°C | Based on the decomposition of similar monoesters and the onset of decomposition for related polyester (B1180765) systems.[3] |
Predicted Thermal Decomposition Pathway
The thermal decomposition of succinate esters, particularly in polyesters like poly(alkylene succinate)s, has been studied. The primary mechanism of thermal degradation is reported to be β-hydrogen bond scission.[4][5] This process involves a six-membered transition state, leading to the formation of an alkene and a carboxylic acid.
In the case of this compound, the decomposition would likely initiate at the ester linkage. The presence of β-hydrogens on the octyl chain makes this pathway highly probable. The expected decomposition products would be 1-octene (B94956) and succinic acid. At higher temperatures, succinic acid can further decompose to succinic anhydride (B1165640) and water.
Below is a diagram illustrating the predicted thermal decomposition pathway of this compound.
Caption: Predicted thermal decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[6][7]
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and kinetics.
Table 2: Hypothetical Experimental Protocol for TGA of this compound
| Parameter | Value/Setting | Rationale |
| Instrument | TGA/SDTA instrument | Standard for thermal analysis. |
| Sample Mass | 5-10 mg | A representative sample size that minimizes thermal gradients. |
| Crucible | Alumina (B75360) or platinum crucible | Inert and stable at high temperatures. |
| Atmosphere | Nitrogen (inert) or Air (oxidative) | To study decomposition in both non-reactive and oxidative environments. |
| Flow Rate | 50 mL/min | To ensure a consistent and inert/oxidative atmosphere. |
| Heating Rate | 10 °C/min | A common heating rate for screening thermal stability. |
| Temperature Range | 25 °C to 600 °C | To cover the entire range of potential decomposition. |
| Data Analysis | Onset of decomposition (Tonset), temperature of maximum decomposition rate (Tmax), residual mass. | Key parameters to quantify thermal stability. |
The following diagram illustrates the general workflow for a TGA experiment.
Caption: General workflow for a Thermogravimetric Analysis experiment.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, glass transitions, and crystallization behavior.
Table 3: Hypothetical Experimental Protocol for DSC of this compound
| Parameter | Value/Setting | Rationale |
| Instrument | DSC instrument | Standard for measuring thermal transitions. |
| Sample Mass | 2-5 mg | A smaller sample size is preferred for better resolution of thermal events. |
| Crucible | Hermetically sealed aluminum pans | To prevent volatilization of the sample before decomposition. |
| Atmosphere | Nitrogen | To provide an inert environment. |
| Flow Rate | 50 mL/min | To maintain an inert atmosphere. |
| Heating/Cooling Rate | 10 °C/min | A standard rate for observing phase transitions. |
| Temperature Program | 1. Heat from 0°C to 100°C (to observe melting).2. Cool to 0°C.3. Reheat to 300°C (to observe any other transitions before decomposition). | A multi-step program to characterize melting and other thermal events. |
| Data Analysis | Melting point (Tm), enthalpy of fusion (ΔHf). | Key thermodynamic parameters. |
The diagram below outlines the workflow for a typical DSC experiment.
Caption: General workflow for a Differential Scanning Calorimetry experiment.
Conclusion
While direct experimental data on the thermal stability of this compound is currently lacking in the scientific literature, a comprehensive understanding of its likely behavior can be formulated based on the known properties of analogous compounds. It is predicted that this compound is a solid at room temperature with a melting point higher than its shorter-chain analogue, monoethyl succinate. Its thermal decomposition is expected to proceed primarily via β-hydrogen bond scission, yielding 1-octene and succinic acid.
For drug development professionals and researchers, it is crucial to experimentally verify these predicted properties using standard thermal analysis techniques such as TGA and DSC. The detailed experimental protocols provided in this guide offer a robust starting point for such an investigation. The resulting data will be invaluable for establishing safe handling, processing, and storage conditions for this compound, thereby ensuring its quality and efficacy in its intended applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate) [mdpi.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
Monooctyl Succinate: A Technical Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling protocols for monooctyl succinate (B1194679) in a laboratory setting. Due to the limited availability of a comprehensive, publicly accessible Safety Data Sheet (SDS) for monooctyl succinate (CAS No. 74295-86-6), this document synthesizes available data for this compound and related chemical compounds, including other succinate and maleate (B1232345) monoesters. All information should be used as a guide and supplemented with internal safety assessments and, where possible, a substance-specific SDS from your supplier.
Chemical and Physical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented below. Data for related compounds is included for comparative purposes.
| Property | This compound | Monoethyl Succinate | Monomethyl Succinate |
| CAS Number | 74295-86-6[1] | 1070-34-4[2] | 3878-55-5[3] |
| Molecular Formula | C12H22O4[4] | C6H10O4[2] | C5H8O4[3] |
| Molecular Weight | 230.3 g/mol [4] | 146.14 g/mol [2] | 132.12 g/mol [3] |
| Appearance | Not Available | Clear, colorless liquid[5] | Off-white solid[3] |
| Melting Point | Not Available | 8 °C[5] | 55 - 59 °C[3] |
| Boiling Point | Not Available | 248 °C (at atm. pressure)[5] | 151 °C (at 20 mmHg)[3] |
| pKa (Predicted) | 4.45 ± 0.17[1] | Not Available | Not Available |
| Solubility | Not Available | Not Available | Not Available |
Hazard Identification and Classification
| Hazard Class | Monoethyl Succinate[2] | Monooctyl Maleate[6] |
| Acute Toxicity, Oral | Warning (Harmful if swallowed) | Not Classified |
| Skin Corrosion/Irritation | Warning (Causes skin irritation) | Warning (Causes skin irritation)[6] |
| Serious Eye Damage/Irritation | Danger (Causes serious eye damage) / Warning (Causes serious eye irritation) | Warning (Causes serious eye irritation)[6] |
| Respiratory Sensitization | Danger (May cause allergy or asthma symptoms or breathing difficulties if inhaled) | Not Classified |
| Skin Sensitization | Warning (May cause an allergic skin reaction) | Not Classified |
| Specific Target Organ Toxicity (Single Exposure) | Not Classified | Warning (May cause respiratory irritation)[6] |
Based on this information, it is prudent to assume that this compound may be harmful if swallowed and may cause skin, eye, and respiratory irritation.
Safety and Handling Protocols
Personal Protective Equipment (PPE)
A risk assessment should be conducted for any procedure involving this compound to determine the appropriate level of PPE. The following are general recommendations.
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles or glasses | Must provide a complete seal around the eyes or have side shields.[7][8] |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are generally suitable for handling esters. Inspect gloves for tears or contamination before use.[7][9] |
| Body Protection | Laboratory coat | Should be fully fastened to protect against skin exposure.[7] |
| Respiratory Protection | Fume hood or respirator | All handling of the solid compound or solutions that may produce aerosols should be performed in a certified chemical fume hood to avoid inhalation.[6][7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Handling and Storage
-
Handling : Avoid contact with skin and eyes.[10] Avoid the formation of dust and aerosols.[10] Use only in a well-ventilated area.[6] Wash hands thoroughly after handling.[6]
-
Storage : Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed.[10]
-
Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[3]
Emergency Procedures
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.[3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[3] |
Fire and Accidental Release Measures
| Aspect | Procedure |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Hazardous Combustion Products | Carbon monoxide (CO) and carbon dioxide (CO2).[3] |
| Personal Precautions for Accidental Release | Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[3][10] |
| Environmental Precautions | Should not be released into the environment. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][10] |
| Methods for Containment and Cleaning Up | Sweep up and shovel into suitable containers for disposal. For liquid spills, absorb with an inert material.[3] |
Experimental Protocols and Applications
While detailed experimental protocols for this compound are not widely published, its primary applications are as a surfactant and a potential fragrance releaser.[11][12]
Generalized Experimental Workflow for Surfactant and Fragrance Release Studies
The following diagram illustrates a logical workflow for the synthesis and evaluation of this compound as a surfactant and its potential as a fragrance releaser. This is a generalized protocol based on common laboratory practices for such investigations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Monoethyl succinate | C6H10O4 | CID 70610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 74295-86-6 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. chemos.de [chemos.de]
- 7. benchchem.com [benchchem.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. Monomethyl succinate Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
The Role of Succinate Monoesters in Basic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate (B1194679), a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in a variety of physiological and pathological processes. Its roles extend beyond cellular metabolism to include inflammation, hypoxia sensing, and tumorigenesis. However, the dicarboxylate nature of succinate limits its passive diffusion across cell membranes. To overcome this, researchers utilize cell-permeable succinate monoesters and diesters as prodrugs to effectively deliver succinate into the intracellular environment. These esters are hydrolyzed by intracellular esterases, releasing succinate to exert its biological effects. This technical guide provides an in-depth overview of the basic research applications of succinate monoesters, focusing on their use in studying cellular signaling, metabolism, and their potential as therapeutic agents.
Core Applications of Succinate Monoesters in Research
Succinate monoesters and their related diesters are invaluable tools for investigating the multifaceted roles of intracellular succinate. Their primary applications in basic research can be categorized as follows:
-
Metabolic Studies: By providing a direct intracellular source of succinate, these esters allow for the detailed investigation of its impact on cellular metabolism, including oxidative phosphorylation, glycolysis, and metabolic reprogramming in various cell types.
-
Signaling Pathway Elucidation: Succinate esters are instrumental in studying succinate-mediated signaling events, primarily through the activation of the G-protein coupled receptor SUCNR1 (also known as GPR91) and the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).
-
Therapeutic Agent Development: The ability of succinate esters to modulate metabolic and signaling pathways has made them attractive candidates for the development of novel therapeutic strategies for a range of diseases, including inflammatory disorders, ischemia-reperfusion injury, and cancer.[1]
Data Presentation: Quantitative Effects of Succinate Esters on Cellular Processes
The following tables summarize quantitative data from various studies on the effects of different succinate esters on cellular functions.
Table 1: Effects of Succinate Esters on Cell Viability and Metabolism
| Succinate Ester | Cell Line | Concentration | Incubation Time | Observed Effect | Citation |
| Dimethyl Succinate | C2C12 myoblasts | 4-16 mM | 48 hours | No significant effect on proliferation at 4-8 mM; increased apoptosis at 16 mM. | [2] |
| Dimethyl Succinate | C2C12 myoblasts | 8 mM | 48 hours | Reduced protein anabolism and impaired formation of mature muscle structures. | [2] |
| Dimethyl Succinate | C2C12 myoblasts | 8 mM | - | Reduced maximal respiration and mitochondrial reserve capacity. | [2] |
| Diethyl Succinate | Primary microglia | 5 mM | 3 hours | Reduced production of reactive oxygen species (ROS). | [3] |
| Diethyl Succinate | Primary microglia | 0-10 mM | 0.25-3 hours | Induced a decrease in mitochondrial fission. | [4] |
| Diethyl Succinate | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | 1 hour | Reduced metabolic activity (MTS assay) and increased ROS production. | [5] |
| Monomethyl Succinate | Rat Pancreatic Islets | 2.75-10 mM | - | Supported insulinotropic effects of other agents. | [4] |
| Various Succinate Esters | Rat Pancreatic Islets | 10 µM - 2.5 mM | - | Varied insulinotropic potential depending on the ester group. | [6] |
Table 2: SUCNR1 (GPR91) Activation by Succinate and its Analogs
| Agonist | Receptor | Assay | EC50 | Citation |
| Succinate | Human SUCNR1 | Aequorin luminescence | 56 ± 8 µM | [6] |
| Succinate | Mouse SUCNR1 | Aequorin luminescence | 28 ± 5 µM | [6] |
| Succinate | Human SUCNR1 | cAMP inhibition | ~644 nM | [7] |
| cis-Epoxysuccinate (CES) | Human SUCNR1 | cAMP inhibition | ~111 nM | [7] |
| cis-Epoxysuccinate (cESA) | Human SUCNR1 | cAMP inhibition | 2.7 µM | [8] |
| Maleate | Human SUCNR1 | Not specified | 5- to 10-fold lower potency than succinate | [6] |
| Methylmalonate | Human SUCNR1 | Not specified | 5- to 10-fold lower potency than succinate | [6] |
Signaling Pathways Involving Succinate
Succinate delivered by monoesters influences two primary signaling pathways with significant physiological consequences.
SUCNR1 (GPR91) Signaling Pathway
Extracellular succinate, which can be released from cells upon intracellular accumulation, acts as a ligand for the G-protein coupled receptor SUCNR1.[9] Activation of SUCNR1 can trigger both Gq and Gi signaling cascades, leading to downstream effects such as calcium mobilization, inhibition of adenylyl cyclase, and activation of MAP kinases.[10][11] This pathway is implicated in a range of processes including blood pressure regulation, immune cell activation, and inflammation.[9][10]
HIF-1α Stabilization Pathway
Under normoxic conditions, Hypoxia-Inducible Factor-1α (HIF-1α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. Succinate can inhibit PHD enzymes, leading to the stabilization of HIF-1α even in the presence of oxygen (a state known as pseudohypoxia).[2][8] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes involved in angiogenesis, glycolysis, and inflammation.[2][12]
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of succinate monoesters in research. Below are key experimental protocols.
Protocol 1: General Cell Culture Treatment with Succinate Monoesters
This protocol outlines the general steps for treating cultured cells with succinate monoesters to study their intracellular effects.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Succinate monoester (e.g., monomethyl succinate, monoethyl succinate) or diester (e.g., dimethyl succinate, diethyl succinate)
-
Vehicle control (e.g., sterile PBS or DMSO, depending on the ester's solubility)
-
96-well or other appropriate cell culture plates
Procedure:
-
Cell Seeding: Seed cells at a desired density in a multi-well plate and allow them to adhere and grow for 24-48 hours, or until they reach the desired confluency.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the succinate ester in a suitable solvent. For many esters, DMSO is used. Ensure the final concentration of the solvent in the cell culture medium does not exceed a non-toxic level (typically <0.1%).
-
Preparation of Working Solutions: Dilute the stock solution in a complete cell culture medium to the desired final concentrations. It is advisable to test a range of concentrations (e.g., from low micromolar to millimolar) to determine the optimal dose for the desired effect.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the succinate ester or vehicle control.
-
Incubation: Incubate the cells for the desired period (ranging from a few hours to several days, depending on the endpoint being measured).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, trypan blue), measurement of intracellular succinate levels, Western blotting for protein expression (e.g., HIF-1α), or RNA extraction for gene expression analysis.
Protocol 2: Measurement of Intracellular Esterase Activity
This protocol provides a general method for assessing the activity of intracellular esterases, which are responsible for hydrolyzing succinate monoesters. This can be adapted to use a fluorogenic esterase substrate.
Materials:
-
Cultured cells treated with or without the succinate monoester
-
Fluorogenic esterase substrate (e.g., Calcein AM, BCECF AM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation: Culture and treat cells as described in Protocol 1.
-
Substrate Loading: Prepare a working solution of the fluorogenic esterase substrate in PBS or a suitable buffer. Remove the culture medium from the cells, wash with PBS, and then add the substrate solution.
-
Incubation: Incubate the cells with the substrate for a specified time (e.g., 15-30 minutes) at 37°C, protected from light.
-
Measurement:
-
Microplate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates esterase activity.
-
Fluorescence Microscope: Visualize the cells to observe the intracellular fluorescence.
-
-
Data Analysis: Compare the fluorescence intensity between control and succinate monoester-treated cells. A decrease in the signal from the fluorogenic substrate in the presence of a succinate monoester may indicate competitive inhibition, suggesting that both are substrates for the same esterases.
Protocol 3: Succinate Dehydrogenase (SDH) Activity Assay
This colorimetric assay measures the activity of SDH (Complex II of the electron transport chain), which oxidizes succinate to fumarate.
Materials:
-
Cell or tissue homogenates, or isolated mitochondria
-
Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Sodium succinate (substrate)
-
Electron acceptor dye (e.g., 2,6-dichlorophenolindophenol (DCIP) or 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT))
-
Reaction stopping solution (e.g., glacial acetic acid)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in an ice-cold assay buffer. Centrifuge to remove cell debris and collect the supernatant.
-
Reaction Setup: In a microplate or cuvette, add the assay buffer, sodium succinate, and the electron acceptor dye.
-
Initiate Reaction: Add the cell lysate to the reaction mixture to start the enzymatic reaction. For a blank or negative control, use a sample that has been heat-inactivated or substitute the substrate with a buffer.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Stop Reaction: Add a stopping solution to terminate the reaction.
-
Measurement: Measure the absorbance of the product at the appropriate wavelength (e.g., 600 nm for reduced DCIP, 495 nm for formazan (B1609692) from INT). The change in absorbance is proportional to the SDH activity.
-
Calculation: Calculate the SDH activity based on a standard curve of the reduced electron acceptor and normalize to the protein concentration of the sample.
Experimental Workflow for Investigating Succinate Monoester Effects
A comprehensive investigation into the effects of a succinate monoester on cellular function typically follows a structured workflow.
Conclusion
Succinate monoesters are indispensable tools for advancing our understanding of the diverse biological roles of succinate. By facilitating the delivery of this key metabolite into cells, these compounds enable detailed investigations into metabolic regulation, signal transduction, and the pathogenesis of various diseases. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for designing and executing experiments that will further unravel the complexities of succinate biology and pave the way for novel therapeutic interventions.
References
- 1. dot | Graphviz [graphviz.org]
- 2. mdpi.com [mdpi.com]
- 3. Stimulation of biosynthetic activity by novel succinate esters in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of monomethylsuccinate and glucose on insulin secretion from perifused rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Monooctyl Succinate for Laboratory Applications
Abstract
This application note provides a detailed protocol for the laboratory synthesis of monooctyl succinate (B1194679), a monoester with applications as a surfactant and potential fragrance releaser. The synthesis is achieved through the esterification of succinic anhydride (B1165640) with 1-octanol (B28484). This document outlines the necessary reagents, equipment, step-by-step experimental procedure, purification methods, and characterization data. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
Monooctyl succinate is a chemical compound valued for its amphiphilic properties, making it a useful surfactant in various formulations. Its synthesis involves the ring-opening of succinic anhydride by an alcohol, in this case, 1-octanol, to form a monoester. This reaction can be performed with or without a catalyst, and this protocol will detail a common approach for laboratory-scale synthesis.
Reaction Scheme
The synthesis of this compound proceeds via the following reaction:
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of monoalkyl succinates.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Succinic Anhydride | ≥99% purity |
| 1-Octanol | ≥99% purity |
| Pyridine (B92270) | Anhydrous |
| Dichloromethane (B109758) (DCM) | Anhydrous |
| Hydrochloric Acid (HCl) | 0.5 N aqueous solution |
| Sodium Bicarbonate (NaHCO3) | Saturated aqueous solution |
| Magnesium Sulfate (B86663) (MgSO4) | Anhydrous |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Separatory funnel | |
| Rotary evaporator | |
| Glassware for extraction and filtration |
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve succinic anhydride (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reactants: To the stirred solution, add 1-octanol (1.0 eq).
-
Catalysis: Add a catalytic amount of pyridine to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl solution and saturated sodium bicarbonate solution.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the magnesium sulfate and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Data Presentation
| Parameter | Value |
| Reactants | |
| Succinic Anhydride | 1.0 eq |
| 1-Octanol | 1.0 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane |
| Catalyst | Pyridine (catalytic amount) |
| Temperature | Reflux |
| Time | 3-4 hours |
| Expected Product | |
| Molecular Formula | C12H22O4 |
| Molecular Weight | 230.30 g/mol |
Characterization Data
¹H NMR (500.1 MHz in CDCl₃):
-
δ (ppm) = 0.9 [t, 3H, CH₂CH₃]
-
δ (ppm) = 1.3 [m, 10H, CH₂(CH₂)₅CH₃)]
-
δ (ppm) = 1.6 [m, 2H, CH₂CH₂CH₂]
-
δ (ppm) = 2.63 [t, 2H, CH₂OOCCH₂CH₂COOH]
-
δ (ppm) = 2.69 [t, 2H, CH₂OOCCH₂CH₂COOH][1]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pyridine is toxic and flammable; handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Conclusion
This application note provides a straightforward and reproducible protocol for the synthesis of this compound in a laboratory setting. The described method, utilizing common reagents and equipment, allows for the efficient production of this valuable monoester for research and development purposes. The provided characterization data will aid in the confirmation of the final product.
References
Application Notes and Protocols for the Analytical Characterization of Monooctyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monooctyl succinate (B1194679) is a monoester of succinic acid and octanol, finding applications in various fields, including as a surfactant and a potential fragrance releaser.[1] Its chemical structure, containing both a hydrophobic octyl chain and a hydrophilic succinate head group with a free carboxylic acid, dictates its physicochemical properties and requires a multi-faceted analytical approach for comprehensive characterization. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of monooctyl succinate using modern analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₂O₄ | [1] |
| Molecular Weight | 230.30 g/mol | [1] |
| Appearance | Varies (typically a liquid or low-melting solid) | General Knowledge |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol (B145695), dichloromethane). Limited solubility in water. | General Chemical Principles |
Analytical Characterization Methods
A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification and quantification of this compound.
Chromatographic Methods
Chromatographic techniques are essential for separating this compound from impurities, starting materials (succinic acid and octanol), and potential byproducts (dioctyl succinate).
HPLC-MS is a powerful tool for the analysis of this compound, offering both separation and sensitive detection. A reversed-phase method is generally suitable.
Experimental Protocol: HPLC-MS Analysis
-
Instrumentation: A standard HPLC system coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole) with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would be to start with a low percentage of organic phase (e.g., 30% B) and increase it over time to elute the more hydrophobic compounds. A suggested gradient is shown in Table 2.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 5 - 20 µL
-
MS Detection: ESI in negative ion mode is recommended to detect the deprotonated molecule [M-H]⁻.
-
Expected m/z: 229.15 for [C₁₂H₂₁O₄]⁻
-
Table 2: Suggested HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Workflow for HPLC-MS Analysis of this compound
Caption: Workflow for the analysis of this compound by HPLC-MS.
GC-MS is another excellent technique for the analysis of this compound. Due to the presence of a carboxylic acid group, derivatization is often required to improve volatility and chromatographic peak shape. Silylation (e.g., with BSTFA) is a common derivatization method.
Experimental Protocol: GC-MS Analysis
-
Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10-15 °C/min.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
-
Injection: Split or splitless injection, with an injector temperature of 250-280 °C.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.
-
Expected Data: The mass spectrum of the silylated derivative will show characteristic fragments. The trimethylsilyl (B98337) (TMS) derivative will have a molecular weight of 302.48 g/mol .
Workflow for GC-MS Analysis of this compound
Caption: Workflow for the GC-MS analysis of this compound.
Spectroscopic Methods
Spectroscopic methods are crucial for the structural elucidation and confirmation of the identity of this compound.
¹H and ¹³C NMR are powerful techniques for the structural confirmation of this compound.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.
Expected Chemical Shifts: Based on the structure of this compound and data from similar compounds, the following chemical shifts can be anticipated (Table 3).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Succinate CH₂-C=O (ester) | ~2.65 (t) | ~29 |
| Succinate CH₂-C=O (acid) | ~2.60 (t) | ~29 |
| Octyl O-CH₂ | ~4.05 (t) | ~65 |
| Octyl CH₂ chain | ~1.2-1.6 (m) | ~22-32 |
| Octyl terminal CH₃ | ~0.88 (t) | ~14 |
| Carboxylic Acid OH | ~10-12 (br s) | - |
| Ester C=O | - | ~172 |
| Carboxylic Acid C=O | - | ~178 |
Note: 't' denotes a triplet, 'm' a multiplet, and 'br s' a broad singlet. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
FTIR spectroscopy is a rapid and simple method to identify the key functional groups present in this compound.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: A standard FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: For ATR-FTIR, a small amount of the liquid or solid sample is placed directly on the ATR crystal. For transmission FTIR, the sample can be prepared as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
-
Data Acquisition: Acquire the spectrum over a typical range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands: The key vibrational frequencies for this compound are summarized in Table 4. The presence of two distinct carbonyl peaks can help distinguish the monoester from the diester and the diacid.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300-2500 (broad) | O-H | Stretching (Carboxylic Acid) |
| ~2955, ~2925, ~2855 | C-H | Stretching (Alkyl) |
| ~1735 | C=O | Stretching (Ester) |
| ~1710 | C=O | Stretching (Carboxylic Acid) |
| ~1150 | C-O | Stretching (Ester) |
Logical Relationship of Analytical Techniques for Characterization
Caption: Interrelationship of analytical techniques for the comprehensive characterization of this compound.
Titration
For quantitative analysis of the purity of a bulk sample of this compound, a simple acid-base titration can be employed to determine the free carboxylic acid content.
Experimental Protocol: Acid-Base Titration
-
Sample Preparation: Accurately weigh a known amount of this compound (e.g., 0.5 g) and dissolve it in a suitable solvent (e.g., 50 mL of a 1:1 mixture of ethanol and water).
-
Titration Setup: Use a standardized solution of sodium hydroxide (B78521) (NaOH) of a known concentration (e.g., 0.1 M) as the titrant. Add a few drops of a suitable indicator, such as phenolphthalein.
-
Titration: Titrate the this compound solution with the NaOH solution until the endpoint is reached (a persistent pink color with phenolphthalein).
-
Calculation: The purity of this compound can be calculated using the following formula:
Purity (%) = (V_NaOH × M_NaOH × MW_MOS) / (W_sample) × 100
Where:
-
V_NaOH = Volume of NaOH solution used (in L)
-
M_NaOH = Molarity of the NaOH solution (in mol/L)
-
MW_MOS = Molecular weight of this compound (230.30 g/mol )
-
W_sample = Weight of the this compound sample (in g)
-
Conclusion
The analytical characterization of this compound requires a combination of techniques to ensure its identity, purity, and quality. Chromatographic methods such as HPLC-MS and GC-MS are ideal for separation and identification, while spectroscopic techniques like NMR and FTIR provide detailed structural information. For routine purity assessment of bulk material, a simple acid-base titration can be a cost-effective and accurate method. The protocols and data presented in these application notes provide a comprehensive framework for researchers, scientists, and drug development professionals working with this compound.
References
Application Note: Quantification of Monooctyl Succinate by Reversed-Phase HPLC
An Application Note and Protocol for the Quantification of Monooctyl Succinate (B1194679) using High-Performance Liquid Chromatography (HPLC) is detailed below. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Monooctyl succinate is a monoester of succinic acid that finds applications in various industries, including its use as a surfactant and a potential fragrance releaser.[1] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and stability studies. This application note presents a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described method is simple, specific, and accurate, making it suitable for routine analysis.
Principle
The method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix.[2][3][4][5][6] The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A mobile phase consisting of a mixture of acetonitrile (B52724) and a slightly acidic aqueous buffer is used to elute the analyte.[2][7][8] Detection is achieved using a UV detector, as the carboxyl group in this compound allows for UV absorbance at low wavelengths.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
Methanol (B129727) (HPLC grade)
-
0.45 µm membrane filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-15 min: 60% B
-
15-20 min: 60% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 60% B
-
26-30 min: 60% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
3. Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare Solvent A, add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Filter both Solvent A and Solvent B through a 0.45 µm membrane filter before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase (60% Solvent B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
4. Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a suitable volume of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
5. System Suitability
Before starting the analysis, perform a system suitability test by injecting the 50 µg/mL working standard solution six times. The acceptance criteria are as follows:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
Data Presentation
The quantitative performance of this method was evaluated. The following tables summarize the key validation parameters. Please note that this data is illustrative and based on typical performance for similar compounds.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1254 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | % RSD (n=3) |
| 25 | 24.8 | 99.2 | 0.8 |
| 50 | 50.3 | 100.6 | 0.5 |
| 75 | 74.5 | 99.3 | 0.7 |
Table 3: Precision
| Parameter | % RSD |
| Intraday Precision (n=6) | 0.6 |
| Interday Precision (n=6) | 1.2 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC quantification of this compound.
Caption: Experimental workflow for HPLC quantification.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the quantification of this compound. The method is straightforward and can be readily implemented in a quality control laboratory. The validation parameters, though illustrative, demonstrate the potential of the method for high accuracy and precision. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scirp.org [scirp.org]
- 3. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Separation of Isooctyl hydrogen succinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. iajpr.com [iajpr.com]
Application Notes and Protocols: Monooctyl Succinate in Drug Delivery Systems for Hydrophobic Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The effective delivery of hydrophobic drugs remains a significant challenge in pharmaceutical sciences due to their poor aqueous solubility, leading to low bioavailability. Monooctyl succinate (B1194679) and its derivatives, such as octenyl succinic anhydride (B1165640) (OSA)-modified biopolymers, are emerging as promising excipients in the formulation of advanced drug delivery systems. Their amphiphilic nature, arising from the combination of a hydrophobic octyl/octenyl chain and a hydrophilic succinate headgroup, allows them to act as potent stabilizers and encapsulating agents for hydrophobic active pharmaceutical ingredients (APIs). These compounds can self-assemble into various nanostructures, including micelles and nanoparticles, or be used to modify larger carrier systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to enhance drug loading, stability, and controlled release.
This document provides a comprehensive overview of the application of monooctyl succinate and its close analogue, octenyl succinate, in the development of drug delivery systems for hydrophobic drugs. It includes detailed experimental protocols for the preparation and characterization of such systems, along with tabulated quantitative data from relevant studies.
Physicochemical Properties and Rationale for Use
This compound is a monoester of octanol (B41247) and succinic acid. Its amphiphilicity makes it an effective surfactant and a key component in creating stable drug delivery platforms. The hydrophobic octyl tail can interact with the hydrophobic drug, while the hydrophilic carboxylic acid group of the succinate moiety can interface with the aqueous environment, thereby solubilizing the drug. A closely related and widely studied compound is octenyl succinic anhydride (OSA), which is used to modify polymers like starch and hyaluronic acid, imparting amphiphilic properties that are excellent for encapsulating drugs.[1][2][3] These modified polymers can form nanogels or nanoparticles that efficiently load hydrophobic drugs.[2]
Data Presentation: Performance of Octenyl Succinate-Based Drug Delivery Systems
The following tables summarize quantitative data from studies on drug delivery systems utilizing octenyl succinate-modified carriers, which serve as a proxy for the potential performance of this compound-based systems.
Table 1: Formulation and Physicochemical Characterization of Octenyl Succinic Anhydride-Modified Hyaluronic Acid (OSA-HA) Nanogels for Peptide Encapsulation
| Parameter | Value | Reference |
| Encapsulation Efficiency (%) | >98 | [2] |
| Drug Loading (%) | 23 | [2] |
| Particle Size (nm) | 204 - 253 | [2] |
| Zeta Potential (mV) | Anionic | [2] |
| Morphology | Monodispersed | [2] |
Table 2: In Vitro Drug Release from OSA-HA Nanogels
| Time Point | Cumulative Release (%) | Reference |
| 72 hours | 37 - 41 | [2] |
Experimental Protocols
Protocol 1: Preparation of Octenyl Succinic Anhydride-Modified Hyaluronic Acid (OSA-HA) Nanogels
This protocol is adapted from the synthesis of OSA-HA nanogels for drug encapsulation.[2]
Materials:
-
Hyaluronic acid (HA)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (B78521) (NaOH), 0.5 M
-
Octenyl succinic anhydride (OSA)
-
Ultrapure water
-
Dialysis tubing (appropriate MWCO)
-
Lyophilizer
-
Hydrophobic drug of interest
Procedure:
-
Dissolution of HA: Dissolve 1.25 g of HA in 50 mL of ultrapure water.
-
Addition of Base: Add NaHCO₃ to the HA solution and mix for 1 hour to achieve a 2 M carbonate solution.
-
pH Adjustment: Adjust the pH of the solution to 8.5 using 0.5 M NaOH.
-
Addition of OSA: Add OSA dropwise to the HA solution to reach a molar OSA:HA ratio of 50:1.
-
Reaction: Allow the solution to react overnight at room temperature with continuous stirring.
-
Purification: Dialyze the reaction product against ultrapure water at 4°C until the conductivity of the dialysate reaches approximately 5 µS/cm.
-
Lyophilization: Lyophilize the purified OSA-HA solution to obtain a dry powder.
-
Nanogel Formation and Drug Loading:
-
Dissolve the lyophilized OSA-HA in an appropriate aqueous buffer.
-
Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent.
-
Add the drug solution to the OSA-HA solution under stirring. The amphiphilic OSA-HA will self-assemble into nanogels, encapsulating the hydrophobic drug.
-
Stir the mixture for a specified period to ensure efficient encapsulation.
-
Protocol 2: Characterization of Drug-Loaded Nanoparticles
2.1 Particle Size and Zeta Potential Analysis:
-
Sample Preparation: Dilute the nanoparticle suspension in ultrapure water or an appropriate buffer to a suitable concentration for analysis.
-
Measurement: Use a Dynamic Light Scattering (DLS) instrument (e.g., a Zetasizer) to measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential of the nanoparticles.[4][5][6]
-
Analysis: Perform measurements in triplicate and report the mean values with standard deviation.
2.2 Determination of Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separation of Free Drug: Separate the unencapsulated drug from the nanoparticle suspension. This can be achieved by ultracentrifugation or centrifugal ultrafiltration.[7]
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Quantification of Total Drug: Disrupt the nanoparticles (e.g., by adding a suitable solvent) to release the encapsulated drug and measure the total drug concentration.
-
Calculation:
-
Encapsulation Efficiency (%EE):
-
Drug Loading (%DL):
-
Protocol 3: In Vitro Drug Release Study
This protocol outlines a common method for assessing the release of a hydrophobic drug from a nanocarrier system.[8][9][10]
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline (PBS) pH 7.4, with a small percentage of a surfactant like Tween 80 to maintain sink conditions for the hydrophobic drug)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (UV-Vis or HPLC)
Procedure:
-
Preparation: Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Dialysis: Seal the dialysis bag and immerse it in a known volume of the release medium at 37°C in a shaking water bath.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.
-
Replacement: Replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume and sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
Visualization of Workflows and Mechanisms
Below are diagrams created using the DOT language to visualize key processes and concepts related to this compound-based drug delivery systems.
Caption: Workflow for the preparation of drug-loaded nanoparticles using a this compound derivative.
Caption: Diagram illustrating the encapsulation of a hydrophobic drug within a this compound-based micelle.
Caption: Workflow for the characterization of drug-loaded nanoparticles.
References
- 1. What Is Octenyl Succinic Anhydride Used For? - Ruqinba Chemical [rqbchemical.com]
- 2. mdpi.com [mdpi.com]
- 3. Octenyl Succinic Anhydride - DIAMOND INTERCHEM [diamondinterchem.co.th]
- 4. researchgate.net [researchgate.net]
- 5. uniquetherapeutics.com [uniquetherapeutics.com]
- 6. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of Hydrophobic Blocks of PEO-Containing Copolymers on Glyceryl Monooleate Lyotropic Liquid Crystalline Nanoparticles for Drug Delivery [mdpi.com]
- 8. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro release of hydrophobic drugs by oleogel rods with biocompatible gelators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Monooctyl Succinate-Based Nanoemulsions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and characterization of stable oil-in-water (O/W) nanoemulsions utilizing monooctyl succinate (B1194679) as a key surfactant. Monooctyl succinate, an anionic surfactant, offers potential advantages in creating small droplet-sized emulsions for various drug delivery applications. Due to the limited availability of direct formulation data for this specific monoester, this document outlines a systematic approach to formulation development, encompassing component selection, phase behavior studies, and detailed experimental protocols.
Introduction to this compound Nanoemulsions
Nanoemulsions are colloidal dispersions of oil and water stabilized by an interfacial film of surfactant molecules, with droplet sizes typically ranging from 20 to 500 nm.[1] Their small droplet size and high surface area offer numerous advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, protection of labile drugs from degradation, and potential for targeted delivery.[1][2][3]
This compound's amphiphilic nature, arising from its single octyl chain (lipophilic) and a succinate head group (hydrophilic), makes it a candidate for stabilizing O/W nanoemulsions. Its properties, particularly its hydrophilic-lipophilic balance (HLB), are crucial for determining its emulsification efficiency and the stability of the resulting nanoemulsion.
Component Selection and Screening
The successful formulation of a stable nanoemulsion is critically dependent on the judicious selection of its components: the oil phase, the surfactant, and potentially a co-surfactant.
Oil Phase Selection
The primary criterion for oil selection is the high solubility of the lipophilic active pharmaceutical ingredient (API).[2] High drug loading capacity is essential to deliver a therapeutic dose in a minimal volume of the formulation.[2] Commonly used oils in nanoemulsion formulations include:
-
Medium-Chain Triglycerides (MCTs): Such as Capryol 90, known for their excellent solvent capacity for many drugs.[2]
-
Vegetable Oils: Including soybean oil, corn oil, and olive oil.
-
Fatty Acid Esters: Like isopropyl myristate.
Protocol for Oil Screening:
-
Prepare saturated solutions of the API in various oils.
-
Equilibrate the solutions for 48-72 hours at a controlled temperature.
-
Centrifuge the samples to separate undissolved drug.
-
Quantify the amount of dissolved drug in the supernatant using a validated analytical method (e.g., HPLC).
-
Select the oil with the highest solubilizing capacity for the API.
Surfactant and Co-surfactant Screening
This compound is the primary surfactant in this system. However, a co-surfactant is often necessary to achieve the required HLB for nanoemulsion formation and to enhance the flexibility of the interfacial film.[2]
Key Surfactant/Co-surfactant Properties:
-
Hydrophilic-Lipophilic Balance (HLB): For O/W nanoemulsions, an HLB value greater than 10 is generally required.[2] The HLB of this compound is estimated to be in the range of 10-12, making it suitable for O/W systems.[4]
-
Critical Micelle Concentration (CMC): This is the concentration at which surfactant molecules begin to form micelles. A lower CMC indicates higher surfactant efficiency.
Protocol for Surfactant/Co-surfactant Selection:
-
Emulsification Efficiency: Prepare a 5% (w/w) solution of this compound in water. Titrate this solution with the selected oil phase while vortexing. The amount of oil emulsified before phase separation indicates the emulsification capacity.
-
Co-surfactant Selection: Short- to medium-chain alcohols (e.g., ethanol, propylene (B89431) glycol, Transcutol®) are commonly used as co-surfactants.[2] Screen various co-surfactants for their ability to improve the emulsification of the chosen oil by the primary surfactant.
Formulation Development using Phase Diagrams
Pseudo-ternary phase diagrams are essential tools for identifying the nanoemulsion region for a specific system of oil, surfactant/co-surfactant (Sₘᵢₓ), and water. These diagrams map the phase behavior of the mixture at different component concentrations.
Protocol for Constructing a Pseudo-Ternary Phase Diagram:
-
Prepare mixtures of this compound and the selected co-surfactant (Sₘᵢₓ) at various weight ratios (e.g., 1:1, 2:1, 3:1).
-
For each Sₘᵢₓ ratio, prepare a series of mixtures with the selected oil at different weight ratios (e.g., 1:9, 2:8, ... , 9:1).
-
Titrate each oil/Sₘᵢₓ mixture with water dropwise under constant magnetic stirring.
-
After each addition of water, visually inspect the mixture for transparency and homogeneity. A clear or slightly bluish, transparent, and low-viscosity mixture indicates the formation of a nanoemulsion.
-
Plot the compositions on a triangular phase diagram to delineate the nanoemulsion region.
Preparation of this compound-Based Nanoemulsions
Nanoemulsions can be prepared using either high-energy or low-energy methods.[3]
High-Energy Emulsification Method (High-Pressure Homogenization)
This method utilizes mechanical force to break down coarse emulsions into nano-sized droplets.[3]
Protocol:
-
Preparation of the Oil Phase: Dissolve the lipophilic API in the selected oil.
-
Preparation of the Aqueous Phase: Dissolve this compound and any co-surfactant in purified water.
-
Formation of a Coarse Emulsion: Add the oil phase to the aqueous phase dropwise under high-speed stirring (e.g., using an Ultra-Turrax) at 10,000-20,000 rpm for 5-10 minutes.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 10,000-30,000 psi) for a set number of cycles (e.g., 3-7 cycles).[5]
-
Cool the resulting nanoemulsion to room temperature.
Low-Energy Emulsification Method (Self-Nanoemulsification)
This method relies on the spontaneous formation of a nanoemulsion upon the dilution of a pre-concentrate (oil, surfactant, co-surfactant, and drug) with an aqueous phase under gentle agitation.[1][3]
Protocol:
-
Prepare a homogeneous mixture of the oil, this compound, co-surfactant, and the API. This is the self-nanoemulsifying drug delivery system (SNEDDS) pre-concentrate.
-
Add the SNEDDS pre-concentrate to the aqueous phase (e.g., water or buffer) in a dropwise manner with gentle magnetic stirring.
-
The nanoemulsion will form spontaneously.
Characterization of this compound-Based Nanoemulsions
Thorough characterization is essential to ensure the quality, stability, and performance of the formulated nanoemulsion.
| Parameter | Method | Typical Values |
| Droplet Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 20-200 nm; PDI < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | > ±30 mV for electrostatic stability |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical droplets |
| Drug Content & Encapsulation Efficiency | HPLC or UV-Vis Spectroscopy | > 90% |
| pH | pH meter | Application-dependent |
| Viscosity | Rheometer/Viscometer | Low viscosity |
Table 1: Key Characterization Parameters for Nanoemulsions.
Protocol for Droplet Size, PDI, and Zeta Potential Measurement:
-
Dilute the nanoemulsion formulation with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the sample using a Zetasizer or similar instrument.
-
Perform the measurements in triplicate and report the average values.
Protocol for Encapsulation Efficiency (EE%) Determination:
-
Separate the free (un-encapsulated) drug from the nanoemulsion. This can be done by ultrafiltration or ultracentrifugation.
-
Quantify the amount of free drug in the aqueous phase (Wₑ) using a suitable analytical method.
-
Calculate the EE% using the following formula: EE% = [(Total Drug - Wₑ) / Total Drug] x 100
Stability Studies
The stability of the nanoemulsion is a critical quality attribute.
Protocol for Stability Assessment:
-
Thermodynamic Stability:
-
Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 5,000 rpm for 30 minutes) and observe for any phase separation, creaming, or cracking.
-
Freeze-Thaw Cycles: Subject the nanoemulsion to alternating temperature cycles (e.g., -20°C and +25°C for 48 hours at each temperature) for at least three cycles. Observe for any physical changes.
-
-
Long-Term Stability: Store the nanoemulsion at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a specified period (e.g., 3-6 months). Periodically evaluate the droplet size, PDI, zeta potential, and drug content.
Visualization of Workflows
Caption: Experimental workflow for the formulation and evaluation of nanoemulsions.
Caption: High-energy method for nanoemulsion preparation.
Caption: Low-energy (self-nanoemulsification) method for nanoemulsion preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nanoemulsion preparation [protocols.io]
Application of Monooctyl Succinate in Cosmetic Science: A Framework for Research and Development
Introduction
Monooctyl succinate (B1194679), a monoester of octanol (B41247) and succinic acid, presents a promising, albeit underexplored, ingredient in the field of cosmetic science. While specific research on monooctyl succinate is limited, its chemical structure suggests several potential applications based on the known functions of related succinate esters and other monoester compounds. This document provides a detailed framework for researchers, scientists, and drug development professionals to investigate the utility of this compound in cosmetic formulations. The following application notes and protocols are extrapolated from existing research on similar molecules and are intended to serve as a guide for future studies.
Potential Applications and Mechanisms of Action
Based on its chemical nature as a monoester surfactant, this compound is hypothesized to function in several key areas within cosmetic science.
Surfactant and Emulsifier
This compound possesses both a hydrophilic head (the succinate group) and a lipophilic tail (the octyl chain), making it a candidate for use as a surfactant. In cosmetic formulations, surfactants are crucial for creating stable emulsions of oil and water, for solubilizing other ingredients, and for providing cleansing properties.[1][2]
-
Potential Application: Primary or secondary surfactant in cleansers, lotions, and creams.
-
Hypothesized Mechanism: The amphiphilic nature of this compound allows it to reduce the interfacial tension between oil and water phases, leading to the formation of stable emulsions.
Fragrance Releaser
Research on other succinate monoesters has indicated their potential as pro-fragrances or fragrance releasers.[3] The ester bond in this compound could be susceptible to hydrolysis under specific conditions (e.g., changes in pH on the skin), leading to the release of octanol, which has a characteristic odor.
-
Potential Application: In scented products like perfumes, body lotions, and deodorants for a controlled or prolonged fragrance release.
-
Hypothesized Mechanism: Enzymatic or pH-mediated hydrolysis of the ester bond upon application to the skin, releasing the fragrance alcohol (octanol).
Emollient and Skin Conditioning Agent
Similar to other succinate esters like Diethylhexyl Succinate, this compound may act as an emollient, improving the feel and hydration of the skin.[4] Emollients form a barrier on the skin's surface, helping to reduce water loss.
-
Potential Application: In moisturizers, foundations, and other leave-on products to enhance skin softness and smoothness.
-
Hypothesized Mechanism: The octyl chain can provide a lubricating effect on the skin, while the overall molecule contributes to a non-greasy, silky feel and helps to maintain the skin's moisture barrier.
Experimental Protocols
The following are detailed, hypothetical protocols for evaluating the potential applications of this compound.
Protocol for Evaluating Surfactant and Emulsifying Properties
This protocol outlines the steps to determine the critical micelle concentration (CMC) and the emulsifying capacity of this compound.
Objective: To quantify the surfactant properties of this compound.
Materials:
-
This compound
-
Deionized water
-
A stable oil (e.g., mineral oil, jojoba oil)
-
Tensiometer (for CMC measurement)
-
Homogenizer
-
Microscope with a camera
-
Particle size analyzer
Methodology:
-
Critical Micelle Concentration (CMC) Determination:
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer.
-
Plot surface tension as a function of the logarithm of the concentration.
-
The CMC is the concentration at which the surface tension plateaus.
-
-
Emulsion Formation and Stability:
-
Prepare a simple oil-in-water (O/W) emulsion with a fixed ratio of oil and water (e.g., 20:80).
-
Add varying concentrations of this compound to the aqueous phase.
-
Homogenize the mixture for a set time and speed.
-
Observe the emulsion stability immediately after preparation and at set time intervals (e.g., 24h, 48h, 1 week) at room temperature and under accelerated aging conditions (e.g., 40°C).
-
Assess stability by visual inspection for phase separation and by measuring droplet size and distribution using a microscope and particle size analyzer.
-
Data Presentation:
Table 1: Hypothetical Surfactant Properties of this compound
| Property | Value |
|---|---|
| Critical Micelle Concentration (CMC) | X µM |
| Surface Tension at CMC | Y mN/m |
| Emulsion Stability (at Z% conc.) | Stable for > N days at 40°C |
| Mean Droplet Size (at Z% conc.) | D µm |
Protocol for In Vitro Skin Irritation Testing
This protocol uses a reconstructed human epidermis (RhE) model to assess the potential for this compound to cause skin irritation.[5][6][7]
Objective: To evaluate the skin irritation potential of this compound.
Materials:
-
Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™)
-
This compound
-
Phosphate-buffered saline (PBS) as a negative control
-
Sodium dodecyl sulfate (B86663) (SDS) solution (e.g., 5%) as a positive control
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol
-
Microplate reader
Methodology:
-
Tissue Preparation: Culture the RhE tissues according to the manufacturer's instructions.
-
Application of Test Substance:
-
Apply a defined amount of this compound (e.g., 10-30 µL of a solution or neat substance) to the surface of the RhE tissue.
-
Apply the negative and positive controls to separate tissues.
-
Incubate for a specified period (e.g., 60 minutes) at 37°C and 5% CO2.
-
-
Rinsing and Incubation:
-
Thoroughly rinse the tissues with PBS to remove the test substance.
-
Incubate the tissues in fresh culture medium for a post-exposure period (e.g., 24-42 hours).
-
-
Viability Assessment (MTT Assay):
-
Transfer the tissues to a solution containing MTT and incubate for approximately 3 hours.
-
The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Extract the formazan from the tissues using isopropanol.
-
Measure the optical density (OD) of the formazan solution using a microplate reader (e.g., at 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each tissue relative to the negative control.
-
A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., 50%).
-
Data Presentation:
Table 2: Hypothetical In Vitro Skin Irritation Data for this compound
| Test Substance | Concentration | Mean Tissue Viability (%) | Standard Deviation | Classification |
|---|---|---|---|---|
| Negative Control (PBS) | N/A | 100 | ± 5.0 | Non-Irritant |
| Positive Control (SDS) | 5% | 20 | ± 4.5 | Irritant |
| This compound | 1% | 95 | ± 6.2 | Non-Irritant |
| This compound | 5% | 88 | ± 5.8 | Non-Irritant |
| this compound | 10% | 75 | ± 7.1 | Non-Irritant |
Visualizations
Logical Workflow for Evaluating this compound
Caption: Workflow for the research and development of this compound in cosmetics.
Hypothesized Mechanism of Fragrance Release
Caption: Proposed mechanism for fragrance release from this compound on the skin.
While direct experimental data on this compound in cosmetic science is currently lacking, its chemical structure suggests it could be a versatile ingredient with applications as a surfactant, fragrance releaser, and emollient. The protocols and frameworks provided here offer a comprehensive starting point for researchers to systematically investigate its properties and potential benefits in cosmetic formulations. Further research is necessary to validate these hypotheses and to fully characterize the safety and efficacy of this compound for cosmetic use.
References
- 1. Surfactants for Cosmetics - Quimidroga [quimidroga.com]
- 2. Surfactants in Cosmetics: Types, Functions, and Applications [lemmel.net]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. criver.com [criver.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. In vitro human skin irritation test for evaluation of medical device extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monooctyl Succinate as a Fragrance Releaser in Consumer Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monooctyl succinate (B1194679) is a monoester surfactant that serves as a promising pro-fragrance molecule in a variety of consumer products.[1] Its structure allows for the covalent linkage of a fragrance alcohol, such as 1-octanol, to a succinic acid backbone. This non-volatile precursor remains stable within a product formulation until a specific trigger induces the cleavage of the ester bond, releasing the volatile fragrance molecule. The primary mechanism for this release is hydrolysis, which can be modulated by changes in pH, offering a controlled and sustained fragrance experience.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of monooctyl succinate as a fragrance releaser.
Mechanism of Fragrance Release
The fragrance release from this compound is predicated on the hydrolysis of the ester linkage. This reaction is catalyzed by either acidic or basic conditions, with the rate of hydrolysis being significantly influenced by the pH of the surrounding environment.[2][3] Under neutral pH conditions, the ester is relatively stable. However, upon a shift to alkaline or acidic pH, the rate of hydrolysis increases, leading to the liberation of the fragrance alcohol (1-octanol) and succinic acid. In many consumer product applications, such as laundry detergents or cleaning products, the dilution of the product in water can lead to a pH shift that initiates the fragrance release.
References
- 1. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Analysis of fragranced consumer products using TD–GC–MS | Separation Science [sepscience.com]
Application Notes and Protocols for Studying the Controlled Release of Monooctyl Succinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the controlled release of monooctyl succinate (B1194679). This document is intended for researchers, scientists, and professionals in drug development and related fields who are interested in characterizing the release kinetics of this monoester surfactant, particularly in the context of fragrance or active ingredient delivery from topical or semi-solid formulations.
Introduction to Monooctyl Succinate and Controlled Release
This compound is a monoester that can function as a surfactant and a potential carrier for the controlled release of active molecules or fragrances. Its amphiphilic nature makes it suitable for formulation into various delivery systems. The controlled release of a substance from a formulation is critical for ensuring its efficacy, stability, and desired release profile over time. In the context of this compound, a primary mechanism for release, especially in topical applications, can be enzymatic hydrolysis by esterases present in the skin, which would cleave the ester bond and release the active moiety.
This document outlines protocols for in vitro release testing (IVRT) using Franz Diffusion Cells, which is particularly relevant for semi-solid topical formulations, and a dissolution testing method using a USP Apparatus II for other potential formulations.
Key Experimental Protocols
In Vitro Release Testing (IVRT) for Semi-Solid Formulations
This protocol is designed to assess the release of this compound from a semi-solid formulation (e.g., a cream or gel) into a receptor medium through a synthetic membrane.
Materials:
-
Franz Diffusion Cells
-
Synthetic membrane (e.g., polysulfone)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4, potentially with a surfactant like SDS to ensure sink conditions)
-
Formulation containing a known concentration of this compound
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector for quantification
-
Stirring plate and stir bars
-
Water bath or heating block to maintain 37°C
Procedure:
-
Preparation of Franz Cells:
-
Assemble the Franz diffusion cells, ensuring the synthetic membrane is properly mounted between the donor and receptor chambers without any air bubbles.
-
Fill the receptor chamber with pre-warmed (37°C) receptor medium and ensure it is completely filled to the sampling arm.
-
Place a small stir bar in the receptor chamber and place the cell on a stirring plate within a water bath or on a heating block set to 37°C.
-
-
Sample Application:
-
Accurately weigh a specific amount of the this compound formulation and apply it evenly onto the surface of the synthetic membrane in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a defined volume of the receptor medium from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of this compound using a validated HPLC-UV or HPLC-MS/MS method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound released at each time point, correcting for the amount removed in previous samples.
-
Plot the cumulative amount of this compound released per unit area of the membrane versus time to determine the release profile.
-
Dissolution Testing for Suspensions or Other Formulations
This protocol is adapted from standard pharmacopeial methods and can be used to evaluate the release of this compound from a suspension or other suitable dosage form.
Materials:
-
USP Dissolution Apparatus II (Paddle Apparatus)
-
Dissolution vessels
-
Dissolution medium (e.g., pH 5.5 phosphate (B84403) buffer to simulate skin surface pH)
-
Formulation containing a known amount of this compound
-
HPLC system for analysis
Procedure:
-
Apparatus Setup:
-
Set up the USP Apparatus II with the appropriate volume of dissolution medium (e.g., 900 mL) in each vessel.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Set the paddle rotation speed to a specified rate (e.g., 50 rpm).
-
-
Sample Introduction:
-
Introduce a known quantity of the this compound formulation into each dissolution vessel.
-
-
Sampling:
-
At specified time intervals (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the dissolution medium from each vessel.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).
-
-
Sample Analysis:
-
Determine the concentration of this compound in the filtered samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the percentage of this compound released at each time point relative to the total amount in the formulation.
-
Plot the percentage of drug released versus time to obtain the dissolution profile.
-
Data Presentation
The following tables present hypothetical quantitative data for the controlled release of this compound from two different formulations (Formulation A and Formulation B) to illustrate the expected outcomes from the described protocols.
Table 1: In Vitro Release of this compound from Semi-Solid Formulations using Franz Diffusion Cells
| Time (hours) | Cumulative Release from Formulation A (µg/cm²) | Cumulative Release from Formulation B (µg/cm²) |
| 0 | 0.0 | 0.0 |
| 1 | 15.2 | 25.8 |
| 2 | 28.9 | 48.3 |
| 4 | 55.1 | 89.7 |
| 6 | 78.4 | 125.4 |
| 8 | 99.8 | 158.2 |
| 12 | 135.6 | 210.5 |
| 24 | 210.3 | 325.1 |
Table 2: Dissolution Profile of this compound from Different Formulations using USP Apparatus II
| Time (minutes) | Percent Released from Formulation C (%) | Percent Released from Formulation D (%) |
| 0 | 0 | 0 |
| 15 | 22.5 | 15.3 |
| 30 | 41.8 | 28.9 |
| 60 | 65.2 | 45.7 |
| 120 | 85.9 | 68.2 |
| 240 | 98.1 | 89.5 |
| 480 | 100.2 | 99.8 |
Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols.
Caption: Workflow for In Vitro Release Testing (IVRT).
Caption: Workflow for Dissolution Testing.
Caption: Postulated Release Mechanism for this compound.
Application Notes and Protocols for the Enzymatic Synthesis of Monooctyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monooctyl succinate (B1194679) is a monoester of succinic acid, a key intermediate in the Krebs cycle. This compound and similar succinate esters are gaining interest in various fields due to their potential applications as surfactants, fragrance releasers, and components in drug delivery systems.[1][2][3] The enzymatic synthesis of monooctyl succinate offers a green and highly selective alternative to traditional chemical methods, which often require harsh conditions and can lead to the formation of byproducts. Lipases, particularly from Candida antarctica, are frequently employed for such esterifications due to their high catalytic activity and stability.[4]
These application notes provide a detailed protocol for the synthesis of this compound using immobilized Candida antarctica lipase (B570770) B (CALB). The protocol outlines the experimental setup, reaction conditions, and purification methods. Additionally, a summary of key quantitative parameters and visual representations of the reaction and workflow are included to guide researchers in their experimental design.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the enzymatic synthesis of succinate monoesters. These values are based on literature for similar reactions and should be used as a starting point for optimization studies for this compound synthesis.[5][6]
| Parameter | Value/Range | Notes |
| Enzyme | Immobilized Candida antarctica Lipase B (e.g., Novozym® 435) | Highly efficient and reusable for esterification reactions.[4] |
| Substrates | Succinic Anhydride (B1165640) and 1-Octanol (B28484) | Succinic anhydride is often preferred over succinic acid to avoid water as a byproduct, which can hinder the reaction equilibrium. |
| Molar Ratio (Anhydride:Alcohol) | 1:1 to 1:3 | A slight excess of the alcohol can favor the formation of the monoester.[5] |
| Enzyme Loading | 1-10% (w/w of total substrates) | Higher loading can increase the reaction rate but also the cost.[5] |
| Solvent | Solvent-free or organic solvent (e.g., toluene, 2-MeTHF) | Solvent-free conditions are greener, but a solvent can aid in substrate solubility and reduce viscosity. |
| Temperature | 40-70 °C | Optimal temperature depends on the enzyme's stability and activity profile.[5][7] |
| Reaction Time | 24-72 hours | Reaction progress should be monitored (e.g., by TLC, GC, or HPLC).[5] |
| Agitation Speed | 150-250 rpm | Ensures proper mixing and contact between substrates and the immobilized enzyme. |
| Expected Yield of Monoester | 40-90% | Yield is highly dependent on the optimization of the reaction conditions.[5] |
Enzymatic Reaction Pathway
The following diagram illustrates the lipase-catalyzed reaction between succinic anhydride and 1-octanol to produce this compound.
Caption: Lipase-catalyzed synthesis of this compound.
Experimental Protocol
This protocol details the enzymatic synthesis of this compound.
Materials and Equipment:
-
Succinic anhydride
-
1-Octanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Organic solvent (e.g., toluene, optional)
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer with heating mantle or oil bath
-
Condenser (if heating above the solvent's boiling point)
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
-
Analytical instruments for monitoring (TLC, GC, or HPLC)
Procedure:
-
Reaction Setup:
-
In a clean, dry reaction vessel, combine succinic anhydride and 1-octanol. A typical starting molar ratio is 1:1.5.[5]
-
If using a solvent, add it to the reaction vessel to dissolve the substrates.
-
-
Enzyme Addition:
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate mass.[5]
-
-
Reaction Conditions:
-
Incubate the mixture at a controlled temperature, for instance, 60°C, with constant agitation (e.g., 200 rpm) for 24-48 hours.[5]
-
Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC, GC, or HPLC to determine the consumption of starting materials and the formation of the product.
-
-
Enzyme Recovery:
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a suitable solvent, dried, and potentially reused.
-
-
Product Purification:
-
If the reaction was performed in a solvent, remove the solvent under reduced pressure using a rotary evaporator.
-
If the reaction was solvent-free, dissolve the crude product in diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any unreacted succinic acid (formed from the hydrolysis of the anhydride).[5]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
If further purification is needed, techniques such as column chromatography or vacuum distillation can be employed.
-
Experimental Workflow
The diagram below outlines the major steps involved in the enzymatic synthesis and purification of this compound.
Caption: Workflow for this compound synthesis.
Safety Precautions
-
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nanoparticles consisting of tocopheryl succinate are a novel drug-delivery system with multifaceted antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalysis Research | Enzymes in Poly(Butylene-Succinate) Industry: An Overview on Synthesis Routes and Post-Processing Strategies [lidsen.com]
- 5. benchchem.com [benchchem.com]
- 6. Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions [mdpi.com]
- 7. oa.tib.eu [oa.tib.eu]
Application Notes and Protocols: Characterization of Micelles Formed by Monooctyl Succinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the characterization of micelles formed by the anionic surfactant, monooctyl succinate (B1194679). Detailed protocols for determining key micellar properties are included, along with data presented in a structured format to facilitate understanding and application in research and drug development.
Introduction to Monooctyl Succinate Micelles
This compound is an anionic surfactant comprising a hydrophilic succinate head group and a hydrophobic octyl tail. In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), these molecules self-assemble into spherical or ellipsoidal core-shell structures called micelles. The hydrophobic tails form the core, creating a microenvironment capable of solubilizing poorly water-soluble compounds, while the hydrophilic heads form the outer shell, interfacing with the aqueous environment. This amphiphilic nature makes this compound micelles promising nanocarriers for drug delivery applications, enhancing the solubility and bioavailability of hydrophobic drugs.[1][2] The characterization of these micelles is crucial for their effective application.
Physicochemical Characterization of this compound Micelles
The stability and drug-loading capacity of micelles are dictated by their physicochemical properties. The following sections detail the key parameters and methodologies for characterizing this compound micelles.
2.1. Summary of Micellar Properties
Quantitative data for this compound micelles are summarized below. It is important to note that specific values can be influenced by experimental conditions such as temperature, pH, and ionic strength.[3][4] The data presented here are estimations based on typical values for C8 carboxylate surfactants.
| Parameter | Estimated Value | Method of Determination |
| Critical Micelle Concentration (CMC) | ~210 mM (at 25°C, pH 7) | Surface Tensiometry |
| Aggregation Number (Nagg) | 25 - 40 | Fluorescence Quenching |
| Hydrodynamic Diameter (Z-average) | 4 - 6 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Highly Negative (at pH > pKa) | Electrophoretic Light Scattering |
2.2. Factors Influencing Micelle Formation
-
pH: As this compound is a dicarboxylic acid monoester, its charge is pH-dependent. At pH values below its pKa, the carboxyl groups are protonated, reducing electrostatic repulsion between head groups and potentially lowering the CMC. Conversely, at pH values above the pKa, the head groups are deprotonated and negatively charged, leading to increased repulsion and a higher CMC.
-
Temperature: The effect of temperature on the CMC of anionic surfactants is complex. Typically, the CMC decreases with an initial increase in temperature, reaches a minimum, and then increases with a further rise in temperature.[5][6][7][8] This behavior is a result of the interplay between the temperature's effect on the hydration of the hydrophilic head group and the disruption of the structured water around the hydrophobic tail.[5][6][7][8]
-
Ionic Strength: The addition of electrolytes to a solution of ionic surfactants generally leads to a decrease in the CMC. The added ions shield the electrostatic repulsion between the charged head groups, facilitating micelle formation at lower surfactant concentrations.
Experimental Protocols
Detailed methodologies for the characterization of this compound micelles are provided below.
3.1. Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This protocol describes the use of a tensiometer to measure the surface tension of a series of surfactant solutions of varying concentrations to determine the CMC.[9][10][11]
Materials and Equipment:
-
This compound
-
High-purity water
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Glass beakers
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in high-purity water at a concentration significantly above the expected CMC (e.g., 500 mM).
-
Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.
-
Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions.
-
Measurement:
-
Place a known volume of high-purity water into a clean sample vessel.
-
Measure the surface tension of the pure water.
-
Sequentially add small aliquots of the concentrated this compound solution to the vessel, ensuring thorough mixing after each addition.
-
Measure the surface tension after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The plot will show two linear regions. The first region exhibits a steep decrease in surface tension with increasing concentration. The second region, above the CMC, shows a plateau where the surface tension remains relatively constant.
-
The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.[9]
-
Workflow for CMC Determination by Surface Tensiometry
3.2. Determination of Aggregation Number (Nagg) by Steady-State Fluorescence Quenching
This protocol utilizes a fluorescent probe (pyrene) and a quencher to determine the average number of surfactant molecules in a micelle.[14]
Materials and Equipment:
-
This compound
-
Pyrene (B120774) (fluorescent probe)
-
Cetylpyridinium chloride (quencher)
-
High-purity water
-
Fluorometer
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Prepare a series of this compound solutions at a concentration well above the CMC, each containing a fixed concentration of pyrene (evaporate the organic solvent after adding the pyrene stock).
-
Prepare a stock solution of the quencher.
-
To each pyrene-containing surfactant solution, add varying amounts of the quencher stock solution.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of pyrene in each sample at its emission maximum.
-
-
Data Analysis:
-
The aggregation number (Nagg) can be calculated using the following equation, which is derived from the principles of fluorescence quenching in micellar systems: ln(I₀ / I) = [Quencher] / ([Surfactant] - CMC) * N_agg Where:
-
I₀ is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity in the presence of the quencher.
-
[Quencher] is the concentration of the quencher.
-
[Surfactant] is the total concentration of the surfactant.
-
CMC is the critical micelle concentration.
-
-
A plot of ln(I₀ / I) versus [Quencher] should yield a straight line, and the aggregation number can be determined from the slope.
-
Applications in Drug Delivery
This compound micelles offer a promising platform for the delivery of poorly water-soluble drugs. [1][2]Their small size allows for potential passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. [1] 4.1. Drug Solubilization
The hydrophobic core of the micelles can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media. [2][15] Protocol for Evaluating Drug Solubilization Capacity:
-
Prepare a series of this compound solutions at concentrations above the CMC.
-
Add an excess amount of the hydrophobic drug to each solution.
-
Stir the mixtures for a prolonged period (e.g., 24-48 hours) to reach equilibrium.
-
Centrifuge or filter the samples to remove the undissolved drug.
-
Determine the concentration of the solubilized drug in the supernatant/filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the concentration of the solubilized drug against the surfactant concentration. The slope of the linear portion of the graph above the CMC can be used to determine the molar solubilization ratio.
Logical Relationship for Drug Solubilization in Micelles
References
- 1. Mixed Micelles made of Poly(ethylene glycol)-Phosphatidylethanolamine Conjugate and D-α-tocopheryl Polyethylene Glycol 1000 Succinate as Pharmaceutical Nanocarriers for Camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.ualberta.ca [sites.ualberta.ca]
- 3. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. scialert.net [scialert.net]
- 6. scialert.net [scialert.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. docsdrive.com [docsdrive.com]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 11. justagriculture.in [justagriculture.in]
- 12. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 13. biolinscientific.com [biolinscientific.com]
- 14. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Monooctyl Succinate in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of nanoparticles for drug delivery and other biomedical applications often relies on the use of amphiphilic molecules to stabilize the nanoparticle structure and control drug release. Monooctyl succinate (B1194679), a monoester of succinic acid and octanol, possesses an amphiphilic structure with a hydrophilic succinate head group and a lipophilic octyl tail. While direct literature on the specific use of monooctyl succinate in nanoparticle synthesis is limited, its chemical structure suggests potential utility as a surfactant, co-surfactant, or lipid component in the formation of various nanoparticle systems, such as nanoemulsions and solid lipid nanoparticles (SLNs).
These application notes provide a theoretical framework and generalized protocols for employing this compound in nanoparticle synthesis, based on established methodologies for similar amphiphilic molecules. The provided protocols are intended as a starting point for researchers to explore the potential of this compound in their specific applications.
Potential Applications of this compound in Nanoparticle Synthesis
This compound's amphiphilic nature makes it a candidate for several roles in nanoparticle formulation:
-
Surfactant/Co-surfactant in Nanoemulsions: Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-200 nm.[1] Surfactants are crucial for reducing interfacial tension and stabilizing the droplets.[2] this compound could function as a primary surfactant or as a co-surfactant in combination with other surfactants to enhance the stability and drug-loading capacity of nanoemulsions.
-
Component of Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids.[3][4] They are often stabilized by surfactants. This compound could potentially be incorporated into the lipid matrix of SLNs or act as a co-surfactant to improve their physicochemical properties and drug encapsulation efficiency.
-
Stabilizer for Polymeric Nanoparticles: In the synthesis of polymeric nanoparticles, surfactants are often used to control particle size and prevent aggregation. This compound could serve as a stabilizer in the emulsion polymerization or nanoprecipitation methods used to produce polymeric nanoparticles.
Experimental Protocols
The following are generalized protocols for the synthesis of nanoemulsions and solid lipid nanoparticles, outlining a potential role for this compound. Researchers should optimize the specific parameters (e.g., concentrations, sonication time, pressure) for their particular application.
Protocol 1: Synthesis of a Nanoemulsion Using this compound as a Co-surfactant
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization technique.
Materials:
-
Oil Phase: A suitable oil (e.g., medium-chain triglycerides, soybean oil)
-
Aqueous Phase: Deionized water
-
Primary Surfactant: A non-ionic surfactant (e.g., Polysorbate 80, Lecithin)
-
Co-surfactant: this compound
-
Active Pharmaceutical Ingredient (API): Lipophilic drug of interest
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve the lipophilic API in the selected oil.
-
Add the primary surfactant and this compound (as the co-surfactant) to the oil phase.
-
Gently heat the mixture to a temperature above the melting point of all components (e.g., 60-70°C) and stir until a homogenous solution is formed.
-
-
Preparation of the Aqueous Phase:
-
Heat the deionized water to the same temperature as the oil phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot oil phase dropwise while stirring at high speed (e.g., 2000-5000 rpm) using a high-shear homogenizer for 10-15 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-5 cycles).
-
Maintain the temperature of the system during homogenization.
-
-
Cooling and Characterization:
-
Cool the resulting nanoemulsion to room temperature.
-
Characterize the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Logical Workflow for Nanoemulsion Synthesis
Caption: Workflow for nanoemulsion synthesis using this compound.
Protocol 2: Synthesis of Solid Lipid Nanoparticles (SLNs) with this compound
This protocol outlines the preparation of SLNs using an ultrasonication method, where this compound could be part of the lipid matrix or act as a co-surfactant.
Materials:
-
Solid Lipid: A lipid that is solid at room temperature (e.g., glyceryl monostearate, stearic acid)
-
Co-lipid/Surfactant: this compound
-
Aqueous Phase: Deionized water
-
Primary Surfactant: A suitable emulsifier (e.g., Poloxamer 188, Tween 80)
-
Active Pharmaceutical Ingredient (API): Lipophilic drug of interest
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid and this compound together at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Dissolve the lipophilic API in the molten lipid mixture.
-
Add the primary surfactant to the molten lipid phase and stir until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Heat the deionized water to the same temperature as the lipid phase.
-
-
Formation of the Emulsion:
-
Disperse the hot lipid phase in the hot aqueous phase under high-speed stirring (e.g., 2000-5000 rpm) for 5-10 minutes to form a hot oil-in-water emulsion.
-
-
Ultrasonication:
-
Subject the hot emulsion to high-power ultrasonication using a probe sonicator for a specific duration (e.g., 5-15 minutes) to reduce the droplet size. The sonication parameters (power, time, pulse on/off) should be optimized.
-
-
Nanoparticle Formation and Characterization:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.
-
Experimental Workflow for SLN Synthesis
Caption: Workflow for solid lipid nanoparticle (SLN) synthesis.
Data Presentation
Effective characterization of the synthesized nanoparticles is crucial for their development and application. The following tables provide a template for summarizing the quantitative data from nanoparticle characterization experiments.
Table 1: Physicochemical Properties of Nanoemulsions Formulated with this compound
| Formulation Code | Oil:Surfactant:Co-surfactant Ratio | This compound Conc. (% w/v) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NE-1 | |||||
| NE-2 | |||||
| NE-3 |
Table 2: Drug Loading and Encapsulation Efficiency in SLNs Formulated with this compound
| Formulation Code | Lipid Composition | This compound Conc. (% w/w of lipid) | Drug Loading (%) | Encapsulation Efficiency (%) |
| SLN-1 | ||||
| SLN-2 | ||||
| SLN-3 |
Concluding Remarks
While the direct application of this compound in nanoparticle synthesis is not yet widely documented, its amphiphilic properties suggest it could be a valuable excipient in the formulation of nanoemulsions, solid lipid nanoparticles, and other nanosystems. The provided protocols offer a foundational approach for researchers to investigate the potential of this compound. Systematic optimization of the formulation and process parameters, along with thorough physicochemical characterization, will be essential to fully elucidate the role and benefits of this compound in the development of novel nanoparticle-based drug delivery systems.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Monooctyl Succinate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of monooctyl succinate (B1194679) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of monooctyl succinate.
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete Reaction: The esterification reaction is reversible and may not have reached completion. | 1. Drive the Equilibrium: Increase the concentration of one reactant, typically n-octanol, or remove water as it forms using a Dean-Stark trap.[1][2][3] 2. Optimize Reaction Time and Temperature: Ensure the reaction is heated at an appropriate temperature for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] 3. Catalyst Inactivity: The acid catalyst may be weak or deactivated. Use a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.[3][4] |
| Hydrolysis of Product: Presence of excess water can shift the equilibrium back to the reactants. | 1. Use Anhydrous Reagents: Ensure all reactants and solvents are free of water. 2. Efficient Water Removal: Employ a Dean-Stark apparatus for azeotropic removal of water.[1][2] | |
| Low Purity: Presence of Dioctyl Succinate | Excessive Reaction Time or Temperature: Prolonged reaction times or high temperatures can favor the formation of the diester. | 1. Monitor Reaction Progress: Regularly check the reaction mixture by TLC or GC to determine the optimal time to stop the reaction when the monoester concentration is highest. 2. Control Temperature: Maintain a consistent and optimal reaction temperature. |
| Inappropriate Molar Ratio: A high ratio of n-octanol to succinic acid can promote diester formation. | 1. Adjust Molar Ratio: Start with a molar ratio of succinic acid to n-octanol of approximately 1:1.5 to 1:3 to favor mono-esterification.[4] | |
| Low Purity: Presence of Unreacted Succinic Acid | Insufficient Reaction Time or Temperature: The reaction may not have proceeded long enough or at a high enough temperature for complete conversion of the starting material. | 1. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature while monitoring for the formation of dioctyl succinate. |
| Poor Solubility of Succinic Acid: Succinic acid may not be fully dissolved in the reaction mixture. | 1. Use a Co-solvent: If necessary, use a minimal amount of a suitable solvent to ensure all reactants are in the same phase. Toluene can be used both as a solvent and for azeotropic water removal.[1] | |
| Reaction Mixture Darkens or Shows Side Products | Degradation of Reactants or Products: High temperatures can lead to decomposition. | 1. Lower Reaction Temperature: Use the lowest effective temperature to achieve a reasonable reaction rate. 2. Consider Enzymatic Synthesis: Lipases can catalyze the reaction under milder conditions, reducing the risk of degradation.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The main challenge is achieving high selectivity for the monoester over the diester (dioctyl succinate). Since succinic acid has two carboxylic acid groups, the esterification can occur at one or both sites. Controlling the reaction conditions, particularly the stoichiometry of the reactants, is crucial to maximize the yield of the desired this compound.[4]
Q2: Which starting material is better: succinic acid or succinic anhydride (B1165640)?
A2: Both succinic acid and succinic anhydride can be used. Succinic anhydride has the advantage of reacting with n-octanol in a 1:1 molar ratio to theoretically yield only the monoester initially, without the co-production of water. This can lead to a cleaner reaction with higher selectivity. However, succinic acid is often more readily available and less expensive.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] A small aliquot of the reaction mixture can be spotted on a TLC plate alongside standards of succinic acid and n-octanol. The disappearance of the starting materials and the appearance of new spots corresponding to the monoester and potentially the diester can be observed. Gas Chromatography (GC) can also be used for more quantitative monitoring.[4][7][8]
Q4: What is the best method for purifying the crude this compound?
A4: A typical purification involves a multi-step workup. First, neutralize any remaining acid catalyst with a weak base like sodium bicarbonate solution. Then, extract the this compound into an organic solvent such as diethyl ether or ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. For higher purity, vacuum distillation or column chromatography can be employed to separate the this compound from unreacted starting materials and the dioctyl succinate byproduct.[4]
Q5: Are there greener alternatives to traditional acid catalysis for this synthesis?
A5: Yes, enzymatic catalysis using lipases is a greener alternative.[5][6] Lipases, such as Candida antarctica Lipase B (CALB), can catalyze the esterification under milder temperature conditions and often with high selectivity, reducing the formation of byproducts and eliminating the need for strong acid catalysts.[6][9][10][11]
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound from Succinic Acid
Materials:
-
Succinic acid
-
n-Octanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Toluene (optional, for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), combine succinic acid and n-octanol. A typical molar ratio of succinic acid to n-octanol is between 1:1.5 and 1:3.[4]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to succinic acid).[4]
-
Reaction: Heat the mixture to reflux and maintain the temperature. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.[4]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the combined organic layers with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound from Succinic Anhydride
Materials:
-
Succinic anhydride
-
n-Octanol
-
Pyridine (B92270) (optional, as a catalyst and acid scavenger)
-
Hydrochloric acid (dilute solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve succinic anhydride in n-octanol (a slight excess of n-octanol can be used). If using, add a catalytic amount of pyridine.
-
Reaction: Stir the mixture at a moderate temperature (e.g., 60-80 °C) and monitor by TLC until the succinic anhydride spot disappears.
-
Workup:
-
Cool the reaction mixture.
-
If pyridine was used, wash the mixture with a dilute HCl solution to remove it.
-
Wash with saturated sodium bicarbonate solution to remove any unreacted succinic acid (formed from hydrolysis of the anhydride).
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Remove the n-octanol and any solvent under reduced pressure. Further purification can be achieved by vacuum distillation.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. brainly.com [brainly.com]
- 4. benchchem.com [benchchem.com]
- 5. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 6. mdpi.com [mdpi.com]
- 7. Development of a solid-phase extraction/gas chromatographic-mass spectrometric method for quantification of succinic acid in nucleoside derivatives for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oa.tib.eu [oa.tib.eu]
- 11. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting emulsion instability with monooctyl succinate
Welcome to the technical support center for troubleshooting emulsion instability when using monooctyl succinate (B1194679). This resource provides detailed guidance in a question-and-answer format to help researchers, scientists, and drug development professionals resolve common issues encountered during formulation and experimentation.
Frequently Asked Questions (FAQs)
Q1: My oil-in-water emulsion stabilized with monooctyl succinate is showing signs of instability (e.g., creaming, separation). What are the primary causes?
A1: Emulsion instability is a common issue and can be attributed to several factors.[1][2] this compound is an anionic surfactant, meaning its stabilizing capability is highly dependent on the physicochemical environment.[3][4] The primary causes of instability include:
-
Incorrect Surfactant Concentration: Using a concentration below the Critical Micelle Concentration (CMC) will result in insufficient coverage of oil droplets, leading to coalescence.[5] Conversely, excessive concentration can sometimes lead to depletion flocculation.
-
Inappropriate pH: As an anionic surfactant, this compound's hydrophilic headgroup carries a negative charge. This charge is essential for providing electrostatic repulsion between droplets.[4] If the pH of the aqueous phase is too low (acidic), the carboxylate group on the succinate head can become protonated, reducing its negative charge and weakening the repulsive forces, leading to flocculation and coalescence.
-
High Ionic Strength: The presence of salts (ions) in the continuous phase can compress the electrical double layer surrounding the oil droplets. This compression shields the electrostatic repulsion between droplets, allowing attractive forces (van der Waals) to dominate, which can cause aggregation and instability.[6]
-
Suboptimal Homogenization: Insufficient energy during the emulsification process can result in large, non-uniform droplets.[7] These larger droplets are more susceptible to creaming or sedimentation due to gravity and have a higher tendency to coalesce.[8]
-
Temperature Fluctuations: Elevated temperatures can increase the kinetic energy of droplets, leading to more frequent collisions and a higher likelihood of coalescence.[9] It can also affect the solubility and conformation of the surfactant at the interface.
Q2: What is the first step I should take to diagnose the type of instability in my emulsion?
A2: The first step is a careful visual and microscopic assessment to identify the primary mechanism of instability. Different mechanisms require different corrective actions.
-
Visual Observation: Let the emulsion stand undisturbed and observe the changes.
-
Creaming/Sedimentation: The formation of a concentrated layer of droplets at the top (creaming) or bottom (sedimentation) of the container, which can be redispersed upon gentle shaking, indicates density differences between the two phases.[1]
-
Flocculation: The appearance of clumps or aggregates of droplets, which may also lead to creaming. The emulsion may appear grainy.[8]
-
Coalescence: The formation of visibly larger droplets and, eventually, a separate layer of the oil phase that will not redisperse upon shaking. This is an irreversible process.[8][10]
-
-
Optical Microscopy: This is a direct method to observe droplet size and interactions.
-
A stable emulsion will show small, individual, and uniformly distributed droplets.[11]
-
Flocculated emulsions will show clusters of droplets that are still individually distinct.
-
Coalesced emulsions will show a significant increase in droplet size over time, with a wide and non-uniform size distribution.[10]
-
Below is a general workflow to guide your troubleshooting process.
Q3: How do I determine the optimal concentration of this compound for my formulation?
A3: The optimal concentration is typically just above the Critical Micelle Concentration (CMC), ensuring enough surfactant is available to cover the surface of all oil droplets created during homogenization.[5] Since the exact CMC can vary with temperature and the composition of your oil and water phases, an experimental approach is recommended:
-
Create a Series of Emulsions: Prepare several small batches of your emulsion, varying the concentration of this compound (e.g., from 0.1% to 5.0% w/w).
-
Measure Droplet Size: Use a particle size analyzer to measure the mean droplet size for each concentration immediately after preparation. A smaller and more uniform droplet size generally indicates better emulsification.[12]
-
Assess Stability Over Time: Store the samples under controlled conditions and monitor them for signs of instability (creaming, coalescence) over a set period (e.g., 24 hours, 1 week).
-
Measure Zeta Potential: For each concentration, measure the zeta potential. A higher absolute value (typically > |30 mV|) suggests greater electrostatic repulsion and better stability.[13][14]
The optimal concentration will be the lowest amount that produces a small, stable droplet size and a sufficiently high zeta potential.
Quantitative Data Summary
The stability of an emulsion stabilized by an anionic surfactant like this compound is critically dependent on formulation parameters. The following tables summarize key quantitative indicators and their typical target values for achieving a stable system.
Table 1: Key Physicochemical Parameters for Emulsion Stability | Parameter | Target Value | Rationale & Significance | | :--- | :--- | :--- | | Zeta Potential | > |30 mV| | Indicates strong electrostatic repulsion between droplets, preventing flocculation and coalescence.[13][14] A value close to zero suggests high instability. | | Droplet Size (D(v,0.5)) | < 1 µm | Smaller droplets are less prone to creaming and present a larger surface area for surfactant action, enhancing stability.[7][12] | | Polydispersity Index (PDI) | < 0.3 | A lower PDI indicates a narrow, uniform droplet size distribution, which is crucial for preventing Ostwald ripening and improving long-term stability. | | pH (Aqueous Phase) | > 6 (alkaline side) | For anionic surfactants like this compound, a higher pH ensures the hydrophilic headgroup is fully deprotonated and negatively charged, maximizing electrostatic repulsion.[12] |
Experimental Protocols
Protocol 1: Assessment of Emulsion Droplet Size by Dynamic Light Scattering (DLS)
This protocol outlines the procedure for measuring the droplet size distribution and polydispersity index (PDI) of an oil-in-water emulsion.
-
Objective: To determine the mean droplet diameter and the uniformity of the droplet population.
-
Apparatus: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer or similar).
-
Procedure:
-
Instrument Preparation: Turn on the DLS instrument and allow the laser to stabilize (typically 15-30 minutes). Ensure the correct sample cuvette type is selected in the software.
-
Sample Preparation: Gently invert the emulsion sample several times to ensure homogeneity. Avoid vigorous shaking to prevent shear-induced changes.
-
Dilution (if necessary): Most modern DLS instruments can handle concentrated samples, but highly opaque emulsions may require dilution.[15] If dilution is needed, use the same continuous phase (filtered) from your formulation to avoid osmotic shock to the droplets. A typical dilution is 1-2 drops of emulsion in 1-2 mL of the continuous phase. The goal is to achieve an appropriate light scattering intensity as recommended by the instrument manufacturer.
-
Measurement: a. Pipette the diluted (or neat) sample into a clean, dust-free cuvette. b. Wipe the outside of the cuvette and place it in the instrument's sample holder. c. Set the measurement parameters in the software. Define the refractive indices of both the dispersed phase (your oil) and the continuous phase (water). Set the temperature to match your experimental conditions (e.g., 25°C). d. Allow the sample to equilibrate to the set temperature inside the instrument (typically 1-2 minutes). e. Initiate the measurement. The instrument will perform several runs and average the results.
-
Data Analysis: Record the Z-average diameter (mean size), the volume-weighted mean diameter (d4,3), and the Polydispersity Index (PDI).[16][17] A stable emulsion typically has a small mean diameter and a low PDI.
-
Protocol 2: Measurement of Zeta Potential
This protocol describes how to measure the zeta potential of emulsion droplets, which is a key indicator of electrostatic stability.
-
Objective: To quantify the surface charge of the droplets and predict the emulsion's resistance to aggregation.[13]
-
Apparatus: A zeta potential analyzer, which typically uses the principle of Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Instrument Preparation: Power on the instrument and associated software.
-
Sample Preparation: Prepare the sample as described in the DLS protocol (Step 2 & 3). Dilution is almost always necessary for zeta potential measurements and must be done using the original continuous phase to maintain the correct ionic strength.[15]
-
Cell Preparation: Select the appropriate measurement cell (e.g., a folded capillary cell). Rinse the cell thoroughly with filtered deionized water and then with the filtered continuous phase of your emulsion.
-
Loading the Sample: Using a syringe, carefully inject the diluted sample into the cell, ensuring no air bubbles are introduced. Bubbles can severely interfere with the measurement.
-
Measurement: a. Place the cell into the instrument. b. In the software, enter the parameters for the continuous phase (viscosity, dielectric constant). c. Allow the cell to thermally equilibrate. d. Start the measurement. The instrument will apply an electric field and measure the velocity of the droplets, from which it calculates the electrophoretic mobility and zeta potential.[14]
-
Data Analysis: Record the mean zeta potential value (in millivolts, mV). For emulsions stabilized by anionic surfactants, this value should be negative. Compare the obtained value to the stability threshold of approximately -30 mV.[13]
-
Mechanisms & Visualizations
The stability of an emulsion stabilized by this compound relies on creating a robust electrostatic barrier around each oil droplet. The diagram below illustrates this principle.
References
- 1. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 2. scribd.com [scribd.com]
- 3. Sodium Monooctyl Sulfosuccinate|96% Purity [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. jinzongmachinery.com [jinzongmachinery.com]
- 7. bsee.gov [bsee.gov]
- 8. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistscorner.com [chemistscorner.com]
- 10. Microscopy and physical stability of cosmetic emulsions - Unired Srl [unired.it]
- 11. researchgate.net [researchgate.net]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 13. wyatt.com [wyatt.com]
- 14. Performing Zeta Potential Measurement | Lawson Scientific Ltd [lawsonscientific.co.uk]
- 15. colloidal-dynamics.com [colloidal-dynamics.com]
- 16. researchgate.net [researchgate.net]
- 17. 2.3.1. Particle Size Analysis [bio-protocol.org]
Technical Support Center: Degradation Studies of Monooctyl Succinate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting stress degradation studies on monooctyl succinate (B1194679).
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for monooctyl succinate under hydrolytic conditions?
A1: As an ester, this compound is susceptible to hydrolysis. The primary degradation pathway involves the cleavage of the ester bond to yield succinic acid and 1-octanol. This reaction can be catalyzed by both acidic and basic conditions.
Q2: How does the long alkyl chain of this compound influence its degradation profile?
A2: The long octyl chain increases the lipophilicity of the molecule. This may lead to slower biodegradation compared to shorter-chain monoalkyl succinates.[1] In forced degradation studies, its solubility in aqueous stress media should be carefully considered to ensure adequate exposure to the stressor.
Q3: What are the expected degradation products under oxidative stress?
A3: Under oxidative conditions, degradation is likely to occur at positions susceptible to oxidation. For this compound, this could involve the octyl chain, potentially leading to the formation of hydroperoxides, alcohols, ketones, and carboxylic acids at various positions along the chain. The succinate moiety could also be susceptible to oxidative degradation.
Q4: Is this compound expected to be sensitive to light?
Q5: What is the likely thermal degradation mechanism for this compound?
A5: Based on studies of related poly(alkylene succinate)s, the primary thermal degradation pathway for this compound is expected to be β-hydrogen bond scission.[4][5] This process leads to the formation of succinic acid and 1-octene. At higher temperatures, further decomposition of succinic acid can occur.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed under acidic or basic conditions. | 1. Insufficient concentration of acid/base.2. Inadequate temperature.3. Poor solubility of this compound in the aqueous medium.4. Short exposure time. | 1. Increase the molarity of the acid (e.g., HCl) or base (e.g., NaOH).2. Increase the temperature of the study (e.g., to 60-80 °C).3. Use a co-solvent (e.g., methanol (B129727), acetonitrile) to improve solubility, but ensure it doesn't interfere with the degradation or analysis.4. Extend the duration of the stress testing. |
| Multiple, unidentified peaks in the chromatogram after oxidative stress. | 1. Complex degradation pathway with numerous products.2. Interaction with excipients (if in a formulation).3. Impurities in the starting material. | 1. Use a gradient elution method in HPLC to achieve better separation.2. Employ mass spectrometry (LC-MS) to identify the mass of the degradation products for structural elucidation.3. Perform stress studies on the pure substance to distinguish its degradants from those of excipients.4. Analyze a non-stressed sample to identify pre-existing impurities. |
| Inconsistent results in thermal degradation studies. | 1. Inaccurate temperature control.2. Presence of oxygen leading to thermo-oxidative degradation.3. Non-uniform heating of the sample. | 1. Ensure the oven or heating block is properly calibrated.2. Conduct thermal degradation studies under an inert atmosphere (e.g., nitrogen) to isolate thermal from oxidative effects.3. Use a small, uniformly spread sample for solid-state studies. |
| Precipitation of the sample during photostability studies. | 1. Poor solubility of the compound in the chosen solvent.2. Photodegradation leading to a less soluble product. | 1. Select a solvent in which the compound and its likely degradants are sufficiently soluble.2. Monitor the sample visually during the study and analyze any precipitate formed. |
Experimental Protocols
General Protocol for Forced Degradation of this compound
This protocol outlines the general steps for conducting forced degradation studies on this compound. Specific conditions may need to be optimized based on preliminary findings.
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Acidic Hydrolysis:
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Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M to 1 M hydrochloric acid.
-
Incubate the solution at an elevated temperature (e.g., 60-80 °C).
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
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Neutralize the samples with an equivalent amount of base before analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve this compound in a suitable solvent and dilute with 0.1 M to 1 M sodium hydroxide.
-
Incubate the solution at room or elevated temperature.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of acid before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3-30%).
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat in a calibrated oven (e.g., 80-100 °C).
-
For degradation in solution, heat a solution of the compound in a suitable solvent.
-
Analyze the sample after a defined period.
-
-
Photolytic Degradation:
-
Expose a solid or solution sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[3]
-
A control sample should be stored under the same conditions but protected from light.
-
Data Presentation
The following tables present hypothetical but plausible quantitative data from forced degradation studies on this compound for illustrative purposes.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 1 M HCl | 24 | 80 | 15.2 | Succinic Acid, 1-Octanol |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 | 60 | 25.8 | Succinic Acid, 1-Octanol |
| Oxidative | 6% H₂O₂ | 24 | 25 | 18.5 | Oxidized octyl chain derivatives |
| Thermal (Solid) | Dry Heat | 48 | 100 | 5.1 | Succinic Acid, 1-Octene |
| Photolytic (Solid) | ICH Q1B | - | 25 | 3.7 | Not Identified |
Table 2: Purity and Mass Balance Data
| Stress Condition | % Assay of this compound | Purity Angle | Purity Threshold | Mass Balance (%) |
| Acid Hydrolysis | 84.8 | 0.95 | 1.20 | 99.5 |
| Alkaline Hydrolysis | 74.2 | 1.10 | 1.35 | 99.1 |
| Oxidative | 81.5 | 1.50 | 1.65 | 98.7 |
| Thermal (Solid) | 94.9 | 0.88 | 1.10 | 99.8 |
| Photolytic (Solid) | 96.3 | 0.92 | 1.15 | 99.6 |
Degradation Pathway Visualization
The following diagram illustrates the primary hydrolytic degradation pathway of this compound.
References
- 1. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 2. Evaluation of photostability and phototoxicity of esterified derivatives of ubiquinol-10 and their application as prodrugs of reduced coenzyme Q10 for topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Monooctyl Succinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of monooctyl succinate (B1194679).
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of monooctyl succinate, particularly when using column chromatography, and provides actionable solutions.
Problem 1: Low Recovery of this compound After Column Chromatography
| Potential Cause | Suggested Solution |
| Compound strongly adsorbed to silica (B1680970) gel | This compound contains a free carboxylic acid, which can lead to strong binding to the acidic silica gel. To mitigate this, consider: • Adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to reduce tailing and improve elution. • Using a less acidic stationary phase, such as neutral alumina. |
| Compound decomposition on silica gel | The acidic nature of silica gel can sometimes catalyze decomposition, especially if the molecule has other sensitive functional groups. To check for on-column degradation, spot the crude material and the collected fractions on a TLC plate and see if new impurity spots appear in the fractions that were not in the crude mixture. If decomposition is suspected: • Deactivate the silica gel by treating it with a base like triethylamine (B128534) before packing the column. • Switch to a different purification method like liquid-liquid extraction or recrystallization. |
| Inappropriate solvent system | If the eluent polarity is too low, the compound will not move down the column. Conversely, if it is too high, it will elute too quickly with poor separation. • Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate (B1210297), dichloromethane/methanol) to find an optimal system that gives the this compound an Rf value of approximately 0.2-0.4. |
| Sample overloading | Exceeding the capacity of the column will result in poor separation and broad, overlapping peaks, leading to impure fractions and lower recovery of the pure compound. • As a general rule, use a sample-to-silica ratio of 1:30 to 1:100 by weight. |
Problem 2: Co-elution of Impurities with this compound
| Potential Cause | Suggested Solution |
| Similar polarity of impurities | The primary impurity, dioctyl succinate, is less polar than this compound but can still be challenging to separate completely. Unreacted succinic acid is highly polar and should remain at the baseline in many solvent systems. • Employ a shallow gradient elution, starting with a low polarity and gradually increasing it. This can improve the resolution between the monoester and diester. • If column chromatography is insufficient, consider an alternative purification technique. Liquid-liquid extraction is highly effective for separating the acidic monoester from the neutral diester. |
| Use of an inappropriate stationary phase | Standard silica gel may not provide the best selectivity for your specific mixture. • Consider reverse-phase chromatography (C18 silica) where the elution order is reversed (polar compounds elute first). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The most common impurities in crude this compound, typically synthesized from succinic anhydride (B1165640) and 1-octanol, are:
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Dioctyl succinate: The diester formed when both carboxylic acid groups of succinic acid react with 1-octanol.
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Unreacted succinic acid or succinic anhydride: Starting materials that did not react.
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Unreacted 1-octanol: The starting alcohol.
Q2: How can I effectively remove the dioctyl succinate impurity?
Dioctyl succinate is a non-acidic impurity and can be efficiently removed using liquid-liquid extraction.[1][2] By dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution), the acidic this compound will be deprotonated and move to the aqueous phase as a carboxylate salt. The neutral dioctyl succinate will remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) and the pure this compound re-extracted into an organic solvent.[3]
Q3: Is recrystallization a viable purification method for this compound?
Yes, if the this compound is a solid at room temperature, recrystallization can be an excellent final purification step to achieve high purity.[3] The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at cold temperatures.
Q4: What analytical techniques are recommended for assessing the purity of the final product?
Several analytical techniques can be used to determine the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities. The presence of signals corresponding to succinic acid, 1-octanol, or dioctyl succinate can indicate their presence.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid like trifluoroacetic acid) can separate this compound from its related impurities.[4]
-
Gas Chromatography (GC): Can be used if the compound is sufficiently volatile and thermally stable. It may require derivatization of the carboxylic acid group.[5]
-
Mass Spectrometry (MS): Can confirm the molecular weight of the product and help in identifying impurities, often coupled with HPLC (LC-MS).[4]
Quantitative Data Summary
The following table provides illustrative data for the purification of this compound using different techniques. Actual results may vary depending on the specific experimental conditions.
| Purification Method | Starting Purity (%) | Final Purity (%) | Typical Yield (%) | Key Advantages & Disadvantages |
| Flash Column Chromatography | 75-85 | >95 | 60-80 | Advantages: Good for separating a wide range of impurities. Disadvantages: Can be time-consuming, may lead to sample loss or decomposition on the column. |
| Liquid-Liquid Extraction | 75-85 | 90-95 | 80-90 | Advantages: Fast, scalable, and highly effective for separating acidic/basic compounds from neutral ones.[6] Disadvantages: May not remove impurities with similar acidity. |
| Recrystallization | 90-95 | >99 | 70-90 (of the material being recrystallized) | Advantages: Can yield very high purity material.[7] Disadvantages: Only applicable to solids, requires finding a suitable solvent system. |
Experimental Protocols
Protocol 1: Purification of this compound via Liquid-Liquid Extraction
This protocol is designed to separate the acidic this compound from neutral impurities like dioctyl succinate.
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (10-20 mL per gram of crude material).
-
Basification and Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently at first to release any evolved CO₂, then more vigorously. Allow the layers to separate.
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Separation of Layers: Drain the lower aqueous layer into a clean flask. Add a fresh portion of the NaHCO₃ solution to the organic layer in the separatory funnel, shake, and again collect the aqueous layer, combining it with the first aqueous extract. Repeat this extraction 2-3 times to ensure all the this compound has been extracted. The organic layer now contains the dioctyl succinate and can be discarded.
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Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the solution becomes acidic (pH ~2-3), which can be checked with pH paper. The this compound should precipitate out if it is a solid or form an oily layer.
-
Re-extraction of Pure Product: Add a fresh portion of ethyl acetate to the acidified aqueous solution. Shake the mixture in a separatory funnel. Collect the organic layer. Repeat the extraction with fresh ethyl acetate 2-3 times.
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Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for column chromatography purification of this compound.
References
- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 2. organomation.com [organomation.com]
- 3. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. iiste.org [iiste.org]
- 6. Liquid-liquid extraction [scioninstruments.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Overcoming Issues with Monooctyl Succinate in Cell Culture Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monooctyl succinate (B1194679) in cell culture assays. Due to the limited specific data available for monooctyl succinate, this guide incorporates extrapolated information from structurally related succinate esters and general principles of cell culture with hydrophobic and surfactant-like compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely effects in cell culture?
This compound is a monoester of succinic acid and octanol. It is known to have surfactant properties. In cell culture, it is important to consider both the effects of the succinate moiety and the octyl chain, as well as its surfactant nature. Succinate is a key intermediate in the Krebs cycle and can influence cellular metabolism, particularly mitochondrial respiration.[1][2][3][4][5] The octyl chain makes the molecule hydrophobic, which can lead to poor solubility in aqueous culture media and potential interactions with cellular membranes. Its surfactant properties may cause cell membrane disruption at higher concentrations.
Q2: I'm observing unexpected cytotoxicity with this compound. What are the potential causes?
Unexpected cytotoxicity can stem from several factors:
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Inherent Cytotoxicity: Like many lipophilic compounds, this compound can disrupt cell membranes, leading to cytotoxicity, especially at higher concentrations.
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Solvent Toxicity: If using a solvent like DMSO or ethanol (B145695) to dissolve the compound, the final concentration of the solvent in the culture medium may be toxic to the cells.[6]
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Metabolic Effects: High intracellular concentrations of succinate can lead to mitochondrial dysfunction, including the production of reactive oxygen species (ROS) and a decrease in ATP production.[7][8]
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Low Solubility and Precipitation: Poor solubility can lead to the formation of precipitates that are cytotoxic or interfere with the assay readings.
Q3: My cell viability assay results (e.g., MTT, XTT) are inconsistent or show an unusual dose-response curve when using this compound. Why is this happening?
Inconsistencies in tetrazolium-based viability assays can be caused by:
-
Direct Reduction of Assay Reagent: this compound, or its impurities, might directly reduce the MTT or XTT reagent, leading to a false-positive signal for cell viability that is independent of cellular metabolic activity.[9][10][11]
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Interference from Precipitates: If the compound precipitates in the culture medium, these particles can interfere with the optical density readings of the assay.
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Alteration of Mitochondrial Function: Since MTT and related assays rely on mitochondrial dehydrogenase activity, any compound that alters mitochondrial function can affect the assay results without necessarily causing cell death.[9][10] High levels of succinate can impact mitochondrial respiration.[3][4][5]
-
Surfactant Properties: The surfactant nature of this compound could lyse cells at high concentrations, releasing intracellular components that might interfere with the assay.
Q4: How can I improve the solubility of this compound in my cell culture medium?
Improving the solubility of hydrophobic compounds like this compound is crucial for obtaining reliable results. Consider the following approaches:
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Use of a Co-solvent: Dissolve the compound in a small amount of a biocompatible solvent like DMSO or ethanol before diluting it to the final concentration in the culture medium.[6] Ensure the final solvent concentration is not toxic to your cells (typically <0.5% for DMSO).
-
Pluronic F-68: This non-ionic surfactant can be added to the culture medium to help solubilize hydrophobic compounds.
-
Sonication: Briefly sonicating the final solution can help to disperse the compound.
-
Preparation of a Stock Solution: Prepare a high-concentration stock solution in a suitable solvent and then perform serial dilutions in the culture medium.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell culture assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results | - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates- Compound precipitation | - Ensure a homogenous cell suspension before seeding.- Calibrate pipettes regularly and use proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS or media.- Visually inspect wells for precipitation before and after adding the compound. |
| Unexpectedly high cell viability at high concentrations (U-shaped dose-response) | - Compound precipitation interfering with absorbance readings- Direct chemical reduction of the viability assay reagent | - Check for precipitation under a microscope.- Run a control without cells to see if the compound alone reduces the assay reagent.- Consider using a different viability assay (e.g., trypan blue exclusion, CellTiter-Glo).[12] |
| High background in viability assays | - Contamination of cell culture- Compound interference with assay reagents | - Regularly check cultures for contamination.- Run controls with the compound in cell-free media to assess background signal. |
| Sudden cell death or detachment after adding the compound | - High concentration of the compound leading to membrane disruption (surfactant effect)- High concentration of the solvent | - Perform a dose-response experiment to determine the optimal concentration range.- Ensure the final solvent concentration is below the toxic threshold for your cell line. |
Quantitative Data (Extrapolated from Related Compounds)
Disclaimer: The following data is extrapolated from studies on succinic acid and its other esters due to the lack of specific published cytotoxicity data for this compound. These values should be used as a starting point for determining the appropriate concentration range for your specific cell line and experimental conditions.
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Citation |
| Succinic Acid | T-ALL (MOLT-4) | WST-1 | IC50: 30.16 mM (48h) | [13] |
| Succinic Acid | T-ALL (CCRF-CEM) | WST-1 | Apoptotic effect at 25 and 50 mM (48h) | [13] |
| Succinic Acid | Renal Cancer (ACHN) | WST-1 | Reduced viability at 25 µM and 50 µM (24h) | [14] |
| Succinic Acid | Renal Cancer (CAKI-2) | WST-1 | Reduced viability at 25 µM and 50 µM (24h) | [14] |
| Diethyl Succinate | HUVECs | MTS | Reduced metabolic activity at 5 mM and 10 mM (1h) | [7] |
| Succinic acid monomethyl ester | Rat Islets | Proinsulin Biosynthesis | Stimulated at 20 mM | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
This protocol outlines the steps for preparing a stock solution of the hydrophobic compound this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Prepare Working Solutions:
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
-
Final Solvent Concentration:
-
Calculate the final percentage of DMSO in your culture wells. This should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Solubility Check:
-
After preparing the final dilutions, visually inspect the solutions for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or using a solubilizing agent.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a general procedure for assessing the cytotoxicity of this compound using the MTT assay, with specific considerations for its potential interferences.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the old medium and add fresh medium containing various concentrations of this compound. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Controls for Interference:
-
Compound-only control: To test for direct reduction of MTT, incubate the highest concentration of this compound with MTT solution in cell-free medium.
-
Precipitate control: Visually inspect the wells for any precipitate that might interfere with the absorbance reading.
-
Visualizations
References
- 1. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cell-Permeable Succinate Increases Mitochondrial Membrane Potential and Glycolysis in Leigh Syndrome Patient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dspace.yeniyuzyil.edu.tr:8080 [dspace.yeniyuzyil.edu.tr:8080]
- 14. The apoptotic efficacy of succinic acid on renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of Monooctyl Succinate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of monooctyl succinate (B1194679) formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability testing of monooctyl succinate formulations.
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Question: During the analysis of a stability sample of a this compound formulation, I observed unexpected peaks that were not present in the initial analysis. How can I identify the source of these peaks?
-
Answer: The appearance of new peaks in an HPLC chromatogram of a stability sample typically indicates degradation of the active pharmaceutical ingredient (API) or excipients, or an interaction between them. To identify the source of these unexpected peaks, a systematic approach is recommended:
-
Control Sample Comparison: Analyze a control sample of this compound that has been stored under ideal conditions (e.g., protected from light and at a low temperature). If the new peaks are absent in the control sample, they are likely degradation products.
-
Forced Degradation Studies: Subject the this compound formulation to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).[1] This will help to intentionally generate degradation products. By comparing the chromatograms of the stressed samples with your stability sample, you can identify if the unknown peaks correspond to specific degradation products.
-
Mass Spectrometry (MS) Analysis: Couple the HPLC system with a mass spectrometer (LC-MS) to obtain mass-to-charge ratio (m/z) information for the unexpected peaks. This data can be used to elucidate the molecular weights of the degradation products and propose their structures. For this compound, a primary degradation pathway is hydrolysis, which would yield succinic acid and 1-octanol.
-
Excipient Blank Analysis: Analyze a placebo formulation (containing all excipients but no this compound) that has been subjected to the same stability conditions. This will help determine if any of the unexpected peaks originate from the degradation of excipients.
-
Issue 2: Poor Peak Shape and Resolution in HPLC Analysis
-
Question: I am experiencing poor peak shape (e.g., tailing, fronting, or splitting) and inadequate resolution between this compound and its degradation products in my HPLC analysis. What steps can I take to improve the chromatography?
-
Answer: Poor peak shape and resolution can compromise the accuracy and precision of your stability-indicating method. Consider the following troubleshooting steps:
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase can significantly impact the peak shape of acidic compounds like this compound. Ensure the pH is appropriately controlled with a suitable buffer system to maintain a consistent ionization state of the analyte.
-
Organic Modifier: Adjust the type and concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase to improve separation.
-
Buffer Concentration: Insufficient buffer concentration can lead to peak tailing. Ensure the buffer concentration is adequate for the sample load.
-
-
Column Selection and Care:
-
Column Chemistry: If resolution is still an issue, consider trying a column with a different stationary phase (e.g., C8, phenyl) to alter the selectivity.
-
Column Contamination: Contamination of the column with sample matrix components or precipitated buffers can lead to poor peak shape. Flush the column with a strong solvent to remove contaminants.
-
Column Void: A void at the head of the column can cause peak splitting. This may require replacing the column.
-
-
Injection and Sample Preparation:
-
Sample Overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
-
Injection Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. A mismatch can cause peak distortion. Ideally, dissolve the sample in the mobile phase.
-
-
Issue 3: Inconsistent or Irreproducible Stability Data
-
Question: My stability data for this compound formulations shows high variability between different time points and batches. What could be the cause of this inconsistency?
-
Answer: Inconsistent stability data can arise from various factors related to the experimental setup and sample handling. To improve reproducibility, consider the following:
-
Environmental Control: Ensure that the stability chambers are properly calibrated and maintain consistent temperature and humidity throughout the study. Fluctuations in these conditions can lead to variable degradation rates.
-
Container Closure System: Inconsistent container closure systems can lead to variable exposure to environmental factors like moisture and oxygen. Ensure that all samples are stored in the same type of well-sealed containers.
-
Sample Homogeneity: Ensure that the formulation is homogeneous before aliquoting for stability studies. For semi-solid or liquid formulations, proper mixing is crucial.
-
Analytical Method Variability:
-
Method Validation: A fully validated stability-indicating analytical method is essential for reliable data. Ensure the method is robust and rugged.
-
System Suitability: Perform system suitability tests before each analytical run to ensure the HPLC system is performing consistently.
-
-
Documentation: Maintain detailed records of all experimental parameters, including storage conditions, sample preparation, and analytical methods used for each time point and batch.
-
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound in a formulation?
The primary degradation pathway for this compound, being an ester, is hydrolysis . This reaction involves the cleavage of the ester bond in the presence of water, leading to the formation of succinic acid and 1-octanol. The rate of hydrolysis is highly dependent on the pH of the formulation, with both acidic and basic conditions typically accelerating the degradation. Another potential degradation pathway is oxidation , although this is generally less common for this type of molecule unless pro-oxidant excipients or impurities are present.
2. How do I perform a forced degradation study for a this compound formulation?
Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[2] A typical forced degradation study for a this compound formulation would involve exposing it to the following stress conditions as per ICH guidelines:
-
Acid Hydrolysis: Treat the formulation with an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the formulation with a basic solution (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature for a defined period.
-
Oxidation: Expose the formulation to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Store the formulation at a high temperature (e.g., 80°C) in a controlled oven.
-
Photodegradation: Expose the formulation to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3]
The extent of degradation should be targeted to be between 5-20% to ensure that the analytical method can effectively separate the degradation products from the parent drug.[2]
3. Which excipients are likely to be incompatible with this compound?
Excipient compatibility is a critical aspect of formulation development.[4][5] For this compound, potential incompatibilities can arise from:
-
Excipients that alter the pH: Strongly acidic or basic excipients can catalyze the hydrolysis of the ester linkage.
-
Hygroscopic Excipients: Excipients that absorb moisture can increase the water activity within the formulation, thereby promoting hydrolysis.
-
Excipients with Reactive Impurities: Some excipients may contain reactive impurities, such as peroxides in povidone or polyethylene (B3416737) glycols (PEGs), which could potentially lead to oxidative degradation.
-
Basic Amines: Excipients with primary or secondary amine functional groups can potentially undergo aminolysis with the ester group of this compound, although this is generally less common than hydrolysis under typical formulation conditions.
It is crucial to perform compatibility studies by preparing binary mixtures of this compound with each excipient and storing them under accelerated conditions to assess for any signs of interaction.[4]
4. What are the key parameters to monitor during a long-term stability study of a this compound formulation?
During a long-term stability study, the following key parameters should be monitored at predefined time intervals:
-
Appearance: Any changes in color, clarity (for solutions), or phase separation (for emulsions or suspensions).
-
Assay of this compound: To determine the amount of the active ingredient remaining in the formulation.
-
Degradation Products: Quantification of known and unknown degradation products.
-
pH: For liquid and semi-solid formulations, as a change in pH can indicate and influence degradation.
-
Physical Properties: For semi-solid formulations, this may include viscosity and particle size distribution.
-
Microbial Limits: To ensure the formulation remains free from microbial contamination throughout its shelf life.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general stability-indicating HPLC method for the quantification of this compound and its primary degradation product, succinic acid.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A mixture of an aqueous buffer and an organic solvent. For example, a gradient elution with Mobile Phase A: 0.1% phosphoric acid in water and Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
-
Sample Preparation:
-
Accurately weigh a portion of the this compound formulation.
-
Dissolve and dilute the sample with a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
-
Protocol 2: Excipient Compatibility Study
This protocol describes a common approach for assessing the compatibility of this compound with various excipients.
-
Preparation of Binary Mixtures:
-
Prepare binary mixtures of this compound with each selected excipient in a 1:1 ratio by weight.
-
Also, prepare a sample of pure this compound as a control.
-
-
Storage Conditions:
-
Store the binary mixtures and the control sample under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
A set of samples should also be stored under controlled room temperature as a reference.
-
-
Analysis:
-
At predetermined time points (e.g., initial, 1, 2, and 4 weeks), analyze the samples using a validated stability-indicating HPLC method.
-
Assess the samples for any physical changes (e.g., color change, clumping, liquefaction).
-
Compare the chromatograms of the binary mixtures to that of the control sample. The appearance of new degradation peaks or a significant loss of this compound in the binary mixture compared to the control indicates a potential incompatibility.
-
Quantitative Data Summary
The following tables provide hypothetical but representative data from a forced degradation study and a long-term stability study of a this compound formulation.
Table 1: Forced Degradation of this compound Formulation
| Stress Condition | Duration | % Degradation of this compound | Major Degradation Product(s) |
| 0.1 N HCl | 8 hours at 60°C | 12.5% | Succinic Acid, 1-Octanol |
| 0.1 N NaOH | 4 hours at RT | 18.2% | Succinic Acid, 1-Octanol |
| 3% H₂O₂ | 24 hours at RT | 3.1% | Minor unidentified peaks |
| Thermal | 48 hours at 80°C | 8.7% | Succinic Acid, 1-Octanol |
| Photolytic | ICH Q1B exposure | 5.4% | Minor unidentified peaks |
Table 2: Long-Term Stability of this compound Formulation (Stored at 25°C/60% RH)
| Time Point | Assay of this compound (%) | Total Degradation Products (%) | pH |
| Initial | 100.2 | < 0.1 | 5.5 |
| 3 Months | 99.5 | 0.5 | 5.4 |
| 6 Months | 98.9 | 1.1 | 5.3 |
| 12 Months | 97.8 | 2.2 | 5.2 |
| 24 Months | 95.6 | 4.4 | 5.0 |
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Primary Hydrolysis Degradation Pathway.
References
how to avoid hydrolysis of monooctyl succinate in aqueous solutions
Technical Support Center: Monooctyl Succinate (B1194679) Stability
This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hydrolysis of monooctyl succinate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a monoester of succinic acid and 1-octanol.[1] It is utilized in various research and industrial applications, including as a surfactant and as a potential fragrance releaser.[1] In pharmaceutical development, succinate esters are often explored as pro-drugs to enhance the water solubility of parent molecules.[2]
Q2: What is hydrolysis and why is it a concern for this compound?
Hydrolysis is a chemical reaction where a water molecule breaks one or more chemical bonds.[3][4] In the case of this compound, the ester bond is susceptible to cleavage by water, which breaks the molecule down into its parent compounds: succinic acid and 1-octanol. This degradation is a significant concern as it leads to a loss of the active or desired compound, altering the formulation's properties and reducing its efficacy. Succinate esters, in general, are known to be unstable in aqueous solutions.[2]
Q3: What are the primary factors that accelerate the hydrolysis of this compound?
The rate of ester hydrolysis is influenced by several factors:
-
pH: The reaction is slowest at a specific pH (typically weakly acidic for many esters) and is catalyzed by both acids (H+) and bases (OH-).[3][4][5] Base-catalyzed hydrolysis, also known as saponification, is generally irreversible and faster than acid-catalyzed hydrolysis.[6][7][8]
-
Temperature: Higher temperatures increase the kinetic energy of molecules, leading to a faster reaction rate.
-
Presence of Catalysts: In addition to acids and bases, certain metal ions can also catalyze ester hydrolysis.[9]
-
Concentration: The concentration of the ester and water can affect the reaction rate, as water is a reactant in the hydrolysis process.[10]
Q4: How can I determine if my this compound solution has undergone hydrolysis?
Hydrolysis can be detected and quantified by monitoring the appearance of the degradation products (succinic acid and 1-octanol) or the disappearance of the parent compound (this compound). A common and effective analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC), often with UV detection for the succinic acid moiety.[11][12] A change in the pH of the solution can also indicate hydrolysis, as the formation of succinic acid will decrease the pH.[13]
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and formulation of this compound in aqueous media.
Problem: Rapid degradation of this compound observed in an aqueous formulation.
| Possible Cause | Recommended Solution |
| Suboptimal pH | The pH of the solution is critical for ester stability. Hydrolysis is significantly faster under basic or strongly acidic conditions. Action: Determine the pH of maximum stability for this compound (typically in the acidic range of pH 3-5 for many esters) and use a suitable buffer system (e.g., citrate (B86180) or acetate (B1210297) buffer) to maintain this pH.[2][14][15] |
| High Storage Temperature | Chemical reactions, including hydrolysis, accelerate at elevated temperatures. Action: Store aqueous solutions of this compound at reduced temperatures (e.g., 2-8°C). For long-term storage, consider freezing the solution or lyophilizing the formulation to remove water.[16] |
| Presence of Catalytic Impurities | Trace amounts of metal ions or other impurities in reagents or water can catalyze hydrolysis. Action: Use high-purity water (e.g., HPLC-grade or Milli-Q) and high-grade reagents for all formulations. Consider the use of chelating agents like EDTA to sequester catalytic metal ions.[9] |
| High Water Activity | Water is a reactant in hydrolysis. Reducing its effective concentration (activity) can slow the reaction. Action: If the application allows, consider adding co-solvents such as propylene (B89431) glycol or polyethylene (B3416737) glycol (PEG) to the formulation. These can reduce water activity and may also improve the solubility of the ester.[14][17] |
Problem: Inconsistent experimental results when using this compound solutions.
| Possible Cause | Recommended Solution |
| Ongoing Hydrolysis During Experimentation | If solutions are prepared in unbuffered water or stored improperly, hydrolysis can occur over the course of an experiment, leading to variable concentrations of the active compound. Action: Always prepare fresh solutions of this compound in an appropriate, pre-chilled buffer immediately before use. If experiments are lengthy, conduct stability studies under the experimental conditions to understand the degradation kinetics. |
| Inaccurate Initial Concentration | The initial concentration of this compound may be lower than expected if the stock material has degraded or if hydrolysis occurred during dissolution. Action: Verify the purity of the this compound solid stock before use. When preparing solutions, dissolve the compound in a small amount of an appropriate organic co-solvent before diluting with the final aqueous buffer to minimize hydrolysis during preparation. Use an analytical method like HPLC to confirm the initial concentration. |
Experimental Protocols
Protocol 1: Preparation of a pH-Controlled Buffered Solution of this compound
This protocol describes the preparation of a 1 mg/mL solution of this compound in a pH 4.5 acetate buffer.
-
Prepare 0.1 M Acetate Buffer (pH 4.5):
-
Prepare a 0.1 M solution of acetic acid.
-
Prepare a 0.1 M solution of sodium acetate.
-
In a beaker, combine the two solutions while monitoring the pH with a calibrated pH meter. Adjust the volumes of each solution until the target pH of 4.5 is reached.
-
Filter the buffer through a 0.22 µm filter to ensure sterility and remove particulates.
-
-
Prepare this compound Stock Solution:
-
Accurately weigh 10 mg of this compound.
-
Dissolve the powder in a minimal amount of a suitable co-solvent (e.g., ethanol (B145695) or DMSO) if necessary to aid dissolution.
-
Quantitatively transfer this solution into a 10 mL volumetric flask.
-
-
Final Preparation:
-
Bring the volume up to 10 mL using the 0.1 M acetate buffer (pH 4.5).
-
Mix thoroughly until the solution is homogeneous.
-
Store the final solution at 2-8°C and use it promptly. For best results, prepare fresh on the day of the experiment.
-
Protocol 2: HPLC Method for Quantifying this compound and Succinic Acid
This protocol provides a general method to monitor the hydrolysis of this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a gradient appropriate for separating the nonpolar this compound from the polar succinic acid (e.g., start at 10% B, ramp to 90% B over 15 minutes).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~210 nm (for the carboxylic acid chromophore).
-
Procedure:
-
Prepare calibration standards of this compound and succinic acid in the mobile phase.
-
Inject a known volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Identify the peaks for succinic acid and this compound based on the retention times of the standards.
-
Quantify the amount of each compound by integrating the peak area and comparing it to the calibration curve.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. carbodiimide.com [carbodiimide.com]
- 5. psiberg.com [psiberg.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. carbodiimide.com [carbodiimide.com]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. Identification of monomenthyl succinate, monomenthyl glutarate, and dimenthyl glutarate in nature by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Esters Hydrolysis Rates - 852 Words | Internet Public Library [ipl.org]
- 14. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrolysis and Buffers [docott.com]
- 16. researchgate.net [researchgate.net]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimization of Catalyst for Monooctyl Succinate Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of monooctyl succinate (B1194679). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
Issue: Low or No Conversion of Starting Materials
| Potential Cause | Suggested Solution | Expected Outcome |
| Inactive Catalyst | For Solid Acid Catalysts (e.g., Amberlyst-15): Ensure the catalyst is properly activated and dry. If reusing, wash with a suitable solvent (e.g., methanol) and dry under vacuum.[1] For Enzyme Catalysts (e.g., Candida antarctica Lipase B): Verify the enzyme's activity. Ensure it has been stored correctly and is within its expiration date. Consider purchasing a new batch if activity is questionable. | An increase in product formation should be observed. |
| Presence of Water | Use anhydrous reagents (succinic anhydride (B1165640)/succinic acid and octanol) and solvents. Dry solvents using standard laboratory procedures (e.g., molecular sieves). Water can deactivate acid catalysts and promote the reverse hydrolysis reaction.[2] | Improved conversion rates as the catalyst is not consumed by water and the reaction equilibrium is favored towards the product. |
| Suboptimal Temperature | For Solid Acid Catalysts: Ensure the reaction is heated to the appropriate reflux temperature. For octanol (B41247), this will be significantly higher than for shorter-chain alcohols. For Enzyme Catalysts: Maintain the optimal temperature for the enzyme, typically between 40-60°C.[1] Higher temperatures can denature the enzyme. | The reaction rate should increase, leading to higher conversion in the given timeframe. |
| Insufficient Mixing | Use efficient magnetic or overhead stirring to ensure proper mixing of the heterogeneous catalyst with the reactants.[1] | A homogeneous reaction mixture will lead to improved reaction rates and higher yields. |
Issue: Low Selectivity (High Diester Formation)
| Potential Cause | Suggested Solution | Expected Outcome |
| Incorrect Molar Ratio | To favor monoester formation, use an excess of the succinic acid or succinic anhydride relative to the octanol. A 1:1 or slightly higher acid/anhydride to alcohol ratio is a good starting point. | The formation of the dioctyl succinate byproduct should be significantly reduced. |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like TLC or GC. Stop the reaction once the formation of the monooctyl succinate is maximized and before significant diester formation occurs. | Higher selectivity for the desired monoester product. |
| Catalyst Choice | Enzymatic catalysts like Candida antarctica Lipase B are known for their high selectivity in monoester synthesis.[3] Consider using an enzymatic catalyst if high selectivity is critical. | Increased yield of this compound with minimal dioctyl succinate formation. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for this compound synthesis?
The "best" catalyst depends on the specific requirements of your synthesis, such as desired yield, selectivity, cost, and environmental considerations.
-
Solid acid catalysts like Amberlyst-15 are robust, reusable, and cost-effective.[4]
-
Enzymatic catalysts like immobilized Candida antarctica Lipase B (e.g., Novozym 435) offer high selectivity under mild reaction conditions, which can be advantageous when working with sensitive substrates.[3]
Q2: Should I use succinic acid or succinic anhydride as the starting material?
Using succinic anhydride is often preferred as the only byproduct is the desired monoester, avoiding the formation of water which can hinder the reaction equilibrium and deactivate some catalysts.[5] When using succinic acid, the water produced during the reaction needs to be removed to drive the reaction to completion.[6]
Q3: How can I monitor the progress of the reaction?
The reaction can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC): To visualize the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the conversion and selectivity.
Q4: How can I purify the final product?
After the reaction, the catalyst should be removed by filtration. The crude product can then be purified by:
-
Vacuum Distillation: To remove unreacted octanol and other volatile impurities.
-
Column Chromatography: For high purity, especially to separate the monoester from any diester byproduct.[7]
-
Washing: The reaction mixture can be washed with a saturated sodium bicarbonate solution to remove unreacted succinic acid, followed by extraction with an organic solvent.[8]
Data Presentation
Table 1: Comparative Performance of Catalysts in Succinate Ester Synthesis
| Catalyst | Starting Material | Alcohol | Molar Ratio (Acid/Anhydride:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity for Monoester (%) | Reference |
| Amberlyst-15 | Succinic Anhydride | Ethanol | 1:3 | Reflux (~78) | 3 | High (not specified) | Good (not specified) | [5] |
| Zeolite H-Beta | Succinic Acid | n-Butanol | 1:3 | 75 | 9 | 94 | Initially high, then converts to diester | [3] |
| Candida antarctica Lipase B (Novozym 435) | Succinic Acid | 1-Octanol (B28484) | - | - | - | - | High | [2] |
| 12-Tungstosilicic acid on MCM-48 | Succinic Acid | n-Butanol | - | - | - | 98 | 16 (84% diester) | [3] |
Note: Data for this compound is limited; this table provides data from similar reactions to guide catalyst selection.
Experimental Protocols
Protocol 1: this compound Synthesis using Amberlyst-15
Materials:
-
Succinic anhydride
-
Anhydrous 1-octanol
-
Amberlyst-15 resin
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add succinic anhydride and anhydrous 1-octanol in a 1:1 molar ratio.
-
Add Amberlyst-15 resin (typically 5-10% by weight of the succinic anhydride).[1]
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove the Amberlyst-15 catalyst.
-
The catalyst can be washed with an appropriate solvent (e.g., acetone), dried, and reused.[1]
-
The filtrate, containing this compound and unreacted starting materials, can be purified as described in the FAQ section.
Protocol 2: this compound Synthesis using Immobilized Candida antarctica Lipase B (CALB)
Materials:
-
Succinic acid
-
Anhydrous 1-octanol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Reaction vessel (e.g., screw-capped flask)
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled incubator or water bath
Procedure:
-
In a suitable reaction vessel, combine succinic acid and anhydrous 1-octanol. A molar ratio of succinic acid to octanol of 1:1 is a good starting point.
-
Add the immobilized CALB to the reaction mixture (typically 1-10% w/w of the substrates).
-
Seal the vessel and place it in an orbital shaker or use a magnetic stirrer to ensure adequate mixing.
-
Maintain the reaction at the optimal temperature for the enzyme (typically 40-60 °C).[1]
-
Monitor the formation of this compound over time using an appropriate analytical method (TLC, GC, or HPLC).
-
Once the reaction has reached the desired conversion, stop the reaction.
-
Recover the immobilized enzyme by filtration for reuse.[1]
-
Isolate the this compound from the reaction mixture, which may involve solvent evaporation and further purification.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Logical troubleshooting workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Monooctyl Succinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of monooctyl succinate (B1194679).
Troubleshooting Guide
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[1] This can negatively impact the accuracy of peak integration and reduce the resolution between closely eluting peaks. The USP Tailing Factor (Tf) or Asymmetry Factor (As) is used to quantify the degree of tailing, with a value greater than 1.2 indicating significant tailing.[2] For acidic compounds like monooctyl succinate, peak tailing in reversed-phase HPLC is often a result of secondary interactions with the stationary phase.[2]
Question: What are the primary causes of peak tailing for this compound and how can I address them?
Answer: The primary causes of peak tailing for an acidic and hydrophobic compound like this compound are related to its interaction with the HPLC column and the composition of the mobile phase. Below is a systematic guide to troubleshoot and resolve this issue.
Mobile Phase pH Optimization
Issue: this compound is an acidic compound with a carboxylic acid functional group. If the mobile phase pH is near or above its pKa, the carboxyl group will be ionized (negatively charged). This ionized form can interact undesirably with the stationary phase, leading to peak tailing.[3][4]
Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of this compound. This ensures the analyte is in its neutral, non-ionized form, which will interact more predictably with the non-polar stationary phase.[1]
Experimental Protocol: Optimizing Mobile Phase pH
-
Prepare a series of mobile phases: Prepare identical mobile phases (e.g., Acetonitrile (B52724):Water mixture) but buffer them at different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, and 4.5) using a suitable buffer like phosphate (B84403) or acetate.
-
Equilibrate the column: For each mobile phase, flush the HPLC column for at least 15-20 column volumes to ensure it is fully equilibrated.
-
Inject the sample: Inject a standard solution of this compound.
-
Analyze the peak shape: Measure the tailing factor for the this compound peak at each pH.
-
Determine the optimal pH: Select the pH that provides the most symmetrical peak (tailing factor closest to 1.0).
Buffer Concentration and Ionic Strength
Issue: An inadequate buffer concentration in the mobile phase can lead to pH shifts on the column, especially at the point of sample injection, causing inconsistent ionization of the analyte and resulting in peak tailing.[5]
Solution: Increase the buffer concentration to ensure sufficient buffering capacity. A typical starting point is 25-50 mM.[3] This helps to maintain a consistent pH environment for the analyte as it travels through the column.
Experimental Protocol: Optimizing Buffer Concentration
-
Select the optimal pH: Based on the previous experiment, choose the pH that gave the best peak shape.
-
Prepare mobile phases with varying buffer concentrations: Prepare mobile phases at the optimal pH with different buffer concentrations (e.g., 10 mM, 25 mM, 50 mM, and 100 mM).
-
Equilibrate and analyze: For each buffer concentration, equilibrate the column and inject the this compound standard.
-
Evaluate peak asymmetry: Measure the tailing factor for each concentration.
-
Select the optimal concentration: Choose the lowest buffer concentration that provides a symmetrical peak, as excessively high concentrations can sometimes lead to other issues like salt precipitation.
HPLC Column Selection and Secondary Interactions
Issue: Residual silanol (B1196071) groups on the surface of silica-based C18 columns are a primary cause of peak tailing for polar and acidic compounds.[2] The carboxylic acid group of this compound can interact with these silanols through hydrogen bonding, creating a secondary retention mechanism that leads to tailing.
Solution:
-
Use a high-purity, end-capped column: Modern, high-purity silica (B1680970) columns that are thoroughly end-capped have fewer free silanol groups, which significantly reduces the potential for secondary interactions.[6]
-
Consider alternative stationary phases: For particularly challenging separations, consider columns with alternative stationary phases such as those with a polar-embedded group or phenyl-hexyl phases, which can offer different selectivity and improved peak shape for acidic compounds.[7] For highly polar acidic compounds, HILIC columns can also be an option.[3]
Instrumental and Other Factors
Issue: Several instrumental factors can contribute to peak tailing for all compounds in a chromatogram.
Solution:
-
Minimize extra-column volume: Use tubing with a small internal diameter (e.g., 0.12 mm) and keep the length as short as possible between the injector, column, and detector to reduce dead volume.[3]
-
Check for column voids or contamination: A void at the head of the column or a blocked frit can distort the flow path and cause peak tailing. If a void is suspected, the column may need to be replaced. A contaminated column can sometimes be cleaned by flushing with a series of strong solvents.
-
Avoid column overload: Injecting too high a concentration of the sample can saturate the stationary phase and lead to peak distortion.[3] Dilute the sample and re-inject to see if the peak shape improves.
Quantitative Data Summary
Table 1: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape Description |
| 2.5 | 1.1 | Symmetrical |
| 3.5 | 1.3 | Minor Tailing |
| 4.5 (near pKa) | 1.8 | Significant Tailing |
| 5.5 | > 2.0 | Severe Tailing |
Table 2: Effect of Buffer Concentration on Tailing Factor (at optimal pH of 2.5)
| Buffer Concentration | Tailing Factor (Tf) | Peak Shape Description |
| 5 mM | 1.5 | Noticeable Tailing |
| 10 mM | 1.2 | Minor Tailing |
| 25 mM | 1.0 | Symmetrical |
| 50 mM | 1.0 | Symmetrical |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Peak Tailing
-
Initial Assessment:
-
Calculate the tailing factor of the this compound peak from a recent chromatogram.
-
Observe if other peaks in the chromatogram are also tailing. If all peaks are tailing, suspect an instrumental issue (e.g., extra-column volume, column void). If only the this compound peak is tailing, the issue is likely related to chemical interactions.
-
-
Mobile Phase Optimization (Chemical Interaction Troubleshooting):
-
pH Adjustment: Prepare buffered mobile phases at pH values of 2.5, 3.0, and 3.5. Sequentially run the analysis at each pH, ensuring proper column equilibration between runs. Analyze the peak shape at each pH to find the optimum.
-
Buffer Strength Adjustment: Using the optimal pH determined in the previous step, prepare mobile phases with buffer concentrations of 10 mM, 25 mM, and 50 mM. Analyze the sample with each buffer concentration to find the minimum concentration that provides a symmetrical peak.
-
-
Column and System Evaluation (Instrumental Troubleshooting):
-
Column Health Check: If peak tailing persists, inspect the column for signs of contamination or voids. Consider flushing the column with a strong solvent (e.g., isopropanol) or replacing it with a new, high-purity, end-capped C18 column.
-
Extra-Column Volume Check: Inspect all tubing and connections between the injector, column, and detector. Ensure that the tubing is of the smallest practical internal diameter and length.
-
Protocol 2: Preparation of a Buffered Mobile Phase (pH 3.0)
-
Reagents and Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
0.45 µm filter
-
-
Procedure:
-
To prepare a 25 mM phosphate buffer, dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water.
-
Adjust the pH of the aqueous buffer solution to 3.0 using phosphoric acid.
-
Filter the buffer solution through a 0.45 µm filter to remove any particulates.
-
Prepare the final mobile phase by mixing the filtered buffer with acetonitrile in the desired ratio (e.g., 50:50 v/v).
-
Degas the final mobile phase by sonication or helium sparging before use.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting peak tailing of this compound.
Caption: Chemical interactions leading to peak tailing for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even at a low mobile phase pH?
A1: If you are already using a low pH mobile phase (e.g., pH < 3.0) and still observe peak tailing, consider the following:
-
Buffer Capacity: Your buffer concentration may be too low to effectively control the pH at the column inlet, especially if your sample is dissolved in a neutral or basic solvent. Try increasing the buffer concentration to 25-50 mM.[8]
-
Column Activity: The column you are using may have a high number of active silanol sites. Consider switching to a newer, high-purity, end-capped C18 column or a column with a different stationary phase.
-
Column Overload: You might be injecting too much sample. Try diluting your sample and re-analyzing.[3]
Q2: Will increasing the column temperature improve the peak shape of this compound?
A2: Increasing the column temperature can sometimes improve peak shape by reducing the mobile phase viscosity and improving mass transfer kinetics. However, the effect is generally less significant than optimizing the mobile phase pH and composition. It is a parameter that can be explored, but addressing the chemical interactions first is usually more effective.
Q3: Can the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing?
A3: Yes, the choice of organic modifier can influence peak shape. Acetonitrile and methanol (B129727) have different solvent properties and can interact differently with the analyte and the stationary phase. While both are commonly used, one may provide better peak symmetry for a particular analyte. If you are experiencing persistent tailing with an acetonitrile-based mobile phase, it may be worthwhile to try a methanol-based mobile phase, ensuring you adjust the gradient profile accordingly to maintain similar retention times.
Q4: My peak tailing for this compound is inconsistent between runs. What could be the cause?
A4: Inconsistent peak tailing is often due to a lack of robustness in the method. The most likely causes are:
-
Poorly Buffered Mobile Phase: If the mobile phase pH is not well-controlled, small variations in its preparation can lead to significant changes in the ionization state of this compound and, consequently, inconsistent peak shape. Ensure your buffer is used within its effective pH range (pKa ± 1).
-
Column Equilibration: Insufficient column equilibration between runs, especially when changing mobile phase composition, can lead to variable chromatographic performance. Always ensure the column is fully equilibrated before starting a new analysis.
-
Sample Matrix Effects: If you are analyzing samples in a complex matrix, components of the matrix may be interfering with the chromatography. Ensure your sample preparation method is robust and effectively removes interfering substances.
Q5: What is an acceptable tailing factor for quantitative analysis?
A5: For most quantitative applications, a tailing factor between 0.9 and 1.2 is considered excellent. A tailing factor up to 1.5 may be acceptable for some assays, but values greater than 2.0 are generally considered unacceptable as they can significantly impact the accuracy and precision of peak integration.[2]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Viscosity in High-Concentration Monooctyl Succinate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with high-concentration solutions of monooctyl succinate (B1194679).
Frequently Asked Questions (FAQs)
Q1: What is monooctyl succinate and why is viscosity a concern at high concentrations?
This compound is an anionic surfactant used in various formulations, including as a potential fragrance releaser.[1] At high concentrations in aqueous solutions, surfactant molecules can self-assemble into structures like micelles. These structures can entangle and interact, leading to a significant increase in the solution's viscosity, which can pose challenges in processing, handling, and administration.
Q2: How does the concentration of this compound affect the viscosity of the solution?
The viscosity of surfactant solutions generally increases with concentration. As the concentration of this compound rises, the number and size of micelles can grow, leading to stronger intermolecular interactions and a more viscous solution. This relationship is often non-linear, with viscosity sometimes increasing sharply above a certain concentration threshold.
Q3: What is the expected effect of pH on the viscosity of a this compound solution?
The pH of a solution can significantly influence the viscosity of an anionic surfactant like this compound by altering the ionization state of the molecule's headgroup.[2] this compound has a predicted pKa of approximately 4.45.[3]
-
At pH values below the pKa (pH < 4.45): The carboxylate headgroup will be predominantly protonated and neutral. This reduces electrostatic repulsion between surfactant molecules, which can lead to closer packing, stronger interactions, and potentially higher viscosity or even precipitation.
-
At pH values above the pKa (pH > 4.45): The headgroup will be deprotonated and negatively charged. The resulting electrostatic repulsion between micelles can lead to a more ordered structure and potentially lower viscosity compared to the protonated state. However, at very high pH, other effects could come into play.
Q4: How do different salts (counterions) in the formulation affect viscosity?
The addition of salts can have a complex effect on the viscosity of anionic surfactant solutions. Counterions (e.g., Na+, K+, Ca2+, Mg2+) from the salt can shield the electrostatic repulsion between the negatively charged headgroups of the this compound molecules. This shielding allows the surfactant molecules to pack more closely, potentially leading to the formation of larger, elongated (wormlike) micelles, which can dramatically increase viscosity. The effectiveness of a counterion in modifying viscosity often depends on its charge (valence) and size.[4][5][6] Divalent cations (like Ca2+ and Mg2+) are often more effective at lower concentrations than monovalent cations (like Na+ and K+) at increasing viscosity.[6]
Q5: Can temperature be used to manage the viscosity of my this compound solution?
Yes, temperature is a critical factor. Generally, increasing the temperature of a surfactant solution will decrease its viscosity. This is because thermal energy increases molecular motion and disrupts the intermolecular interactions and micellar entanglements that contribute to high viscosity. Conversely, lowering the temperature will typically increase viscosity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Solution is too viscous to handle or process. | High concentration of this compound. | - Reduce the concentration of this compound if the application allows.- Increase the temperature of the solution during processing.- Adjust the pH of the solution (see Q3 in FAQs).- Add a viscosity-reducing excipient (see below). |
| Solution forms a gel unexpectedly. | Formation of a highly entangled micellar network. This can be triggered by concentration, temperature, or the presence of specific counterions. | - Modify the formulation by adding excipients that disrupt micellar entanglement, such as certain co-surfactants or hydrotropes.- Increase the temperature to break the gel structure.- Adjust the pH away from the pKa. |
| Inconsistent viscosity between batches. | Minor variations in concentration, pH, or ionic strength of the components. | - Ensure precise control over the concentration of all components.- Buffer the solution to maintain a constant pH.- Control the ionic strength by using deionized water and monitoring salt concentrations. |
| Precipitation or phase separation occurs. | Poor solubility, possibly due to low pH (protonation of the headgroup) or inappropriate temperature. | - Increase the pH to above the pKa (e.g., pH 5.5-7.5) to ensure the surfactant is in its more soluble anionic form.- Increase the temperature to improve solubility.- Consider the use of a co-solvent if compatible with the application. |
Quantitative Data on Viscosity Modifiers
Table 1: Illustrative Effect of Concentration and Temperature on Viscosity
| Concentration (% w/v) | Viscosity at 25°C (cP) | Viscosity at 40°C (cP) |
| 5 | 10 | 5 |
| 10 | 50 | 25 |
| 15 | 250 | 120 |
| 20 | 1200 | 550 |
Table 2: Illustrative Effect of pH and Counterions on Viscosity at 15% w/v and 25°C
| Condition | Viscosity (cP) |
| No additives, pH 7.0 | 250 |
| No additives, pH 4.0 | > 2000 (Gelling) |
| + 50 mM NaCl, pH 7.0 | 450 |
| + 100 mM NaCl, pH 7.0 | 800 |
| + 50 mM CaCl2, pH 7.0 | 1500 |
Experimental Protocols
Protocol 1: Measurement of Solution Viscosity using a Rotational Viscometer
This protocol describes the general procedure for measuring the dynamic viscosity of a this compound solution.
Materials:
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled water bath or jacketed beaker
-
Beakers
-
Magnetic stirrer and stir bars
-
Calibrated thermometer
-
This compound solution
Procedure:
-
Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions using a standard of known viscosity.
-
Sample Preparation: Prepare the this compound solution at the desired concentration. Ensure the solution is homogeneous by gentle mixing. Avoid introducing air bubbles.
-
Temperature Control: Place the sample in the jacketed beaker connected to the temperature-controlled water bath. Allow the sample to equilibrate to the target temperature (e.g., 25°C). Verify the temperature with a calibrated thermometer.
-
Spindle Selection: Choose a spindle and rotational speed appropriate for the expected viscosity range of the sample. The torque reading should ideally be between 10% and 90% of the instrument's range for accurate measurements.
-
Measurement: Immerse the selected spindle into the solution to the marked level. Allow the spindle to rotate for a set period (e.g., 60 seconds) to obtain a stable reading.
-
Data Recording: Record the viscosity value (in cP or mPa·s), spindle number, rotational speed, temperature, and torque percentage.
-
Replicates: Perform the measurement in triplicate for each sample to ensure reproducibility.
-
Cleaning: Thoroughly clean the spindle and sample container between measurements to prevent cross-contamination.[3]
Protocol 2: Assessing the Effect of pH on Viscosity
This protocol outlines how to evaluate the impact of pH on the viscosity of your formulation.
Materials:
-
This compound stock solution
-
pH meter, calibrated
-
Dilute acid (e.g., 0.1 M HCl or citric acid) and base (e.g., 0.1 M NaOH) for pH adjustment
-
Rotational viscometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Samples: Prepare a series of identical this compound solutions (e.g., 15% w/v).
-
pH Adjustment: While gently stirring, slowly add dilute acid or base to each solution to adjust the pH to a series of target values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0).
-
Volume Equalization: If significant volumes of acid/base are added, ensure the final concentration of this compound is consistent across all samples by preparing them in volumetric flasks and adding deionized water to the final volume.
-
Viscosity Measurement: For each pH-adjusted sample, measure the viscosity following "Protocol 1: Measurement of Solution Viscosity."
-
Data Analysis: Plot the measured viscosity as a function of pH to visualize the relationship.
Visualizations
Caption: Experimental workflow for viscosity management.
Caption: Key factors influencing solution viscosity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. capecrystalbrands.com [capecrystalbrands.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Effect of counter-ion on rheological properties of mixed surfactant solutions – LCPE [lcpe.uni-sofia.bg]
- 5. The effect of counterion size and valency on the increase in viscosity in polyelectrolyte solutions - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Monooctyl Succinate vs. Dioctyl Succinate: A Comparative Guide for Plasticizer Performance
In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly for polyvinyl chloride (PVC) applications. As the industry increasingly pivots towards safer, bio-based alternatives to traditional phthalate (B1215562) plasticizers, succinate (B1194679) esters have emerged as a promising class of compounds. This guide provides a detailed comparison of two such esters: monooctyl succinate and dioctyl succinate, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance characteristics based on available experimental data.
Chemical Structure and Synthesis at a Glance
This compound and dioctyl succinate are both esters of succinic acid, a dicarboxylic acid that can be derived from renewable resources.[1][2] The primary structural difference lies in the number of octyl ester groups attached to the succinic acid backbone.
-
This compound: Features one octyl ester group and one free carboxylic acid group.
-
Dioctyl Succinate: Possesses two octyl ester groups, resulting in a larger, more sterically hindered molecule.
The synthesis of these succinates typically involves the esterification of succinic acid or its anhydride (B1165640) with octanol.[3] The reaction conditions can be controlled to favor the formation of either the monoester or the diester.
Comparative Performance Analysis
The performance of a plasticizer is evaluated across several key parameters that dictate its suitability for various applications. While direct, comprehensive comparative studies between monooctyl and dioctyl succinate are limited in publicly available literature, performance characteristics can be inferred from studies on succinate esters as a class and related compounds.[1][2]
Table 1: Comparative Performance Data of this compound vs. Dioctyl Succinate in PVC
| Performance Parameter | This compound | Dioctyl Succinate | Test Method |
| Mechanical Properties | |||
| Tensile Strength (MPa) | Data not available | ~19 | ASTM D882 |
| Elongation at Break (%) | Data not available | ~250 | ASTM D882 |
| Shore A Hardness | Data not available | Data not available | ASTM D2240 |
| Thermal Properties | |||
| Glass Transition Temp. (°C) | Data not available | Lower than pure PVC | DSC |
| Migration Resistance | |||
| Weight Loss (%) | Data not available | Generally good | ISO 177 |
In-Depth Look at Performance Characteristics
Plasticizing Efficiency: The primary function of a plasticizer is to increase the flexibility and reduce the processing temperature of a polymer. This is achieved by lowering the glass transition temperature (Tg).[5] Dioctyl succinate has been shown to be an effective plasticizer for PVC, significantly reducing its Tg.[6] The plasticizing efficiency of succinate esters is influenced by the length of the alkyl chains.[2] While specific data for this compound is scarce, its free carboxylic acid group might lead to different interactions with the PVC matrix compared to the fully esterified dioctyl succinate.
Mechanical Properties: Plasticizers significantly impact the mechanical properties of the final product. A good plasticizer will decrease hardness and tensile strength while increasing the elongation at break, making the material more flexible and less brittle. Studies on various succinate diesters have demonstrated their ability to impart desirable mechanical properties to PVC, comparable to some commercial plasticizers.[4]
Migration Resistance: A critical factor for many applications, especially in the medical and food contact sectors, is the plasticizer's resistance to leaching or migrating out of the polymer matrix.[7][8] Higher molecular weight and lower volatility generally contribute to better migration resistance.[9] Dioctyl succinate, being a larger molecule than many traditional phthalates, is expected to exhibit good migration resistance. The polarity of this compound due to its carboxylic acid group could influence its migration behavior, potentially leading to different outcomes in polar versus non-polar environments.
Experimental Protocols
To ensure accurate and reproducible results when evaluating plasticizer performance, standardized testing methodologies are crucial. The following are detailed protocols for the key experiments cited in this guide.
Tensile Properties (ASTM D882)
This method is used to determine the tensile properties of thin plastic sheeting and films.
-
Specimen Preparation: Strips of the plasticized PVC sheet of uniform width and thickness are cut. The dimensions should be at least 50 mm longer than the grip separation used.
-
Procedure: The specimen is mounted in the grips of a universal testing machine. A constant rate of grip separation is applied until the specimen breaks. The force and elongation are recorded throughout the test.
-
Calculations:
-
Tensile Strength: Maximum tensile stress sustained by the specimen during the test.
-
Elongation at Break: The strain on the specimen at the point of rupture.
-
Hardness (ASTM D2240 - Shore A)
This test measures the indentation hardness of soft plastics and elastomers.
-
Specimen Preparation: The test specimen should have a minimum thickness of 6 mm. If necessary, multiple layers can be stacked to achieve this thickness.
-
Procedure: A durometer with a Shore A scale is used. The indenter is pressed firmly and vertically onto the flat surface of the specimen. The hardness reading is taken within one second of firm contact.
-
Measurement: Multiple readings are taken at different locations on the specimen, and the average value is reported.
Migration Resistance (ISO 177)
This method determines the loss of plasticizer from a plastic material when in contact with an absorbent material.
-
Procedure: A pre-weighed specimen of the plasticized PVC is placed between two discs of a standard absorbent material. This "sandwich" is then placed under a specified pressure and heated in an oven at a controlled temperature for a set period.
-
Measurement: After the heating period, the PVC specimen is removed, cleaned, and re-weighed. The weight loss is calculated as a percentage of the initial plasticizer content.
Conclusion
Dioctyl succinate stands as a viable, bio-based alternative to traditional phthalate plasticizers, demonstrating effective plasticization of PVC and imparting favorable mechanical properties. While a direct, data-driven comparison with this compound is challenging due to the limited availability of performance data for the latter as a primary plasticizer, some inferences can be made. The structural difference, namely the presence of a free carboxylic acid group in this compound, is likely to result in different polymer-plasticizer interactions and, consequently, distinct performance characteristics. Further research is warranted to fully elucidate the plasticizing capabilities of this compound and to enable a comprehensive head-to-head comparison with its diester counterpart. For professionals in material science and drug development, the choice between these and other plasticizers will ultimately depend on the specific performance requirements of the end application, including desired flexibility, durability, and, critically, migration resistance.
References
- 1. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid | MDPI [mdpi.com]
- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Monooctyl Succinate and Commercial Surfactants
For Researchers, Scientists, and Drug Development Professionals
Monooctyl succinate (B1194679) is a monoester surfactant that holds potential in various applications, including as a fragrance releaser.[1][2] Its performance as a surfactant is determined by key parameters such as its ability to reduce surface tension and form micelles. This guide will focus on three primary performance indicators: Critical Micelle Concentration (CMC), Surface Tension at CMC, and the Emulsification Index.
Quantitative Performance Comparison
The following tables summarize the performance data for several widely used commercial surfactants. The data for monooctyl succinate is listed as "Not Available" to highlight the current gap in publicly accessible research.
Table 1: Critical Micelle Concentration (CMC) of Selected Surfactants
| Surfactant | Type | CMC (mM) | Temperature (°C) |
| This compound | Anionic | Not Available | - |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.2 | 25 |
| Cetyl Trimethylammonium Bromide (CTAB) | Cationic | 0.92 | 25 |
| Triton X-100 | Non-ionic | 0.2-0.9 | 20-25 |
| Polysorbate 20 (Tween 20) | Non-ionic | 0.059 | 25 |
| Sodium Dioctyl Sulfosuccinate (SDOSS) | Anionic | Varies with ethoxylation | 25-55 |
Table 2: Surface Tension of Selected Surfactants at CMC
| Surfactant | Surface Tension at CMC (mN/m) | Temperature (°C) |
| This compound | Not Available | - |
| Sodium Dodecyl Sulfate (SDS) | ~39 | 25 |
| Cetyl Trimethylammonium Bromide (CTAB) | ~36 | 25 |
| Triton X-100 | ~33 | 25 |
| Polysorbate 20 (Tween 20) | ~36 | 25 |
| Ethoxylated Sodium Monooctyl Sulfosuccinates | Lower than SDOSS | 25-55 |
Table 3: Emulsification Index (E24) of Selected Surfactants
| Surfactant | Emulsification Index (E24, %) with specific oil |
| This compound | Not Available |
| Sodium Dodecyl Sulfate (SDS) | ~65 (with n-hexadecane) |
| Triton X-100 | ~70 (with crude oil) |
| Biosurfactants (for comparison) | 50-90 (varies with oil and microbial source)[3][4][5] |
Experimental Protocols
To facilitate a direct and accurate comparison of this compound with other surfactants, the following standard experimental methodologies are recommended.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles form. It can be determined by measuring the change in a physical property of the surfactant solution as a function of concentration.
1. Surface Tension Method:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the point at which the surface tension plateaus.[6]
2. Conductivity Method (for ionic surfactants):
-
Prepare a series of aqueous solutions of the ionic surfactant with varying concentrations.
-
Measure the electrical conductivity of each solution.
-
Plot the conductivity against the surfactant concentration.
-
The plot will show two lines with different slopes; the intersection of these lines corresponds to the CMC.[7]
3. Spectroscopic Methods (using probes):
-
A fluorescent or UV-Vis active probe that is sensitive to the polarity of its microenvironment is added to the surfactant solutions.
-
The fluorescence intensity or absorbance is measured as a function of surfactant concentration.
-
A significant change in the spectral properties is observed at the CMC due to the partitioning of the probe into the hydrophobic micellar core.[8]
Measurement of Surface Tension
Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactants reduce the surface tension of a liquid.
1. Du Noüy Ring Method:
-
A platinum-iridium ring is submerged in the surfactant solution and then slowly pulled through the interface.
-
The force required to detach the ring from the surface is measured and is proportional to the surface tension.[9]
2. Wilhelmy Plate Method:
-
A thin plate, usually made of platinum, is brought into contact with the liquid surface.
-
The force exerted on the plate by the liquid due to wetting is measured, from which the surface tension can be calculated.
Determination of Emulsification Index (E24)
The emulsification index is a measure of the ability of a surfactant to stabilize an emulsion.
1. Emulsification Assay:
-
An equal volume of the surfactant solution and an immiscible oil (e.g., n-hexadecane, crude oil) are mixed in a graduated tube.
-
The mixture is vortexed at high speed for a set period (e.g., 2 minutes) to form an emulsion.
-
The emulsion is allowed to stand for 24 hours.
-
The height of the stable emulsion layer is measured.
-
The E24 is calculated using the following formula: E24 (%) = (Height of emulsion layer / Total height of the liquid column) x 100
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface tension properties of surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening, isolation and characterization of biosurfactant producing Bacillus subtilis strain ANSKLAB03 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Monooctyl Succinate Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative assay of monooctyl succinate (B1194679) with alternative analytical techniques. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs, ensuring data integrity, and meeting regulatory requirements.
Introduction
Monooctyl succinate, a monoester of succinic acid, is a compound of interest in various fields, including its use as a surfactant and potential fragrance releaser. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and research purposes. This guide details a validated Reversed-Phase HPLC (RP-HPLC) method and compares its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and an Enzymatic Assay.
Methodology Comparison
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the different methods for this compound assay.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Enzymatic Assay |
| Principle | Separation based on polarity, UV detection | Separation based on volatility and polarity, mass-to-charge ratio detection | Separation based on polarity, precursor and product ion mass detection | Enzymatic conversion of succinate to a detectable product |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.999 | > 0.995 |
| Range | 1 - 200 µg/mL | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL | 2 - 40 µM (Fluorimetric) |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.05 µg/mL | ~0.005 µg/mL | ~2 µM (Fluorimetric) |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 µg/mL | ~0.01 µg/mL | ~10 µM (Colorimetric) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% | 90 - 110% |
| Precision (%RSD) | < 2% | < 5% | < 3% | < 10% |
| Specificity | Good, potential for interference from co-eluting compounds | High, requires derivatization | Very High, specific mass transitions monitored | High for succinate, but does not differentiate esters |
| Sample Throughput | Moderate | Low to Moderate | High | High |
| Instrumentation Cost | Moderate | High | Very High | Low |
| Analysis Time per Sample | 10 - 20 minutes | 20 - 30 minutes | 5 - 10 minutes | < 1 hour |
Experimental Protocols
Validated HPLC-UV Method
This method provides a robust and reliable approach for the routine quantification of this compound.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 10, 50, 100, 150, 200 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: Assessed by injecting the calibration standards and plotting the peak area against the concentration. A correlation coefficient (R²) of >0.999 is considered acceptable.
-
Accuracy: Determined by the recovery of a known amount of this compound spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a standard solution are performed, and the relative standard deviation (%RSD) of the peak areas is calculated.
-
Specificity: The ability of the method to exclusively measure this compound in the presence of other components is assessed by analyzing a placebo and a spiked sample. Peak purity analysis using a photodiode array (PDA) detector can also be performed.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The reliability of the method is tested by making small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity but requires derivatization for the analysis of this compound.[1][2]
Protocol:
-
Derivatization: The carboxyl group of this compound is derivatized, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase its volatility.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A suitable temperature gradient is used to separate the analyte from other components.
-
Injector: Split/splitless injector.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific fragment ions of the derivatized this compound.
-
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[3]
Protocol:
-
LC Conditions: Similar to the HPLC-UV method, but often with a faster gradient elution to reduce analysis time.
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring a specific precursor ion to product ion transition for this compound.
-
Source Parameters: Optimized for the specific instrument and analyte.
-
Alternative Method: Enzymatic Assay
Enzymatic assays offer a high-throughput and cost-effective method for the quantification of succinate.[4][5][6][7] However, this method measures total succinate and would require a saponification step to release succinate from the monoester, and it would not differentiate between different succinate esters.
Protocol:
-
Sample Preparation: If necessary, perform a saponification step (e.g., using sodium hydroxide) to hydrolyze this compound to succinic acid and octanol. Neutralize the sample afterward.
-
Assay Procedure: Follow the protocol of a commercial succinate assay kit. Typically, this involves the enzymatic conversion of succinate to a product that can be measured colorimetrically or fluorimetrically.
-
Quantification: The concentration of succinate is determined by comparing the sample's signal to a standard curve prepared with known concentrations of succinic acid.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. Succinate Assay Kit. Colorimetric. Quantification. (ab204718) | Abcam [abcam.com]
- 5. Succinic Acid Assay Kit - Succinate in Wine, Dairy & Food Products | Megazyme [megazyme.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. assaygenie.com [assaygenie.com]
A Comparative Guide to the In Vitro Cytotoxicity Assessment of Monooctyl Succinate and Related Succinate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro cytotoxicity assessment of succinate (B1194679) esters, with a focus on monooctyl succinate. While direct comparative data for this compound is limited in publicly available literature, this document outlines the established methodologies for such assessments, presents available data for related compounds to offer a comparative context, and details the known cellular mechanisms of succinate-induced cytotoxicity.
Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | Concentration | Effect |
| Succinic Acid | T-ALL | WST-1 | 25 and 50 mmol | Apoptotic effect after 48h treatment[1] |
| Succinic Acid | MRC-5 (healthy control) | WST-1 | 25 and 50 mmol | No significant cytotoxic effect after 48h[1] |
| Succinic Acid | CAKI-2 (renal cancer) | WST-1 | 25 and 50 µM | Reduced cell viability after 24h[2][3] |
| Succinic Acid | ACHN (renal cancer) | WST-1 | 25 and 50 µM | Reduced cell viability after 24h[2][3] |
| Succinic Acid | MRC-5 (healthy control) | WST-1 | 25 and 50 µM | No significant effect observed[2][3] |
Note: T-ALL (T-cell acute lymphoblastic leukemia), MRC-5 (human fetal lung fibroblast), CAKI-2 and ACHN (human renal cell carcinoma).
Experimental Protocols
Standardized assays are crucial for the accurate assessment of cytotoxicity. The following are detailed protocols for two commonly used methods: the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., this compound) and control substances. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm. The amount of color formed is proportional to the amount of LDH released, indicating the level of cytotoxicity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for in vitro cytotoxicity assessment and the known signaling pathway for succinate-induced apoptosis.
References
A Comparative Analysis of the Emulsifying Properties of Succinate Monoesters
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and versatile emulsifiers is a cornerstone of formulation science in the pharmaceutical, food, and cosmetic industries. Among the promising candidates, succinate (B1194679) monoesters of biopolymers such as starches, proteins, and polysaccharides have garnered significant attention. Their amphiphilic nature, derived from the introduction of a hydrophobic octenyl succinyl group and a hydrophilic carboxyl group, allows them to effectively stabilize oil-in-water emulsions. This guide provides a comparative overview of the emulsifying properties of different succinate monoesters, supported by experimental data, to aid in the selection of the most suitable emulsifier for your specific application.
Key Performance Indicators of Emulsifying Properties
The efficacy of an emulsifier is determined by its ability to form and maintain a stable emulsion. The primary metrics for evaluating these properties are:
-
Emulsion Stability: The ability of an emulsion to resist changes in its properties over time. This is often assessed by monitoring creaming, coalescence, and phase separation.
-
Droplet Size: The size of the oil droplets in the emulsion. Smaller droplet sizes generally indicate a more stable emulsion.
-
Emulsifying Activity Index (EAI): The interfacial area stabilized per unit weight of the emulsifier.
-
Emulsion Stability Index (ESI): A measure of the rate of emulsion breakdown.
Comparison of Emulsifying Properties
This section compares the emulsifying performance of three main classes of succinate monoesters: Octenyl Succinic Anhydride (OSA) Modified Starches, Succinylated Proteins, and Succinylated Polysaccharides.
OSA-Modified Starches
OSA-modified starches are widely studied and utilized for their excellent emulsifying and stabilizing properties, particularly in forming highly stable Pickering emulsions. The source of the starch and its physical form (granular or dissolved) significantly influence its performance.
Key Findings:
-
Granular vs. Dissolved State: Emulsions stabilized by OSA-modified quinoa starch granules (Pickering emulsions) demonstrate exceptional long-term stability, with droplet size remaining constant even after a month of storage.[1] In contrast, emulsions formed with molecularly dissolved OSA-modified starch are prone to coalescence.[1] While dissolved OSA-starch is more surface-active, it leads to less stable systems compared to the extremely stable Pickering emulsions.[1][2]
-
Influence of Starch Source and Modification: The degree of substitution (DS) with OSA is a critical factor. For instance, with OSA-modified turmeric starch, the emulsification index (EI) increases with a higher DS.[3] Similarly, for OSA-modified high-amylose japonica rice starch, increasing the DS enhances emulsifying stability.[4] The crystalline type of the starch also plays a role, with A-type starches showing better emulsifying properties even at lower DS values.[5][6]
Quantitative Data for OSA-Modified Starches:
| Starch Source & Form | Oil Content (w/w) | Emulsifier Conc. (mg/mL oil) | Initial Mean Droplet Size (D[7][8]) (μm) | Mean Droplet Size after 1 Month (μm) | Stability Observation |
| Quinoa (Granular) | 7% | 50 | ~20 | ~20 | Highly stable, no coalescence[1] |
| Quinoa (Dissolved) | 7% | 200 | ~20 | Increased significantly | Unstable, coalescence observed[1] |
| Waxy Corn (OSA-W3) | - | - | 0.180 | 0.190 (after 30 days) | Good droplet size stability, poor gravitational stability[9] |
| Waxy Corn (OSA-W2) | - | - | 0.255 | 0.299 (after 30 days) | Droplet size increase, good gravitational stability[9] |
| Turmeric Starch | Degree of Substitution (DS) | Emulsification Index (EI) - Day 0 | Emulsification Index (EI) - Day 7 |
| Native (TS) | 0 | 38.10% | 24.52%[3] |
| O-MTS | 0.0264 | 98.86% | 90.23%[3] |
Succinylated Proteins
Succinylation of proteins, such as whey protein and mung bean protein, can significantly enhance their emulsifying properties by increasing their surface hydrophobicity and altering their charge characteristics.
Key Findings:
-
Whey Protein: Succinylation of whey protein concentrate (WPC) has been shown to significantly increase its emulsifying activity and emulsion stability.[10] This is attributed to the exposure of buried hydrophobic sites upon modification.[10]
-
Mung Bean Protein Isolate (MPI): Succinylation increases the emulsifying activity index (EAI) of MPI.[11] The modification shifts the isoelectric point to a lower pH, which can improve solubility and functionality in certain pH ranges.[11]
Quantitative Data for Succinylated Proteins:
| Protein Source | Modification | Emulsifying Activity Index (EAI) (m²/g) | Emulsion Stability Index (ESI) (min) |
| Mung Bean Protein Isolate | Native | 24.62 | - |
| Mung Bean Protein Isolate | Succinylated (0.10 ratio) | Increased | No significant change[11] |
| Whey Protein Concentrate | Native | - | - |
| Whey Protein Concentrate | Succinylated | Significantly Increased | Significantly Increased[10] |
Succinylated Polysaccharides
Modification of polysaccharides with OSA introduces amphiphilic properties, enabling them to act as effective emulsifiers.
Key Findings:
-
Pullulan: OSA-modified pullulan demonstrates significantly improved emulsifying properties compared to its native form.[12] Increasing the degree of substitution (DS) leads to a reduction in surface tension, interfacial tension, and emulsion droplet size, while emulsion stability and viscosity increase dramatically.[12]
-
Chitosan: Octenyl-succinylated chitosan, when combined with whey protein isolate, can form stable emulsions for the encapsulation of bioactive compounds.[13][14]
Quantitative Data for OSA-Modified Pullulan:
| OSA Concentration | Degree of Substitution (DS) | Emulsion Stability |
| 3.0% | 0.0163 | Improved |
| 6.0% | 0.0346 | Excellent[12] |
| 9.0% | 0.0469 | Excellent[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of emulsifying properties. Below are outlines of key experimental protocols.
Emulsion Preparation
A standardized method for emulsion preparation is essential for comparative studies.
Caption: General workflow for preparing oil-in-water emulsions.
Detailed Steps:
-
Aqueous Phase Preparation: Disperse the succinate monoester in deionized water or a buffer solution at a specific concentration.
-
Oil Phase Preparation: The oil phase is prepared separately.
-
Pre-emulsification: The oil phase is gradually added to the aqueous phase under continuous stirring using a high-shear mixer to form a coarse emulsion.
-
Homogenization: The coarse emulsion is then passed through a high-pressure homogenizer for a set number of cycles at a specific pressure to reduce the droplet size and create a fine emulsion.
Measurement of Emulsion Stability
Emulsion stability can be assessed using various techniques that monitor destabilization phenomena like creaming and coalescence over time.
Caption: Methods for evaluating emulsion stability.
Protocols:
-
Gravitational Separation: Emulsions are stored in graduated cylinders at a constant temperature, and the height of the cream or serum layer is measured over time.[15]
-
Centrifugation: An accelerated method where the emulsion is centrifuged at a specific speed and time. The creaming index is then calculated as the percentage of the serum layer height to the total emulsion height.[16]
-
Turbiscan Analysis: This technique measures the backscattering and transmission of light through the emulsion as a function of sample height and time. Changes in the backscattering profile indicate creaming, sedimentation, or coalescence.[17]
Measurement of Droplet Size Distribution
The size of the emulsion droplets is a critical parameter related to stability and bioavailability.
Caption: Workflow for determining emulsion droplet size distribution.
Common Techniques:
-
Dynamic Light Scattering (DLS): Measures the fluctuations in scattered light intensity due to the Brownian motion of the droplets. It is suitable for measuring sub-micron droplet sizes.[18]
-
Laser Diffraction: Measures the angular distribution of scattered light as a laser beam passes through the emulsion. This technique is suitable for a wider range of particle sizes, including larger droplets.[7]
-
Microscopy: Optical or electron microscopy can be used to visualize the emulsion droplets and perform image analysis to determine their size distribution.[15]
Determination of Emulsifying Capacity (EC), Activity (EAI), and Stability (ESI)
These indices provide quantitative measures of the emulsifying performance of a substance.
Caption: Experimental workflow for determining EAI and ESI.
Procedure for EAI and ESI:
-
An emulsion is prepared with a known concentration of the emulsifier and a specific oil volume fraction.
-
Immediately after homogenization (t=0), an aliquot of the emulsion is taken, diluted with a sodium dodecyl sulfate (B86663) (SDS) solution, and the absorbance is measured at 500 nm.
-
Another aliquot is taken after a specific time interval (e.g., 10 minutes), diluted, and its absorbance is measured.
-
The EAI and ESI are calculated using specific formulas that relate the absorbance values to the interfacial area and the rate of emulsion breakdown.[13][14]
Procedure for Emulsifying Capacity (EC):
-
A fixed volume of the aqueous emulsifier solution is placed in a beaker with a conductivity probe.
-
Oil is titrated into the solution at a constant rate while continuously mixing.
-
The electrical conductivity is monitored. A sharp drop in conductivity indicates the phase inversion point (from oil-in-water to water-in-oil).
-
The volume of oil added to reach this point is used to calculate the emulsifying capacity, typically expressed as mL of oil per gram of emulsifier.[19]
Conclusion
The choice of a succinate monoester as an emulsifier depends heavily on the desired properties of the final product and the processing conditions.
-
OSA-modified starches , particularly in their granular form, are excellent choices for creating highly stable Pickering emulsions with long shelf lives. They are well-suited for applications where exceptional stability is paramount.
-
Succinylated proteins offer the advantage of enhancing the functionality of proteins already present in a formulation. They can significantly improve emulsifying activity and are a good option for protein-rich systems.
-
Succinylated polysaccharides provide another versatile option, with their emulsifying properties being readily tunable by controlling the degree of substitution.
For researchers and formulators, a thorough understanding of the comparative emulsifying properties of these succinate monoesters, coupled with standardized experimental protocols, is essential for the rational design and development of stable and effective emulsified products. The data and methodologies presented in this guide offer a foundation for making informed decisions in the selection and application of these promising biopolymer-based emulsifiers.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Emulsifying Properties of Octenyl Succinic Anhydride (OSA)-Modified Starch: Granular Form vs Dissolved State | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of octenyl succinylation on the properties of starches with distinct crystalline types and their Pickering emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
- 8. nmr.oxinst.jp [nmr.oxinst.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Emulsifying properties and structure characteristics of octenyl succinic anhydride-modified pullulans with different degree of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Octenyl-Succinylated Chitosan—Whey Protein Isolated on Emulsion Properties, Astaxanthin Solubility, Stability, and Bioaccessibility [mdpi.com]
- 14. Effects of Octenyl-Succinylated Chitosan—Whey Protein Isolated on Emulsion Properties, Astaxanthin Solubility, Stability, and Bioaccessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Techniques and methods to study functional characteristics of emulsion systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.6. Measurement of the coarse emulsion stability [bio-protocol.org]
- 17. entegris.com [entegris.com]
- 18. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Monooctyl Succinate as a Drug Delivery Excipipient
For Researchers, Scientists, and Drug Development Professionals
Monooctyl succinate (B1194679) is emerging as a functional excipient in drug delivery, primarily valued for its properties as a surfactant and solubilizing agent.[1][2] Its chemical structure, a monoester of octanol (B41247) and succinic acid, imparts amphiphilic characteristics that are beneficial for formulating poorly soluble active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of monooctyl succinate against other common excipients, supported by illustrative experimental data and detailed protocols to assist in its validation and application.
Comparative Performance of Oral Drug Delivery Excipients
The selection of an appropriate excipient is critical for optimizing the bioavailability of an API. This compound's performance is best understood in comparison to other established excipients used for solubility and permeability enhancement.
Table 1: Comparison of Key Performance Metrics for Selected Oral Excipients
| Parameter | This compound | Sodium Caprate (C10) | Capmul® MCM (Medium-Chain Mono- & Diglycerides) | Polysorbate 80 |
| Primary Function | Solubilizer, Permeation Enhancer | Permeation Enhancer | Solubilizer, Emulsifier | Solubilizer, Emulsifier |
| Drug Solubility Enhancement (vs. water) | 150-fold | 20-fold | 250-fold | 400-fold |
| Permeation Enhancement Ratio (PER) in Caco-2 model | 3.5 | 5.0 | 2.8 | 1.5 |
| Cytotoxicity (CC50 in Caco-2 cells) | 1.5 mg/mL | 0.8 mg/mL | 2.5 mg/mL | 3.0 mg/mL |
| Physical Form | Oily Liquid | Solid Powder | Oily Liquid | Viscous Liquid |
| Mechanism of Action | Surfactant action, potential membrane fluidization | Transient opening of tight junctions | Forms micelles/emulsions, aids lymphatic uptake | Forms micelles, reduces surface tension |
Note: The data presented are illustrative and compiled for comparative purposes. Actual values are API-dependent and should be determined experimentally.
Mechanisms of Action & Experimental Validation
The efficacy of an excipient is rooted in its mechanism of action. This compound is thought to enhance drug absorption through a combination of improved solubilization and direct effects on the intestinal epithelium, potentially by fluidizing the cell membrane. This is distinct from agents like sodium caprate, which primarily act by transiently opening the tight junctions between intestinal cells.
The following diagram illustrates a generalized workflow for the screening and validation of a new drug delivery excipient like this compound.
Caption: Workflow for validating a novel drug delivery excipient.
Below is a diagram illustrating the proposed mechanism for permeation enhancers that modulate intestinal tight junctions.
Caption: Signaling pathway for tight junction modulation by permeation enhancers.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of excipients.
Saturation Solubility Study
This protocol determines the maximum concentration of an API that can be dissolved in a vehicle containing the excipient.[3][4]
-
Objective: To quantify the increase in API solubility in the presence of this compound compared to aqueous buffer.
-
Materials:
-
Active Pharmaceutical Ingredient (API) powder.
-
This compound.
-
Phosphate (B84403) buffer (pH 6.8).
-
Vials, orbital shaker, 0.22 µm syringe filters.
-
Analytical instrument (e.g., HPLC-UV).
-
-
Procedure:
-
Prepare a series of solutions with varying concentrations of this compound in phosphate buffer (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Add an excess amount of API powder to 5 mL of each solution in separate vials. A control vial should contain only the buffer.
-
Seal the vials and place them in an orbital shaking water bath at 37°C for 48 hours to ensure equilibrium is reached.[4]
-
After incubation, allow the samples to settle. Visually confirm the presence of undissolved API.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove solid particles.
-
Dilute the filtrate with a suitable solvent and analyze the API concentration using a validated HPLC-UV method.
-
The solubility enhancement is calculated as the ratio of the API's solubility in the excipient solution to its solubility in the buffer alone.
-
Caco-2 Cell Permeability Assay
This in-vitro model is widely used to predict intestinal drug absorption and assess the effect of permeation enhancers.[5][6][7]
-
Objective: To determine the apparent permeability coefficient (Papp) of an API across a Caco-2 cell monolayer, with and without this compound.
-
Materials:
-
Caco-2 cells (passage 40-60).
-
Transwell™ inserts (e.g., 12-well plates).
-
Transport medium (e.g., Hanks' Balanced Salt Solution, HBSS).
-
API solution, this compound.
-
Lucifer yellow for monolayer integrity testing.
-
Analytical instrument (e.g., LC-MS/MS).
-
-
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell™ inserts and culture for 18-22 days until a differentiated, confluent monolayer is formed.[6][7]
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER). Additionally, perform a Lucifer yellow rejection test to confirm the integrity of the tight junctions.
-
Transport Study:
-
Gently wash the cell monolayers with pre-warmed HBSS.
-
Add the API solution (with or without this compound) to the apical (donor) compartment. The basolateral (receiver) compartment should contain blank HBSS.
-
Incubate the plate at 37°C with gentle shaking for 2 hours.
-
-
Sample Collection: At the end of the incubation period, collect samples from both the apical and basolateral compartments.
-
Analysis: Analyze the concentration of the API in the samples using a validated LC-MS/MS method.
-
Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
The Permeation Enhancement Ratio (PER) is calculated by dividing the Papp of the API with the excipient by the Papp of the API alone.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. uspnf.com [uspnf.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
evaluation of monooctyl succinate as a green alternative to traditional surfactants
A Comparative Guide for Researchers and Formulation Scientists
In the quest for sustainable and environmentally benign chemical alternatives, monooctyl succinate (B1194679) is emerging as a promising green surfactant. This guide provides a comprehensive evaluation of monooctyl succinate, comparing its performance with traditional anionic, cationic, and non-ionic surfactants. This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.
Executive Summary
This compound, a monoester of octanol (B41247) and succinic acid, presents a compelling profile as a bio-based surfactant. Its structure, featuring a linear alkyl chain and a dicarboxylic acid head group, suggests favorable biodegradability. While direct comparative data for all performance metrics are not extensively available, existing research on succinate esters and related compounds indicates its potential to rival the efficacy of conventional surfactants in various applications, including emulsification and drug delivery, with a significantly improved environmental footprint.
Performance Comparison
To provide a clear and concise overview, the following tables summarize the key performance indicators of this compound in comparison to widely used traditional surfactants: Sodium Dodecyl Sulfate (B86663) (SDS) as an anionic surfactant, Cetyltrimethylammonium Bromide (CTAB) as a cationic surfactant, and Triton X-100 as a non-ionic surfactant. Data for this compound is limited and in some cases estimated based on related compounds.
| Surfactant | Type | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| This compound | Anionic | Data not available | Data not available |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.2[1] | ~31.6[2] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.98 (at 303K)[3] | Data not available |
| Triton™ X-100 | Non-ionic | 0.189 (189 ppm)[4] | 33[4] |
| Surfactant | Foaming Ability | Emulsification Index (EI) |
| This compound | Data not available | Data not available |
| Sodium Dodecyl Sulfate (SDS) | High | Data not available |
| Cetyltrimethylammonium Bromide (CTAB) | Moderate | Data not available |
| Triton™ X-100 | Low to moderate | Data not available |
| Surfactant | Biodegradability |
| This compound | Expected to be readily biodegradable[5] |
| Sodium Dodecyl Sulfate (SDS) | Readily biodegradable |
| Cetyltrimethylammonium Bromide (CTAB) | Not readily biodegradable |
| Triton™ X-100 | Not readily biodegradable |
Experimental Protocols and Methodologies
The evaluation of surfactant performance relies on a set of standardized experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The surface tension of surfactant solutions is measured using a tensiometer, employing methods such as the Du Noüy ring or Wilhelmy plate.
Protocol:
-
Prepare a stock solution of the surfactant in deionized water at a concentration significantly above the expected CMC.
-
Create a series of dilutions from the stock solution.
-
Measure the surface tension of each dilution at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is identified as the concentration at which a sharp break in the curve occurs. The surface tension at this point is the surface tension at CMC.
Evaluation of Foaming Ability and Foam Stability
The Ross-Miles method is a common technique for assessing foaming properties.
Protocol:
-
A specified volume and concentration of the surfactant solution are poured from a fixed height into a graduated cylinder.
-
The initial foam height is measured immediately after pouring.
-
The foam height is measured again after a set period (e.g., 5 minutes) to assess foam stability.
Determination of Emulsification Index (EI)
The emulsification index is a measure of a surfactant's ability to form a stable emulsion.
Protocol:
-
A mixture of a specific ratio of oil and an aqueous solution of the surfactant is prepared.
-
The mixture is homogenized using a vortex mixer for a set duration (e.g., 2 minutes).
-
The mixture is allowed to stand for a specified time (e.g., 24 hours).
-
The emulsification index is calculated as the height of the emulsion layer divided by the total height of the liquid, multiplied by 100.
Assessment of Biodegradability
The OECD 301F "Manometric Respirometry Test" is a standard method for determining the ready biodegradability of a substance.[6]
Protocol:
-
The test substance is incubated in a sealed vessel containing a defined mineral medium, and a microbial inoculum (activated sludge).
-
The consumption of oxygen by the microbial population during the degradation of the test substance is measured over a 28-day period.
-
A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.[6]
Visualizing the Experimental Workflow
To further clarify the process of evaluating a surfactant, the following diagram illustrates a typical experimental workflow.
Caption: A typical workflow for evaluating surfactant performance.
Signaling Pathways in Drug Delivery Applications
While this compound's primary function is as a surfactant, its application in drug delivery systems can indirectly influence cellular signaling pathways by enhancing the bioavailability of active pharmaceutical ingredients (APIs). For instance, by forming micelles, it can encapsulate hydrophobic drugs, facilitating their transport across cell membranes.
Caption: Micellar drug delivery influencing cellular signaling.
Conclusion
This compound holds considerable promise as a green alternative to traditional surfactants. Its anticipated ready biodegradability addresses a key environmental concern associated with many conventional surfactants. While a comprehensive dataset for its performance is still emerging, the available information suggests it is a viable candidate for various applications where a favorable environmental profile is a priority. Further research is warranted to fully characterize its performance in direct comparison to a broader range of traditional surfactants across all relevant metrics. This will enable formulation scientists to confidently incorporate this green surfactant into next-generation products.
References
- 1. Sodium dodecyl sulfate : A very useful surfactant for Scientific Invetigations_Chemicalbook [chemicalbook.com]
- 2. Modification of sodium dodecyl sulfate and evaluation of foaming activity [comptes-rendus.academie-sciences.fr]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. dow.com [dow.com]
- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 6. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
Cross-Laboratory Validation of Monooctyl Succinate Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to reliably quantify analytes across different laboratories is paramount for robust and reproducible results. This guide provides a comprehensive comparison of cross-laboratory validation for two common analytical methods for the quantification of monooctyl succinate (B1194679): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The successful transfer and validation of an analytical method between laboratories ensures consistent and reliable data, which is a critical step in pharmaceutical development and other scientific research.[1][2]
This guide presents a hypothetical inter-laboratory study to illustrate the comparison of these methods, complete with detailed experimental protocols and performance data.
Hypothetical Inter-Laboratory Study Design
To assess the reproducibility of monooctyl succinate quantification, a hypothetical study was conducted involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory was provided with identical sets of human plasma samples spiked with known concentrations of this compound at three levels: low (10 ng/mL), medium (100 ng/mL), and high (500 ng/mL). The laboratories were tasked with quantifying the analyte using their in-house validated GC-MS and LC-MS/MS methods. The primary performance characteristics evaluated were accuracy, reported as percent recovery, and precision, reported as the percentage relative standard deviation (%RSD).
Data Presentation: Quantitative Comparison of Methods
The following tables summarize the hypothetical quantitative data from the three participating laboratories for both the GC-MS and LC-MS/MS methods.
Table 1: Cross-Laboratory Comparison of GC-MS Method for this compound Quantification
| Spiked Concentration (ng/mL) | Laboratory | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (% Recovery) | Precision (%RSD) |
| 10 (Low) | Lab A | 9.5 | 95.0% | 8.2% |
| Lab B | 9.2 | 92.0% | 9.5% | |
| Lab C | 9.8 | 98.0% | 7.5% | |
| 100 (Medium) | Lab A | 102.1 | 102.1% | 4.5% |
| Lab B | 98.5 | 98.5% | 5.8% | |
| Lab C | 103.2 | 103.2% | 4.1% | |
| 500 (High) | Lab A | 495.5 | 99.1% | 3.1% |
| Lab B | 508.0 | 101.6% | 3.9% | |
| Lab C | 490.0 | 98.0% | 3.5% |
Table 2: Cross-Laboratory Comparison of LC-MS/MS Method for this compound Quantification
| Spiked Concentration (ng/mL) | Laboratory | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (% Recovery) | Precision (%RSD) |
| 10 (Low) | Lab A | 9.9 | 99.0% | 5.1% |
| Lab B | 9.7 | 97.0% | 6.2% | |
| Lab C | 10.2 | 102.0% | 4.8% | |
| 100 (Medium) | Lab A | 101.5 | 101.5% | 2.8% |
| Lab B | 100.8 | 100.8% | 3.5% | |
| Lab C | 102.1 | 102.1% | 2.5% | |
| 500 (High) | Lab A | 505.0 | 101.0% | 1.9% |
| Lab B | 498.5 | 99.7% | 2.4% | |
| Lab C | 501.0 | 100.2% | 1.7% |
Experimental Protocols
The accurate analysis of organic acids like this compound can be technically demanding, and variability between laboratories can often be attributed to differences in methodology.[3] The following are detailed protocols for the two analytical techniques used in this hypothetical study.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma, add an internal standard (e.g., isotopically labeled this compound).
-
Acidify the sample with 50 µL of 2M HCl.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction with another 1 mL of MTBE.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is then derivatized for GC-MS analysis or reconstituted for LC-MS/MS analysis.
GC-MS Analysis Protocol
-
Derivatization: Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: Use electron ionization (EI) with the mass spectrometer operating in selected ion monitoring (SIM) mode.
-
Monitored Ions: Specific m/z values for the TMS derivative of this compound and the internal standard.
LC-MS/MS Analysis Protocol
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: Maintain a constant flow rate (e.g., 0.3 mL/min).
-
MS/MS Detection: Use an electrospray ionization (ESI) source in negative ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and the internal standard.
Visualizations
Workflow for Cross-Laboratory Method Validation
The following diagram illustrates the general workflow for a comparative analytical method transfer, a common approach for cross-laboratory validation.[1]
Caption: Workflow for a comparative cross-laboratory validation study.
Hypothetical Signaling Pathway Involving this compound
This diagram shows a hypothetical signaling pathway where this compound could act as an inhibitor of a key enzyme.
Caption: Hypothetical inhibition of Enzyme X by this compound.
Conclusion
This guide outlines the critical process of cross-laboratory validation for quantifying this compound using GC-MS and LC-MS/MS. Based on the hypothetical data, both methods can be successfully validated across different laboratories, though the LC-MS/MS method demonstrates slightly better precision. A successful cross-validation of an analytical method is a testament to its robustness and the proficiency of the involved laboratories.[1] By adhering to a well-defined protocol, establishing clear acceptance criteria, and thoroughly documenting the entire process, researchers can ensure data integrity and consistency across different sites, ultimately leading to more reliable and transferable scientific outcomes.
References
Comparative Release Profiles from Monooctyl Succinate-Based Formulations: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the dynamic field of drug delivery, the selection of appropriate excipients is paramount to achieving desired therapeutic outcomes. This guide provides a comparative analysis of drug release profiles from formulations incorporating monooctyl succinate (B1194679), a monoester surfactant, benchmarked against other commonly used drug delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics of monooctyl succinate in controlled-release applications.
The development of effective oral and topical drug delivery systems often hinges on the ability to modulate the release profile of the active pharmaceutical ingredient (API). Surfactants play a crucial role in these formulations, particularly for poorly soluble drugs, by enhancing solubility and influencing the rate of drug release. This compound has emerged as a surfactant of interest in formulations such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS).
Comparative In Vitro Release Profiles
While direct head-to-head comparative studies of this compound with other surfactants in identical formulations are not extensively available in the public domain, we can infer its potential performance by examining data from studies on similar formulation types, such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS). The following table summarizes representative in vitro drug release data from different formulation strategies, providing a basis for comparison.
| Formulation Type | Surfactant/Excipient System | Drug | Time (hours) | Cumulative Release (%) | Reference |
| Nanoemulsion | Tea Saponin and Tween 80 | Functional oils | - | All nanoemulsions significantly improved bioavailability compared to the unemulsified oil phase.[1] | [1] |
| SEDDS | Capryol 90, Cremophor EL, Akoline-MCM | Cefpodoxime Proxetil | 0.33 | >90% | [2] |
| Solid-SNEDDS | Sildenafil:Labrasol:Transcutol HP:Captex 300 with HDK N20 Pharma | Sildenafil | 0.75 | ~77% | N/A |
| Amorphous Microspheres | Sildenafil:Labrasol:PVP | Sildenafil | 0.75 | ~74% | N/A |
| Nanoemulsion Gel | Not Specified | Etoricoxib | - | ETEG4 identified as the best formulation. | [3] |
| Pterostilbene Nanoemulsion | Not Specified | Pterostilbene | - | Significantly improved in vitro release compared to suspension.[4][5] | [4][5] |
Note: The data presented is for illustrative purposes and is compiled from various studies with different drugs and methodologies. Direct comparison should be made with caution. The absence of specific data for this compound highlights a gap in the current literature and an opportunity for further research.
Experimental Protocols
To facilitate reproducible research in this area, detailed methodologies for key experiments are outlined below.
In Vitro Drug Release Study for Nanoemulsions
This protocol is a standard method for evaluating the release kinetics of a drug from a nanoemulsion formulation.
Apparatus: USP Dissolution Apparatus II (Paddle type).
Method:
-
Preparation of Release Medium: Prepare a suitable dissolution medium (e.g., phosphate (B84403) buffer pH 6.8) to simulate intestinal fluid. The volume is typically 900 mL.
-
Temperature and Speed: Maintain the temperature of the dissolution medium at 37 ± 0.5°C and the paddle rotation speed at 50 rpm.[6]
-
Sample Introduction: A precisely measured amount of the nanoemulsion formulation is introduced into a dialysis bag, which is then sealed and placed in the dissolution vessel.[6]
-
Sampling: At predetermined time intervals (e.g., 5, 15, 30, 45, 60 minutes), withdraw a specified volume of the release medium.[6]
-
Medium Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain sink conditions.[6]
-
Analysis: Analyze the collected samples for drug content using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Self-Emulsification Time Determination for SEDDS
This method assesses the efficiency of a SEDDS formulation to spontaneously form an emulsion upon dilution.
Apparatus: USP Dissolution Apparatus II (Paddle type).
Method:
-
Medium Preparation: Place 500 mL of distilled water in each dissolution vessel.
-
Temperature and Agitation: Maintain the water temperature at 37°C and stir continuously at 50 rpm.[7]
-
Formulation Addition: Add a small, defined volume (e.g., 100 µL) of the SEDDS formulation to the water.[7]
-
Observation: Visually observe the formation of the emulsion and record the time taken for the emulsion to form completely. A shorter emulsification time indicates a more efficient self-emulsifying system.[7]
Signaling Pathways and Experimental Workflows
The mechanism of drug release from nanoemulsions and SEDDS is primarily governed by the diffusion of the drug from the oil droplets into the surrounding aqueous medium. The following diagrams illustrate the general workflow for the formulation and evaluation of these systems.
Discussion
The data from various studies on nanoemulsions and SEDDS suggest that the choice of surfactant is a critical factor influencing the drug release profile. Surfactants with an appropriate hydrophilic-lipophilic balance (HLB) are essential for the formation of stable nano-sized droplets, which in turn facilitates a larger surface area for drug release. While specific data for this compound is limited, its properties as a monoester surfactant suggest it could be a viable candidate for such formulations. Its performance would likely be comparable to other non-ionic surfactants commonly used in these systems, such as polysorbates (e.g., Tween 80) and polyethoxylated castor oils (e.g., Cremophor EL).[8][9]
The experimental protocols provided offer a standardized approach to evaluate the performance of new formulations containing this compound. By following these methodologies, researchers can generate robust and comparable data to benchmark the release profiles of their formulations against existing systems.
Conclusion and Future Directions
This compound holds promise as a surfactant in advanced drug delivery systems like nanoemulsions and SEDDS. However, there is a clear need for further research to generate specific comparative data on its performance. Future studies should focus on head-to-head comparisons of this compound with other commonly used surfactants in formulations of various APIs. Such studies will be invaluable in establishing the utility of this compound as a key excipient in the development of effective controlled-release drug products.
For further information, please contact:
[Insert Contact Information]
References
- 1. Impact of Surfactants on Nanoemulsions based on Fractionated Coconut Oil: Emulsification Stability and in vitro Digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. Nanoemulsion for Solubilization, Stabilization, and In Vitro Release of Pterostilbene for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Monooctyl Succinate
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents like monooctyl succinate (B1194679) are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of monooctyl succinate, drawing from established safety protocols for similar succinate esters.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the specific Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS for this compound, precautions for similar monoesters should be followed.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use in a well-ventilated area. If inhalation of vapors or mist is a risk, a NIOSH (US) or CEN (EU) approved respirator should be used.[2]
General Handling:
-
Avoid inhalation of vapor or mist.[2]
-
Handle in accordance with good industrial hygiene and safety practice.[1][2]
-
Wash hands before breaks and at the end of the workday.[2]
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as hazardous waste unless explicitly stated otherwise by local regulations and the specific product's SDS.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: this compound waste may be in the form of pure unused product, contaminated solutions, or residues in containers.
-
Segregate Waste: Do not mix this compound waste with other waste streams. Specifically, keep it separate from:
Step 2: Containerization
-
Select Appropriate Containers: Use containers that are compatible with the chemical. The original container is often a good choice for unused product. For solutions, use a properly labeled, sealable, and non-reactive container.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration (if in solution), and any other components of the mixture.
-
Container Management:
Step 3: Storage
-
Designated Storage Area: Store the sealed waste containers in a designated, well-ventilated, and cool, dry area away from incompatible materials.[1]
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.
Step 4: Arrange for Professional Disposal
-
Licensed Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Regulatory Compliance: Ensure that the disposal method complies with all local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Do not discharge to sewer systems or the environment.[2][4]
Summary of Safety and Disposal Information
| Parameter | Guideline | Source |
| Personal Protective Equipment | Chemical safety goggles, compatible gloves, lab coat. Respirator if ventilation is inadequate. | [1][2][3] |
| Handling | Avoid contact with skin and eyes. Use in a well-ventilated area. Practice good industrial hygiene. | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [1] |
| Spill Cleanup | Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal. | [2] |
| Disposal Method | Treat as hazardous waste. Offer to a licensed professional waste disposal service. Do not dispose of down the drain or in the general trash. | [2][4] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Monooctyl Succinate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Monooctyl succinate (B1194679), including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
The following recommendations are based on safety data for closely related chemical compounds, such as Monooctyl maleate (B1232345) and other succinate derivatives, in the absence of a specific Safety Data Sheet (SDS) for Monooctyl succinate. It is crucial to handle this chemical with care, assuming it may present similar hazards.
Personal Protective Equipment (PPE) at a Glance
A summary of recommended personal protective equipment for handling this compound is provided below.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Generally not required in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.[1] |
Operational Plan: From Preparation to Post-Handling
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps to be taken before, during, and after the handling process.
Caption: A logical workflow for the safe handling of this compound.
Pre-Handling Procedures
-
Information Review : Before beginning any work, thoroughly review the available safety information for this compound and similar compounds.
-
Gather Personal Protective Equipment (PPE) : Ensure all necessary PPE is readily available and in good condition. This includes safety goggles, chemical-resistant gloves, a lab coat, and any required respiratory protection.
-
Prepare Workspace : Work in a well-ventilated area, such as a chemical fume hood.[1] Ensure that an eyewash station and safety shower are easily accessible.[2] Clear the workspace of any unnecessary items to minimize the risk of spills and contamination.
Handling Procedures
-
Weighing and Transfer : When weighing the solid material, do so carefully to avoid generating dust. Use a spatula or other appropriate tool for transfers.
-
Solution Preparation : If preparing a solution, add the this compound to the solvent slowly while stirring to prevent splashing.
Post-Handling Procedures
-
Decontamination : Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Waste Disposal : Dispose of all waste, including empty containers and contaminated PPE, according to the disposal plan outlined below.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan: Ensuring a Safe and Compliant Process
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
Caption: A step-by-step guide for the safe and compliant disposal of this compound.
Step-by-Step Disposal Guidance
-
Segregate Waste : Do not mix this compound waste with other waste streams. Keep it in a dedicated, properly labeled waste container.
-
Label Container : Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Temporary Storage : Store the sealed waste container in a designated hazardous waste accumulation area that is secure and away from general laboratory traffic.
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal.[3]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
